molecular formula C6H4ClN3 B3024776 7-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-43-6

7-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3024776
CAS No.: 94220-43-6
M. Wt: 153.57 g/mol
InChI Key: CDQRFKKCBULBSD-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRFKKCBULBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548299
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
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Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-43-6
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2H-pyrazolo[4,3-b]pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a privileged scaffold for the design of molecules that can interact with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity

The fundamental details of this compound are crucial for its unambiguous identification and use in a research setting.

IdentifierValue
CAS Number 94220-43-6[1][2][3]
IUPAC Name This compound[3]
Molecular Formula C₆H₄ClN₃[1][3]
Molecular Weight 153.57 g/mol [1][3]
Synonyms 1H-Pyrazolo[4,3-b]pyridine, 7-chloro-[3]
Physicochemical Properties

The following table summarizes the key computed and available experimental physicochemical properties of the compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Physical State Solid
Boiling Point 308.2 °C at 760 mmHg (Predicted)
XLogP3 1.2 (Predicted)[3]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis and Reactivity

Rationale for Synthetic Approach

The synthesis of pyrazolo[4,3-b]pyridines can be approached in several ways, primarily by constructing the pyridine ring onto a pre-existing pyrazole or vice versa. A highly effective and frequently employed strategy for this class of compounds involves the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor. One of the most robust methods starts from readily available 2-chloro-3-nitropyridines. This approach is advantageous due to the commercial availability of the starting materials and the well-established reactivity of the nitro and chloro substituents, which allows for sequential and regioselective reactions.

Proposed Synthetic Pathway

An efficient synthesis of this compound can be achieved through a multi-step sequence starting from a 2,6-dichloro-3-nitropyridine derivative. The key steps involve a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.

G A 2,6-Dichloro-3-nitropyridine B Intermediate Hydrazinylpyridine A->B Hydrazine hydrate C This compound B->C Reductive Cyclization (e.g., Fe/AcOH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of related pyrazolopyridines[5].

Step 1: Synthesis of 2-Chloro-6-hydrazinyl-3-nitropyridine

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol at 0°C, add hydrazine hydrate (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate hydrazinylpyridine.

Step 2: Reductive Cyclization to form this compound

  • Suspend the 2-chloro-6-hydrazinyl-3-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

  • Heat the suspension to reflux and add iron powder (3.0 eq) portion-wise over 30 minutes.

  • Maintain the reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of the chloro substituent and the fused pyrazole and pyridine rings.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is central to the derivatization of the scaffold in medicinal chemistry programs.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be functionalized through alkylation or arylation reactions, allowing for the introduction of diverse substituents to modulate the compound's properties.

  • Metal-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, amino, and alkynyl groups, respectively.

Applications in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors[6]. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The 7-chloro substituent serves as a key handle for introducing further modifications to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_0 This compound Scaffold cluster_1 Kinase ATP Binding Site A Core Scaffold B Target Kinase A->B Competitive Inhibition

Caption: Mechanism of action as a kinase inhibitor.

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Pyrazolo[4,3-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.

  • Activin Receptor-Like Kinase 5 (ALK5): ALK5 is a key component of the TGF-β signaling pathway, which is involved in cancer progression and fibrosis. 7-substituted pyrazolo[4,3-b]pyridines have been optimized as ALK5 inhibitors with improved drug-like properties[7].

  • Other Kinases: The versatility of this scaffold has led to its exploration as an inhibitor of numerous other kinases, demonstrating its broad applicability in drug discovery[8].

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic system.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the chlorine (C7) will exhibit a characteristic chemical shift. The chemical shifts of the other carbons in the aromatic rings will also be indicative of their electronic environment[9][10].

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak)[11].

Safety and Handling

GHS Classification (Predicted)

While a specific GHS classification for this compound is not available, information for the related isomer, 7-Chloro-1H-pyrazolo[4,3-c]pyridine, suggests the following potential hazards[12][13]:

  • Pictogram: Skull and Crossbones (GHS06)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Handling and Storage Recommendations
  • Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Use in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, keeping it at 2-8°C under an inert atmosphere is recommended[2].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of potent and selective kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its reactivity allows for extensive derivatization to optimize biological activity and pharmacokinetic properties. As research into targeted therapies continues to expand, the importance of heterocyclic scaffolds like this compound in the design of next-generation therapeutics is poised to grow.

References

Physicochemical properties of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound built upon the pyrazolo[4,3-b]pyridine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to purine, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development, influencing everything from reaction optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a comprehensive analysis of its core physicochemical properties, including molecular structure, melting point, solubility, lipophilicity (logP), and acid-base characteristics (pKa). Each section combines theoretical importance with detailed, field-proven experimental protocols to provide a practical and authoritative resource for researchers.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[4,3-b]pyridine system, a bioisostere of the naturally occurring purine ring system.[1] This structural mimicry allows molecules based on this scaffold to serve as versatile ligands for numerous enzymes and receptors. Research has demonstrated the efficacy of pyrazolopyridine derivatives as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), and as modulators for receptors like the metabotropic glutamate receptor 4 (mGlu4).[2] The chlorine substituent at the 7-position of the core molecule, this compound, serves as a crucial chemical handle for further synthetic elaboration, allowing for the generation of diverse chemical libraries for screening and lead optimization. A thorough characterization of its physicochemical properties is the foundational first step in any such research program.

Molecular Structure and Core Identifiers

The fundamental identity of a compound is defined by its structure and associated identifiers. These are critical for database searches, regulatory submissions, and ensuring the correct material is being used in experimentation.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Properties

PropertyValueSource
CAS Number 94220-43-6[3][4][5]
Molecular Formula C₆H₄ClN₃[3][4]
Molecular Weight 153.57 g/mol [3][5]
IUPAC Name This compound[3]
SMILES C1=CN=C2C=NNC2=C1Cl[3]
InChIKey CDQRFKKCBULBSD-UHFFFAOYSA-N[3]

Melting Point

Scientific Importance

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from solid to liquid. In drug development, it serves as a crucial indicator of purity, lattice energy, and stability.[6] A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range. This parameter provides insight into the molecular packing and intermolecular forces within the crystal lattice, which can influence properties like solubility and dissolution rate.[6]

Reported Data

Publicly available databases do not currently list an experimentally determined melting point for this compound. This value must be determined empirically.

Protocol for Experimental Determination: USP Capillary Method

This protocol adheres to the widely accepted capillary tube method, suitable for pharmaceutical quality control.[6][7]

cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Ensure sample is dry and finely powdered prep2 Load powder into capillary tube (2.5-3.5 mm height) prep1->prep2 prep3 Compact powder by tapping or dropping through a long tube prep2->prep3 measure1 Place capillary in heating block apparatus prep3->measure1 measure2 Perform rapid initial run (e.g., 10°C/min) to find approximate MP measure1->measure2 measure3 Cool block to ~10-15°C below approximate MP measure2->measure3 measure4 Begin slow, precise run (1-2°C/min) measure3->measure4 measure5 Record T1: Temperature at which first liquid appears measure4->measure5 measure6 Record T2: Temperature at which all solid has melted measure5->measure6 report1 Report melting point as a range: T1 - T2 measure6->report1 report2 Repeat for consistency (at least two concordant results) report1->report2

Caption: Workflow for Melting Point Determination via the Capillary Method.

Step-by-Step Methodology:

  • Sample Preparation: The sample must be completely dry, as moisture can depress the melting point. The solid should be finely powdered to ensure uniform packing and heat transfer.[7][8]

  • Loading: A small amount of the powdered sample is introduced into a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) and packed down to a height of 2.5-3.5 mm.[7] Proper packing is essential for a sharp, observable melt.

  • Initial Determination: To save time, an initial rapid heating (e.g., 10-20°C per minute) is performed to find the approximate melting range.[9]

  • Accurate Determination: A fresh sample is prepared. The melting point apparatus is allowed to cool to at least 10°C below the approximate melting point found in the previous step.[9]

  • Heating and Observation: The sample is then heated at a slow, controlled rate, typically 1-2°C per minute.[7] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Recording the Range: Two temperatures are recorded: the point at which the first drop of liquid becomes visible, and the point at which the last crystal of solid melts completely. The melting point is reported as this range. A pure compound should have a range of 0.5-1.5°C.[6]

Solubility

Scientific Importance

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[10] Poor solubility is a major hurdle in drug development, often leading to low and variable oral absorption.[11] Solubility data guides formulation strategies, salt selection, and is a key component of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[10][12]

Reported Data

No experimental solubility data for this compound is available in the reviewed literature. It is expected to have low aqueous solubility, a common characteristic of planar, heterocyclic aromatic compounds.

Protocol for Experimental Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[12]

start Start prep Add excess solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4) start->prep equilibrate Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep->equilibrate check Is equilibrium reached? (Concentration is stable over time) equilibrate->check check->equilibrate No separate Separate solid from solution via centrifugation and/or filtration (0.45 µm filter) check->separate Yes analyze Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) separate->analyze calculate Calculate solubility (e.g., in µg/mL or µM) based on the measured concentration and a standard curve analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: An excess amount of the solid compound is added to a vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The term "excess" is key; undissolved solid must remain at the end of the experiment to ensure saturation.[13]

  • Equilibration: The vial is sealed and placed in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11][13] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: The suspension is filtered (e.g., through a 0.45 µm filter) or centrifuged to separate the saturated solution (supernatant) from the undissolved solid. Care must be taken to avoid precipitation or crashing out of the solution during this step.

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Reporting: The resulting concentration is reported as the thermodynamic solubility of the compound in that specific medium at that temperature.

Lipophilicity (logP)

Scientific Importance

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a critical property in drug design. It is quantified by the partition coefficient (P), or more commonly, its logarithm (logP).[14] The logP value influences a drug's ability to cross cell membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[15] An optimal logP range (typically 1-3 for oral drugs) is often sought to balance solubility with the membrane permeability required for absorption.

Reported Data

Experimentally determined values are not available, but computational models provide a reliable estimate.

Table 2: Partition Coefficient (logP) Data

ParameterValueMethod/Source
XLogP3 1.2Computed by PubChem[3]
LogP 1.26Computed by ChemSrc[16]

A logP value of ~1.2 suggests that this compound has a slight preference for a lipophilic environment over an aqueous one, indicating it is likely to have moderate membrane permeability.[15]

Protocol for Experimental Determination: Shake-Flask Method

The traditional shake-flask method using n-octanol and water (or buffer) is the benchmark for logP determination.[14]

Step-by-Step Methodology:

  • Solvent Preparation: n-Octanol and an aqueous buffer (e.g., PBS, pH 7.4) are mutually saturated by mixing them vigorously and allowing the phases to separate for at least 24 hours.[17] This pre-saturation is critical to prevent volume changes during the experiment.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken gently for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and aqueous) are clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) is measured using a suitable analytical technique like HPLC-UV.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The logP is the base-10 logarithm of this value.[14]

    • P = [organic] / [aqueous]

    • logP = log₁₀(P)

Ionization Constant (pKa)

Scientific Importance

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For drug molecules, which often contain acidic or basic functional groups, the pKa dictates the charge state of the molecule at a given physiological pH.[18] The charge state profoundly impacts solubility, membrane permeability, and receptor binding. For example, the uncharged form of a molecule is generally more lipid-soluble and more readily crosses cell membranes.

Reported Data

No experimental pKa data is available for this compound. Based on its structure, it possesses both weakly basic and weakly acidic centers. The pyridine nitrogen is basic, while the pyrazole N-H proton is weakly acidic. Estimating pKa values requires comparison to similar heterocyclic systems.[19][20] The exact values would need to be determined experimentally.

Protocol for Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[21][22]

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water with a co-solvent like methanol or DMSO if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[21]

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound, is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant. The data is plotted as pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the compound has been neutralized. This point corresponds to the inflection point on the titration curve. The pKa can be determined precisely by analyzing the first or second derivative of the titration curve.[21]

cluster_props Core Physicochemical Properties cluster_dev Impact on Drug Development Solubility Solubility Absorption Absorption Solubility->Absorption determines dissolution Formulation Formulation Solubility->Formulation guides excipient choice LogP Lipophilicity (logP) LogP->Absorption affects membrane permeability Distribution Distribution LogP->Distribution influences tissue penetration pKa Ionization (pKa) pKa->Absorption controls charge state in GI tract Target Target Binding pKa->Target affects ionization at binding site MP Melting Point MP->Formulation relates to stability & processing

Caption: Relationship between physicochemical properties and drug development stages.

Conclusion

This compound is a valuable heterocyclic scaffold for medicinal chemistry. This guide has synthesized its known and predicted physicochemical properties, which collectively suggest a compound with low-to-moderate aqueous solubility and a lipophilicity favorable for membrane permeability. While computational data provides a strong starting point, the provided experimental protocols for determining melting point, solubility, logP, and pKa offer a robust framework for researchers to empirically validate these essential parameters. A thorough understanding and experimental confirmation of these properties are indispensable for advancing compounds based on this scaffold from initial hits to viable clinical candidates.

References

Structure and characterization of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine: Structure, Characterization, and Application

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of purine, its derivatives are capable of interacting with a wide array of biological targets, making it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of its synthesis, definitive structural characterization through modern spectroscopic and crystallographic techniques, and its potential for chemical modification. We present field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and a discussion of its applications, particularly in the development of kinase inhibitors for oncology.[2][3]

The this compound Scaffold: A Privileged Core

The fusion of a pyrazole and a pyridine ring system gives rise to the pyrazolopyridine family of heterocycles.[2][4] The 1H-pyrazolo[4,3-b]pyridine isomer, in particular, mimics the fundamental structure of purine, a key component of nucleic acids. This structural analogy allows its derivatives to act as antagonists or modulators of biological pathways that involve purines, most notably in the realm of protein kinase inhibition.[3][5]

The title compound, this compound (CAS 94220-43-6), serves as a crucial intermediate.[6][7] The chlorine atom at the 7-position is not merely a substituent but a versatile chemical handle, enabling a diverse range of post-synthesis modifications through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This allows for the systematic fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties, a cornerstone of modern drug development.

Caption: Chemical structure of this compound.

Synthetic Pathways to the Core Scaffold

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached from two primary retrosynthetic strategies: constructing the pyrazole ring onto a pre-existing pyridine or, conversely, forming the pyridine ring onto a pyrazole precursor.[4][8] A highly efficient and modern approach begins with readily available 2-chloro-3-nitropyridines, proceeding through a sequence involving a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[9]

Causality of Experimental Choice: This method is advantageous due to its operational simplicity and the use of stable arenediazonium tosylates.[9] Critically, it allows for the combination of the azo-coupling, deacylation, and pyrazole ring annulation steps into a single, efficient one-pot procedure, minimizing intermediate isolation and improving overall yield.[9]

synthesis_workflow start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate step1 SNAr Reaction (NaH, THF) start->step1 intermediate1 Nitroaryl-substituted Acetoacetic Ester step1->intermediate1 step2 Japp-Klingemann Reaction (Aryldiazonium Tosylate, Pyridine/MeCN) intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Cyclization/Annulation (Pyrrolidine, 40°C) intermediate2->step3 product Target Core: Pyrazolo[4,3-b]pyridine Derivative step3->product

Caption: Generalized workflow for an efficient synthesis of the pyrazolo[4,3-b]pyridine core.

Definitive Structural Elucidation: A Multi-Technique Approach

Confirming the structure of this compound requires a suite of analytical techniques. Each method provides complementary information, creating a self-validating system that unequivocally establishes the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. Based on data from closely related pyrazolopyridine derivatives, the following spectral characteristics are predicted for the title compound in a solvent like CDCl₃.[9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
H-3~8.1-8.3 (s)~132-135Proximity to two N atoms in the pyrazole ring.
H-5~8.4-8.6 (d)~145-148Deshielded by adjacent pyridine N atom.
H-6~7.2-7.4 (d)~115-118Shielded relative to H-5, coupled to H-5.
N1-H~10.0-12.0 (br s)-Acidic proton, often broad and downfield.
C-3a-~120-123Bridgehead carbon.
C-7-~148-152Attached to electronegative Cl atom.
C-7a-~140-143Bridgehead carbon adjacent to pyridine N.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (pyrazole)3100 - 3300 (broad)Stretching
C-H (aromatic)3000 - 3100 (sharp)Stretching
C=N / C=C1550 - 1650Ring Stretching
C-Cl700 - 850Stretching

These predictions are based on established spectral data for pyridine and pyrazole-containing heterocycles.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak.

  • Molecular Ion (M⁺): A doublet at m/z 153 and 155, with an approximate intensity ratio of 3:1, which is the signature of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[6]

  • Fragmentation: Plausible fragmentation pathways, based on related pyrazolopyridines, include the sequential loss of HCN (m/z 27) from the pyrazole ring and the loss of a chlorine radical (Cl•).[14][15]

Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the definitive, unambiguous proof of structure. Although a specific structure for the title compound is not publicly available, analysis of related structures like 4-chloro-1H-pyrazole reveals key expected features.[16] One would anticipate the formation of intermolecular hydrogen bonds between the pyrazole N-H donor and the pyridine-like N2 acceptor of an adjacent molecule, leading to the formation of hydrogen-bonded dimers or extended chains (catemers) in the solid state.[13][16]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two primary reactive sites: the C7-Cl bond and the N1-H bond. These sites allow for extensive derivatization to explore structure-activity relationships (SAR).

  • C7 Position: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. Furthermore, it is highly amenable to modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, introducing a wide range of substituents.

  • N1 Position: The pyrazole nitrogen can be readily alkylated or arylated under basic conditions to further expand the chemical diversity of the scaffold.

This chemical versatility has positioned pyrazolopyridine derivatives as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and B-Raf, which are critical targets in cancer therapy.[1][3]

reactivity cluster_reactions Key Derivatization Pathways scaffold This compound c7_node C7-Cl Position scaffold->c7_node Reacts at C7-Cl n1_node N1-H Position scaffold->n1_node Reacts at N1-H snar SNAr (Amines, Alcohols) c7_node->snar suzuki Suzuki Coupling (Boronic Acids) c7_node->suzuki buchwald Buchwald-Hartwig (Amines) c7_node->buchwald alkylation Alkylation (Alkyl Halides, Base) n1_node->alkylation arylation Arylation (Aryl Halides, Cu/Pd cat.) n1_node->arylation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Chloro-1H-pyrazolo[4,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features, grounded in established principles and comparative data from related heterocyclic systems. The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore, and a thorough understanding of its structural characterization is paramount for advancing its application in medicinal chemistry.[1]

The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The fusion of a pyrazole and a pyridine ring creates a bioisostere of purine, enabling it to interact with a wide array of biological targets, most notably protein kinases.[1] The chloro-substituent at the 7-position serves as a crucial chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. Accurate and unambiguous structural elucidation via NMR spectroscopy is a critical first step in the development of novel therapeutics based on this scaffold.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~13.5br s-
H3~8.3s-
H5~8.6d~5.0
H6~7.5d~5.0
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~118
C5~148
C6~115
C7~145
C7a~142

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts are derived from an analysis of substituent effects on the pyrazolo[4,3-b]pyridine core, as observed in related structures.[2]

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to H3, H5, and H6.

  • H1 (NH): The proton on the pyrazole nitrogen is anticipated to be significantly deshielded, appearing as a broad singlet around 13.5 ppm. This is characteristic of NH protons in heterocyclic systems capable of hydrogen bonding.

  • H3: This proton, located on the pyrazole ring, is expected to be a singlet around 8.3 ppm, as it lacks adjacent protons for coupling.

  • H5 and H6: These two protons on the pyridine ring will form an AX spin system. H5, being adjacent to the pyridine nitrogen, will be the most downfield of the aromatic CH protons, predicted around 8.6 ppm as a doublet. H6 will appear as a corresponding doublet at a more upfield position, approximately 7.5 ppm, due to the influence of the adjacent chloro-substituent. The coupling constant between H5 and H6 is expected to be around 5.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals for the six carbon atoms of the bicyclic system.

  • C7: The carbon atom bearing the chloro-substituent is expected to be found at a relatively downfield chemical shift of approximately 145 ppm.

  • C5: This carbon, adjacent to the pyridine nitrogen, will also be significantly deshielded, with a predicted chemical shift around 148 ppm.

  • C3, C7a, and C3a: The remaining quaternary carbons and the CH carbon of the pyrazole ring are predicted to resonate in the range of 118 to 142 ppm.

  • C6: The upfield signal at around 115 ppm is assigned to C6, influenced by the electron-donating effect of the adjacent nitrogen in the pyrazole ring and the shielding effect of the chlorine atom at the para-position.

The following diagram illustrates the molecular structure and the numbering convention used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a good starting point due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are suggested for a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Temperature: 298 K.

  • 2D NMR (for confirmation of assignments):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H5 and H6.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

The following diagram illustrates the expected key HMBC correlations that would be crucial for confirming the carbon assignments.

HMBC_Correlations H3 H3 C3a C3a H3->C3a C7a C7a H3->C7a H5 H5 H5->C3a C7 C7 H5->C7 H6 H6 C5 C5 H6->C5 H6->C7a C6 C6

Caption: Key predicted HMBC correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, based on sound spectroscopic principles and comparative analysis of related compounds, offer a solid foundation for the structural characterization of this important heterocyclic scaffold. The outlined experimental protocol provides a clear path for obtaining high-quality empirical data, which will be essential for validating these predictions and advancing the use of this compound in research and development.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the pyrazolo[4,3-b]pyridine core, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its historical context, the evolution of its synthesis, and its rise to prominence as a "privileged scaffold" in the design of targeted therapeutics. This document is intended to be a comprehensive resource, blending historical perspective with practical, field-proven insights for professionals in drug discovery and development.

Introduction: A Tale of Isomers and Shifting Focus

The story of pyrazolo[4,3-b]pyridine is intrinsically linked to the broader class of pyrazolopyridines, bicyclic heterocycles formed by the fusion of a pyrazole and a pyridine ring. Five distinct isomers exist, with the [3,4-b] and [4,3-b] scaffolds being the most extensively studied in medicinal chemistry.

Historically, the pyrazolo[3,4-b]pyridine isomer has a more clearly documented early history, with its first monosubstituted derivative synthesized by Ortoleva in 1908.[1] This isomer garnered early interest due to its structural similarity to purine bases like adenine and guanine, making it a logical starting point for the development of antimetabolites and other therapeutic agents.

In contrast, the early history of the pyrazolo[4,3-b]pyridine scaffold is less clearly delineated in readily available literature. Its emergence as a critical pharmacophore is a more recent phenomenon, largely driven by the explosion in kinase inhibitor research over the past few decades. As the demand for novel, selective, and potent kinase inhibitors grew, so did the exploration of diverse heterocyclic systems, leading to the "discovery" of the pyrazolo[4,3-b]pyridine core's immense potential in this therapeutic area.

This guide will now focus specifically on the pyrazolo[4,3-b]pyridine isomer, charting its journey from a relatively obscure heterocycle to a cornerstone of modern drug design.

The Synthetic Challenge: Evolution of Methodologies for Pyrazolo[4,3-b]pyridine Construction

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The evolution of methods to construct the pyrazolo[4,3-b]pyridine core reflects the broader advancements in synthetic organic chemistry. Two primary retrosynthetic disconnections dominate the landscape, each with its own set of advantages and challenges.

Strategy 1: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole

This approach is a common and versatile method for constructing the pyrazolo[4,3-b]pyridine skeleton. The general workflow involves the cyclocondensation of a suitably functionalized aminopyrazole with a three-carbon electrophilic synthon.

Pyridine_Annulation_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Aminopyrazole 4-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Reacts with ThreeCarbonSynthon 1,3-Dielectrophilic Synthon (e.g., α,β-unsaturated carbonyl, 1,3-diketone) ThreeCarbonSynthon->Cyclocondensation Pyrazolopyridine Pyrazolo[4,3-b]pyridine Core Cyclocondensation->Pyrazolopyridine Forms

General workflow for pyridine ring annulation.

A key challenge in this approach is controlling the regioselectivity of the cyclization, especially with unsymmetrical 1,3-dielectrophiles. The choice of protecting groups on the aminopyrazole and the reaction conditions are critical for directing the formation of the desired [4,3-b] isomer.

Representative Protocol: Synthesis from 4-Aminopyrazole-5-carbaldehydes

This method, while effective, often involves unstable aldehyde intermediates, necessitating the use of protected forms.[2]

  • Protection: The 4-amino group of a suitable pyrazole precursor is protected (e.g., as a dimethylformamidine).

  • Formylation: The C5 position of the pyrazole is formylated (e.g., using a Vilsmeier-Haack reaction).

  • Cyclization: The protected 4-aminopyrazole-5-carbaldehyde is reacted with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., piperidine, sodium ethoxide).

  • Deprotection/Aromatization: The protecting group is removed, and the dihydropyridine intermediate is aromatized to yield the final pyrazolo[4,3-b]pyridine.

Strategy 2: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine

This alternative strategy has gained traction due to the availability of a wide range of functionalized pyridine starting materials. The core transformation involves the formation of the pyrazole ring from adjacent amino and nitro or cyano functionalities on the pyridine core.

Pyrazole_Annulation_Workflow cluster_reactants Starting Material cluster_process Reaction Sequence cluster_product Product Pyridine Functionalized Pyridine (e.g., 2-chloro-3-nitropyridine) SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Cyclization Reductive Cyclization or Japp-Klingemann Reaction SNAr->Cyclization Pyrazolopyridine Pyrazolo[4,3-b]pyridine Core Cyclization->Pyrazolopyridine

General workflow for pyrazole ring annulation.

A notable advantage of this approach is the ability to introduce diversity at various positions of the final scaffold by starting with appropriately substituted pyridines.

Representative Protocol: Synthesis from 2-Chloro-3-nitropyridines via a Modified Japp-Klingemann Reaction

This modern and efficient one-pot procedure highlights the sophistication of current synthetic strategies.[2]

  • SNAr Reaction: A 2-chloro-3-nitropyridine is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., NaH) to form the corresponding pyridinyl ketoester.

  • Azo-Coupling: The pyridinyl ketoester is then treated with an arenediazonium salt. This initiates the Japp-Klingemann reaction.

  • Deacylation and Cyclization: A base (e.g., pyrrolidine) is added to promote deacylation and subsequent intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the nitro group, which acts as a leaving group. This one-pot sequence efficiently yields the pyrazolo[4,3-b]pyridine core.

The Rise to Prominence: Pyrazolo[4,3-b]pyridines in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibitors. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.

A Scaffold for Kinase Inhibition

The nitrogen atoms at positions 1 and 2 of the pyrazole ring, and the nitrogen at position 7 of the pyridine ring, can act as both hydrogen bond donors and acceptors. This versatility allows for multiple binding modes within the hinge region of the kinase active site, a critical interaction for potent inhibition.

Feature of the ScaffoldRole in Kinase Binding
N1-H of Pyrazole Often acts as a hydrogen bond donor to the kinase hinge region.
N2 of Pyrazole Can act as a hydrogen bond acceptor.
N7 of Pyridine Typically acts as a hydrogen bond acceptor.
Planar Bicyclic Core Provides a rigid framework for orienting substituents into specific pockets of the active site.
Notable Examples of Pyrazolo[4,3-b]pyridine-based Therapeutics and Clinical Candidates

The versatility of the pyrazolo[4,3-b]pyridine core is evident in the number of successful drug discovery programs that have utilized this scaffold.

CompoundTarget(s)Therapeutic AreaKey Features
Glumetinib (SCC244) c-Met (HGFR)OncologyA highly selective inhibitor of the oncoprotein c-Met, with potential antineoplastic activity.[2]
CDK8 Inhibitors CDK8OncologyThe pyrazolo[4,3-b]pyridine core has been successfully employed to develop potent and selective inhibitors of Cyclin-Dependent Kinase 8.[2]
VU0418506 mGlu4 PAMNeurology (Parkinson's Disease)A positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4, demonstrating the scaffold's utility beyond kinase inhibition.[2]
PD-1/PD-L1 Inhibitors PD-1/PD-L1 InteractionImmuno-oncologySmall molecule inhibitors based on the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been developed to block this critical immune checkpoint.[3]

Future Directions and Perspectives

The pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success as a kinase inhibitor template ensures its continued exploration in oncology and inflammation. Furthermore, the development of compounds like VU0418506 highlights the potential of this core in modulating other protein targets, including GPCRs and ion channels.

Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and versatile synthetic routes to access novel substitution patterns.

  • Expansion into New Therapeutic Areas: Leveraging the scaffold's favorable physicochemical properties to target a broader range of biological targets.

  • Structure-Based Design: Utilizing computational modeling and structural biology to design next-generation inhibitors with improved selectivity and potency.

The journey of the pyrazolo[4,3-b]pyridine core from a relatively obscure heterocycle to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of novel therapeutic agents. Its story is far from over, and it is poised to remain a key building block in the development of new medicines for years to come.

References

A Technical Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The molecular weight of this compound is 153.57 g/mol .[1][2][3][4][5] This document details its physicochemical properties, explores its strategic importance as a privileged scaffold in medicinal chemistry, outlines key synthetic methodologies, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Core Physicochemical Properties

This compound is a solid, heterocyclic aromatic compound.[3][5] Its core structure, a fusion of pyrazole and pyridine rings, makes it a bioisostere of purine, a fundamental component of nucleic acids.[6] This structural similarity is a key driver of its utility in medicinal chemistry. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 153.57 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₆H₄ClN₃--INVALID-LINK--[1][2], --INVALID-LINK--[3]
CAS Number 94220-43-6--INVALID-LINK--[1][2], --INVALID-LINK--[4]
Appearance Solid--INVALID-LINK--[5], --INVALID-LINK--[3]
Synonyms This compound, 1H-Pyrazolo[4,3-b]pyridine, 7-chloro---INVALID-LINK--[2], --INVALID-LINK--[4]
InChI Key CDQRFKKCBULBSD-UHFFFAOYSA-N--INVALID-LINK--

Significance in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged scaffold" in drug discovery.[6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for developing novel therapeutics.

Bioisostere of Purine: The fusion of the pyrazole and pyridine rings creates a structure that mimics purine, allowing it to interact with a wide array of biological targets, such as kinases, that have evolved to bind purine-based molecules like ATP.[6][7] This mimicry is a cornerstone of its broad biological activity.

Therapeutic Potential: The broader family of pyrazolopyridines has demonstrated efficacy as inhibitors of critical cellular enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs). Derivatives have shown potential in the treatment of a wide range of diseases, including:

  • Cancer[8]

  • Neurological disorders such as Parkinson's disease and Alzheimer's disease[9]

  • Inflammatory conditions like asthma

A notable example is the development of VU0418506 , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), which is built upon the pyrazolo[4,3-b]pyridine core. This compound has shown promise in preclinical models of Parkinson's disease, highlighting the scaffold's direct relevance in modern drug development.[9]

Synthetic Strategies and Methodologies

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through several strategic routes. The two primary strategies involve either constructing the pyridine ring onto a pre-existing pyrazole or, more commonly, forming the pyrazole ring onto a functionalized pyridine precursor.[6][10]

A robust and efficient modern approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[8] This method is advantageous due to its operational simplicity and the use of stable diazonium salts.

Below is a representative workflow and a detailed protocol adapted from this modern synthetic approach.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: One-Pot Cyclization A 2-Chloro-3-nitropyridine C Nitroaryl-substituted Intermediate A->C + Base B Acetoacetic Ester Derivative B->C E Hydrazone Intermediate C->E + Pyridine D Aryldiazonium Tosylate D->E F Pyrazolo[4,3-b]pyridine Core E->F + Pyrrolidine, 40°C

Caption: General workflow for the synthesis of Pyrazolo[4,3-b]pyridines.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

This protocol is a generalized representation and requires optimization based on the specific substrates used. It is designed to be a self-validating system through in-process controls.

Objective: To synthesize a functionalized pyrazolo[4,3-b]pyridine core from a nitroaryl-substituted acetoacetic ester intermediate.

Materials:

  • Nitroaryl-substituted acetoacetic ester (Intermediate from Step 1) (1 mmol)

  • Appropriate aryldiazonium tosylate (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Pyridine (0.08 mL, 1 mmol)

  • Pyrrolidine (0.33 mL, 4 mmol)

  • 1N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Azo-Coupling (Japp-Klingemann Reaction):

    • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in anhydrous acetonitrile (5 mL), add the selected aryldiazonium tosylate (1.1 mmol).

    • Causality: The diazonium salt is the electrophile that will react with the active methylene group of the acetoacetic ester.

    • Add pyridine (1 mmol) to the reaction mixture.

    • Causality: Pyridine acts as a mild base to facilitate the coupling and neutralize the tosylate byproduct, driving the formation of the hydrazone intermediate.

    • Stir the reaction at room temperature.

    • In-Process Control: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every 15 minutes. The reaction is complete upon the disappearance of the starting ester spot (typically 5-60 minutes).[8]

  • One-Pot Deacylation and Cyclization:

    • Once the initial coupling is complete (as verified by TLC), add pyrrolidine (4 mmol) directly to the reaction mixture.

    • Causality: Pyrrolidine is a sufficiently strong base to catalyze both the deacylation of the ester group and the subsequent intramolecular cyclization to form the pyrazole ring.

    • Heat the reaction mixture to 40°C and stir.

    • In-Process Control: Continue to monitor the reaction by TLC until the hydrazone intermediate is fully consumed and a new, more polar product spot appears (typically 15-90 minutes).[8]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of 1N hydrochloric acid to quench the reaction and neutralize excess base.

    • Extract the aqueous layer with chloroform (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel to afford the pure pyrazolo[4,3-b]pyridine product.

Safety and Handling Protocols

This compound and its derivatives are potent bioactive molecules and must be handled with appropriate care. The following protocols are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 3 / Category 4H301 / H302
Skin Corrosion/Irritation Category 2H315
Serious Eye Damage/Irritation Category 2AH319
Specific Target Organ Toxicity Category 3 (Respiratory)H335

Step-by-Step Handling Procedure:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.

  • Weighing and Transfer: Use anti-static spatulas and a weigh boat. Tare the balance with the boat before adding the compound to minimize exposure time.

  • Storage: Store the compound in a tightly sealed container in an inert atmosphere, preferably at 2-8°C.[11] Keep away from strong oxidizing agents.[12]

  • Spill Management: In case of a spill, do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[13]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not let the product enter drains.

Conclusion

This compound is a strategically important heterocyclic scaffold with a molecular weight of 153.57 g/mol . Its identity as a purine bioisostere provides a robust foundation for its broad applicability in drug discovery, particularly in oncology and neurodegenerative disease research. The synthetic routes to this core are well-established, offering chemists reliable methods for creating diverse libraries for screening. Adherence to strict safety protocols is mandatory when handling this potent compound. This guide serves as a foundational resource for scientists aiming to explore the vast potential of the pyrazolo[4,3-b]pyridine core.

References

The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-b]pyridine core, delving into its mechanism of action across different target classes, established structure-activity relationships (SAR), and its burgeoning therapeutic applications. This document will also explore synthetic strategies and key experimental protocols for the evaluation of pyrazolo[4,3-b]pyridine derivatives, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[4,3-b]pyridine framework, a fused bicyclic system comprising a pyrazole and a pyridine ring, has emerged as a cornerstone in the design of novel therapeutic agents. Its rigid structure, combined with the presence of multiple hydrogen bond donors and acceptors, allows for precise and high-affinity interactions with the active sites of various enzymes and receptors. This inherent versatility has led to the development of potent and selective inhibitors for a range of biological targets implicated in cancer, inflammation, and neurodegenerative diseases.

This guide will navigate the multifaceted biological landscape of the pyrazolo[4,3-b]pyridine core, providing a deep dive into its applications as:

  • Kinase Inhibitors: A prominent area of investigation, with derivatives showing potent inhibition of key kinases in oncogenic signaling pathways.

  • Immuno-oncology Agents: The discovery of pyrazolo[4,3-b]pyridine-based small molecules that can modulate the immune response against cancer cells.

  • Other Emerging Therapeutic Areas: Exploration of its potential in targeting other protein-protein interactions and enzymatic pathways.

Mechanism of Action: A Tale of Targeted Inhibition

The biological activity of pyrazolo[4,3-b]pyridine derivatives is intrinsically linked to their ability to interact with specific amino acid residues within the binding pockets of their target proteins. The core structure often serves as a hinge-binding motif, a critical interaction for kinase inhibition.

Kinase Inhibition: A Dominant Therapeutic Strategy

Pyrazolopyridines, including the [4,3-b] isomer, are recognized as privileged scaffolds in the development of kinase inhibitors.[1] Several approved drugs and clinical candidates are built upon this heterocyclic core.[1]

  • c-Met Kinase Inhibition: The Shen group designed and evaluated 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective inhibitors of the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[2] Molecular docking studies revealed a characteristic U-shaped conformation, allowing for key hydrogen bonding interactions with Met1160 and Tyr1230 in the c-Met active site.[2] The pyrazolopyridine moiety also establishes favorable contacts with Met1211.[2]

Signaling Pathway Diagram: c-Met Inhibition

cMet_pathway HGF HGF c-Met c-Met HGF->c-Met Binds & Activates P P c-Met->P Autophosphorylation Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->c-Met Inhibits Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Activates Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation,\nSurvival, Angiogenesis Promotes

Caption: Inhibition of c-Met signaling by a pyrazolo[4,3-b]pyridine derivative.

Immuno-oncology: Modulating the PD-1/PD-L1 Axis

A groundbreaking application of the pyrazolo[4,3-b]pyridine scaffold is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[3] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[3] The most potent compound, D38, exhibited an IC50 value of 9.6 nM in a biochemical assay and an EC50 value of 1.61 μM in a cell-based assay.[3] Molecular docking studies suggested that D38 binds to the PD-L1 dimer, thereby preventing its interaction with PD-1.[3]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of pyrazolo[4,3-b]pyridine derivatives can be significantly modulated by the nature and position of substituents on the core structure.

Target Substitution Position Effect on Activity Reference
c-Met1-positionIntroduction of a sulfonyl group was crucial for potent inhibition.[2]
PD-1/PD-L11-positionA methyl group was present in the potent inhibitor D38.[3]

Preliminary SAR studies on the 1-methyl-1H-pyrazolo[4,3-b]pyridine series as PD-1/PD-L1 inhibitors have provided valuable insights for further optimization.[3]

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes. A common strategy involves the annulation of a pyrazole ring onto a functionalized pyridine core or vice versa.[4][5]

General Synthetic Strategy

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[4][5] This multi-step process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[4][5] This approach offers several advantages, including the use of stable arenediazonium tosylates and the ability to perform several steps in a one-pot manner.[4][5]

Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines

synthesis_workflow A 2-Chloro-3-nitropyridine B SNAr Reaction A->B C Pyridinyl Keto Ester B->C D Modified Japp-Klingemann Reaction C->D E Pyrazolo[4,3-b]pyridine Core D->E

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The novel heterocyclic compound, 7-Chloro-1H-pyrazolo[4,3-b]pyridine, presents significant opportunities in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This guide is constructed to provide a comprehensive framework for the safe handling, storage, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including chlorinated pyridines and other pyrazolo[3,4-b]pyridines.[1] This approach, rooted in established principles of chemical safety, provides a robust starting point for risk assessment and the implementation of protective measures.

Section 1: Hazard Identification and Risk Assessment

Based on the analysis of related chemical structures, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

1.1. Anticipated Hazard Profile

The hazard profile is extrapolated from compounds sharing key structural motifs: a chlorinated pyridine ring and a pyrazole ring.

  • Acute Toxicity: Similar chlorinated heterocyclic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, it is prudent to assume that this compound may be classified as Acute Toxicity Category 3 or 4.

  • Skin and Eye Irritation: Halogenated pyridines are known to cause skin and eye irritation.[2][4] Direct contact with the solid or solutions of the compound may lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][4]

  • Chronic Effects: Prolonged or repeated exposure may have adverse effects on target organs such as the liver and kidneys, a known risk associated with pyridine and its derivatives.

1.2. Physical and Chemical Properties

A summary of the known and computed properties of this compound is provided below.[5]

PropertyValueSource
Molecular FormulaC₆H₄ClN₃PubChem[5]
Molecular Weight153.57 g/mol PubChem[5]
AppearanceAssumed to be a solidSigma-Aldrich
XLogP31.2PubChem[5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood.[2][6] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust provided by the fume hood.[2]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[4][6]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[7]

  • Hand Protection: Due to the potential for skin absorption and irritation, appropriate chemical-resistant gloves are critical. While nitrile gloves offer broad, short-term protection, butyl rubber or PVA gloves are recommended for handling chlorinated compounds.[6] Always consult the glove manufacturer's compatibility chart.[6] Gloves should be inspected before each use and disposed of immediately after contact with the compound.[7]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, should be worn.[7] Long pants and closed-toe shoes are also required.[7]

  • Respiratory Protection: If there is a potential for exposure to high concentrations of dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[4][8] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6][7]

PPE_Workflow cluster_ppe Personal Protective Equipment eye_face Eye/Face Protection (Goggles/Face Shield) end End Handling eye_face->end hand Hand Protection (Butyl/PVA Gloves) hand->end body Body Protection (Lab Coat, Closed Shoes) body->end respiratory Respiratory Protection (Respirator - if needed) respiratory->end start Start Handling start->eye_face start->hand start->body start->respiratory

Caption: Mandatory PPE for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring the stability of the compound.

3.1. Handling Procedures

  • Work in a Designated Area: Clearly define a designated area within the fume hood for handling this compound.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the generation of dust.[4]

  • Prevent Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling the solid in a non-conductive container.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

3.2. Storage Requirements

  • Container: Store in a tightly sealed, clearly labeled container.[6]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][6]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]

Section 4: Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.

4.1. Accidental Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Emergency_Response cluster_exposure Exposure Response eye Eye Contact (Flush 15 min) seek_medical Seek Immediate Medical Attention eye->seek_medical skin Skin Contact (Flush 15 min) skin->seek_medical inhalation Inhalation (Move to Fresh Air) inhalation->seek_medical ingestion Ingestion (Rinse Mouth, No Vomiting) ingestion->seek_medical

Caption: First aid procedures for exposure to this compound.

4.2. Spill and Leak Management

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Contact the institution's environmental health and safety (EHS) department or emergency response team.[6]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[6]

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[9] Do not dispose of this compound down the drain.[2]

References

A Researcher's Guide to Sourcing 7-Chloro-1H-pyrazolo[4,3-b]pyridine: From Supplier Selection to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as privileged structures. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine nucleus allows it to effectively mimic the binding of ATP in the kinase hinge region, providing a robust framework for the development of targeted therapies. The strategic placement of a chlorine atom at the 7-position of this scaffold yields 7-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-43-6), a key building block in the synthesis of numerous investigational drugs. This guide provides a comprehensive overview of the commercial landscape for this critical reagent, offering insights into supplier evaluation, quality control, and the synthetic considerations that can impact its purity and performance in drug discovery workflows.

Commercial Suppliers of this compound

A multitude of chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized boutique laboratories. The choice of supplier can have a significant impact on the quality, consistency, and ultimately, the success of a research program. Below is a curated list of notable commercial suppliers, categorized by their primary business model. It is important to note that availability and stock levels can fluctuate, and researchers should always verify the current status with the respective suppliers.

Supplier CategoryCompany NameNotes
Major Chemical Suppliers & Distributors BLDpharmOffers various quantities and provides access to analytical data such as NMR, HPLC, and LC-MS.
Fluorochem EU LtdA European-based supplier offering the compound in various pack sizes.
Sigma-Aldrich (Merck)A well-established global supplier with extensive quality control and documentation.
Specialized Building Block Providers AA BlocksFocuses on providing a wide range of building blocks for drug discovery.
Alchem PharmtechOffers a catalog of diverse chemical intermediates for research and development.
BenchchemProvides a range of bioactive molecules and chemical building blocks.
P&S ChemicalsA supplier of a broad range of chemicals for various research applications.
Custom Synthesis & Manufacturing ChemenuOffers custom synthesis and manufacturing services in addition to their catalog of compounds.
Shanghai Canbi Pharma Ltd.Provides a range of pharmaceutical intermediates and offers custom synthesis services.
Sunway Pharm LtdSpecializes in pharmaceutical intermediates and building blocks.

Supplier Evaluation and Qualification: A Framework for Ensuring Quality

The selection of a supplier should be a meticulous process, extending beyond simple price and availability comparisons. For a critical building block like this compound, the purity and consistency of the material are paramount. Here are key considerations for evaluating and qualifying a potential supplier:

  • Request a Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It should clearly state the compound's identity, purity, and the analytical methods used for its characterization. Key data points to look for include:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most drug discovery applications, a purity of ≥95% is desirable, with higher purities often required for more sensitive assays.

    • Identity Confirmation: This is typically verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.

    • Appearance and Physical Properties: The CoA should describe the physical state (e.g., solid, crystalline powder), color, and any relevant physical constants like melting point.

  • Inquire about Batch-to-Batch Consistency: For long-term research projects, it is crucial to ensure that the material from different batches will have a consistent quality. Inquire about the supplier's quality management system and their ability to provide material from the same batch for a given order.

  • Technical Support and Transparency: A reputable supplier will have knowledgeable technical support staff who can answer questions about the compound's properties, stability, and handling. They should also be transparent about their manufacturing and quality control processes.

Incoming Quality Control: Verifying the Integrity of Your Starting Material

Upon receiving a shipment of this compound, it is a best practice to perform in-house quality control to verify the information provided on the CoA. This step is critical to prevent the introduction of impurities that could confound experimental results.

Recommended Analytical Methods:
  • ¹H NMR Spectroscopy: This is a powerful and relatively quick method to confirm the structure of the compound and to identify any major organic impurities. The expected proton signals for this compound should be present, and their integration values should be consistent with the number of protons.

  • HPLC Analysis: An isocratic or gradient HPLC method can be developed to confirm the purity of the material. This is particularly useful for detecting non-volatile impurities that may not be visible by GC.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique provides both the retention time from the HPLC separation and the mass-to-charge ratio of the compound, offering a high degree of confidence in both the identity and purity of the material.

The following diagram illustrates a typical workflow for the procurement and quality control of this compound:

procurement_workflow cluster_procurement Procurement cluster_qc Incoming Quality Control Supplier Identification Supplier Identification Supplier Qualification Supplier Qualification Supplier Identification->Supplier Qualification Evaluate Request CoA Request CoA Supplier Qualification->Request CoA Verify Purchase Order Purchase Order Request CoA->Purchase Order Approve Material Receipt Material Receipt Purchase Order->Material Receipt Shipment In-house Analysis In-house Analysis Material Receipt->In-house Analysis Test Release to Inventory Release to Inventory In-house Analysis->Release to Inventory Pass

Procurement and QC Workflow

Synthesis and Potential Impurities: A Chemist's Perspective

A thorough understanding of the synthetic routes used to produce this compound is invaluable for anticipating potential impurities. One common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines.[1]

A plausible synthetic pathway to this compound is depicted below:

synthesis_pathway Start 2,6-dichloropyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2,6-dichloro-3-nitropyridine Nitration->Intermediate1 Hydrazinolysis Hydrazine (N2H4) Intermediate1->Hydrazinolysis Product This compound Hydrazinolysis->Product

Plausible Synthetic Route
Potential Impurities to Consider:

Based on this synthetic route, several types of impurities could potentially be present in the final product:

  • Unreacted Starting Materials: Residual amounts of 2,6-dichloro-3-nitropyridine may remain if the hydrazinolysis step does not go to completion.

  • Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other pyrazolopyridine isomers.

  • Over-reacted Products: Further reaction of the product under harsh conditions could lead to the formation of undesired side products.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any excess reagents, could be present in the final material.

The presence of these impurities can have a significant impact on the outcome of subsequent reactions. For example, unreacted starting materials could compete in downstream coupling reactions, leading to a complex mixture of products and making purification challenging. Therefore, it is essential to use high-purity this compound and to be aware of the potential impurities that may be present.

Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The this compound scaffold is a key component in a number of kinase inhibitors that have entered preclinical and clinical development. The chlorine atom at the 7-position can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries. Furthermore, the pyrazolo[4,3-b]pyridine core itself has been shown to be a critical element for potent kinase inhibition.

For instance, derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated as inhibitors of various kinases, including Activin Receptor-Like Kinase 5 (ALK5), a key player in the TGF-β signaling pathway.[2] The development of potent and selective ALK5 inhibitors is a promising therapeutic strategy for a range of diseases, including fibrosis and cancer.

The versatility of the this compound building block, coupled with the proven biological activity of the pyrazolo[4,3-b]pyridine scaffold, ensures its continued importance in the field of drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of the commercial supplier landscape, coupled with a robust supplier qualification and incoming quality control program, is essential for ensuring the quality and consistency of this critical starting material. By carefully considering the synthetic routes and potential impurities, researchers can mitigate risks and accelerate their drug discovery efforts. The continued exploration of the chemical space around the pyrazolo[4,3-b]pyridine scaffold holds great promise for the development of the next generation of targeted therapies.

References

Methodological & Application

Synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine from 2-chloro-3-nitropyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and well-established two-step synthetic route to 7-Chloro-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the commercially available and cost-effective starting material, 2-chloro-3-nitropyridine. The protocol is designed for researchers and scientists, providing not only step-by-step instructions but also the underlying mechanistic principles and expert insights to ensure successful execution and scalability. The methodology is divided into two primary stages: the nucleophilic aromatic substitution to form the key intermediate, 2-hydrazinyl-3-nitropyridine, followed by a one-pot reductive cyclization to yield the final product.

Introduction and Strategic Overview

The pyrazolo[4,3-b]pyridine core is a privileged structure in modern pharmacology, exhibiting a wide range of biological activities. Its synthesis is therefore of significant interest. The route described herein offers a logical and efficient pathway, leveraging the inherent reactivity of the 2-chloro-3-nitropyridine starting material.

The overall strategy involves two distinct, high-yielding transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyridine ring is activated by the potent electron-withdrawing nitro group at C3. This facilitates its displacement by a nucleophile, in this case, hydrazine hydrate, to form the stable intermediate 2-hydrazinyl-3-nitropyridine.

  • Reductive Cyclization: The nitro group of the intermediate is chemically reduced to an amino group. The resulting ortho-amino-hydrazino pyridine derivative is unstable and undergoes a spontaneous or acid-catalyzed intramolecular cyclization to form the fused pyrazole ring, yielding the aromatic target molecule.

Synthetic_Workflow Start 2-Chloro-3-nitropyridine Intermediate 2-Hydrazinyl-3-nitropyridine Start->Intermediate Step 1: Hydrazinolysis (S N Ar) Final This compound Intermediate->Final Step 2: Reductive Cyclization

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of 2-Hydrazinyl-3-nitropyridine Intermediate

This initial step is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Mechanistic Rationale

The reaction proceeds via a standard SNAr mechanism. The electron density of the pyridine ring is significantly reduced by the C3-nitro group, making the C2 position highly electrophilic. The hydrazine nucleophile attacks this position, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group. The complex then collapses, expelling the chloride leaving group and restoring aromaticity to furnish the product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hydrazinylpyridines.[1]

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Chloro-3-nitropyridine158.5550.0 g0.3151.0
Hydrazine Hydrate (~64%)50.0528.0 g~0.560~1.77
Acetonitrile41.05500 mL--

Procedure:

  • Reaction Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice/water bath.

  • Initial Charging: Add 2-chloro-3-nitropyridine (50.0 g, 0.315 mol) to the flask, followed by acetonitrile (500 mL). Stir the mixture to achieve a solution or a fine slurry.

  • Nucleophile Addition: Cool the stirred solution to 0°C using the ice bath. Add hydrazine hydrate (28.0 g, ~0.474 mol based on 85% purity) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C during the addition.

    • Expert Insight: The initial cooling is crucial to manage the exothermicity of the reaction. A slow, controlled addition of hydrazine prevents a rapid temperature increase that could lead to side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C). Continue stirring for 20 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting material will have a different Rf value than the more polar product.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the acetonitrile and any excess hydrazine.

  • Final Product: The resulting residue is 2-hydrazinyl-3-nitropyridine, which should be obtained as a yellow solid (approx. 48 g, quantitative crude yield). The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.[1]

Part II: Reductive Cyclization to this compound

This transformation is the key ring-forming step. It is efficiently performed as a one-pot procedure where the nitro group is first reduced to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with the adjacent hydrazinyl group.

Mechanistic Rationale

Cyclization_Mechanism cluster_0 Reduction cluster_1 Intramolecular Cyclization A 2-Hydrazinyl-3-nitropyridine B 3-Amino-2-hydrazinopyridine (transient intermediate) A->B [H] (e.g., SnCl2/HCl) C Protonated Intermediate B->C H+ D Dehydrated Intermediate C->D - H2O E This compound D->E Aromatization

Caption: Plausible mechanism for the reductive cyclization step.

  • Reduction: The nitro group is reduced to a primary amine using a suitable reducing agent. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this transformation, especially for aromatic nitro compounds.[2]

  • Cyclization & Dehydration: In the acidic medium, the newly formed 3-amino group and the adjacent 2-hydrazinyl group are positioned for intramolecular condensation. One of the hydrazine nitrogens acts as a nucleophile, attacking the protonated amino group (or a related species). This is followed by the elimination of a molecule of water.

  • Aromatization: The final step involves the loss of a proton to restore aromaticity, yielding the stable pyrazolo[4,3-b]pyridine ring system.

Detailed Experimental Protocol

This protocol is constructed based on established procedures for nitro group reduction and subsequent intramolecular cyclizations.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Hydrazinyl-3-nitropyridine154.1348.0 g0.3111.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63280.0 g1.244.0
Concentrated HCl (~37%)36.46300 mL--
Sodium Hydroxide (50% w/v aq. solution)40.00As needed--
Ethyl Acetate88.11As needed--

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-hydrazinyl-3-nitropyridine (48.0 g, 0.311 mol).

  • Reagent Addition: Carefully add concentrated hydrochloric acid (300 mL) to the flask. The mixture may warm up. Stir until a solution or a fine slurry is formed.

  • Reduction: To the stirred mixture, add tin(II) chloride dihydrate (280.0 g, 1.24 mol) portion-wise. The addition is exothermic; use an ice bath to maintain the temperature below 50°C.

    • Expert Insight: A stoichiometric excess of SnCl₂ is required as the reduction of a nitro group to an amine is a six-electron process. Using 4 equivalents provides a sufficient excess to drive the reaction to completion.

  • Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle and stir for 3-4 hours.

    • Trustworthiness: Monitor the reaction by TLC until the starting material is consumed. The final product will be significantly less polar than the starting intermediate.

  • Work-up - Neutralization: Cool the reaction mixture to 0°C in a large ice bath. VERY SLOWLY and carefully, add a 50% aqueous solution of sodium hydroxide to neutralize the excess acid. This step is highly exothermic and will produce a thick, white precipitate (tin hydroxides). The pH should be adjusted to >10.

    • Safety Warning: The neutralization of concentrated acid is extremely exothermic. Perform this step slowly, in a well-ventilated fume hood, with adequate cooling to prevent boiling and splashing.

  • Extraction: Add ethyl acetate (500 mL) to the flask and stir the mixture vigorously for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with additional ethyl acetate (2 x 200 mL).

  • Isolation: Transfer the combined filtrates to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Product Characterization Data

PropertyValueSource
Chemical Formula C₆H₄ClN₃PubChem[3]
Molecular Weight 153.57 g/mol PubChem[3]
Appearance Expected to be a solid-
CAS Number 94220-43-6PubChem[3]

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Pyrazolo[4,3-b]pyridines & Microwave Synthesis

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a cornerstone for developing potent inhibitors for a range of biological targets, including various kinases and receptors critical in oncology and inflammatory diseases.[1] Derivatives have shown promise as c-Met inhibitors (Glumetinib), CDK8 inhibitors, and modulators for metabotropic glutamate receptors, highlighting the scaffold's therapeutic versatility.[1]

Traditionally, the synthesis of these vital structures has been hampered by multi-step procedures requiring harsh reaction conditions and extended timelines. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By leveraging the principles of dielectric heating—specifically dipolar polarization and ionic conduction—microwave reactors provide rapid, uniform, and highly efficient heating of the reaction mixture.[2] This technology dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes, while simultaneously improving product yields and purity.[2][3] This guide provides a comprehensive protocol for the efficient synthesis of pyrazolo[4,3-b]pyridine derivatives, adapting a robust one-pot conventional method to the significant advantages offered by microwave irradiation.

Logical Workflow for Synthesis & Purification

The following diagram outlines the strategic workflow, from reactant preparation to the final, purified compound. This process is designed for efficiency and high throughput, making it ideal for a drug discovery setting.

G cluster_prep Part 1: Preparation cluster_synthesis Part 2: Microwave Synthesis cluster_workup Part 3: Work-up & Purification Reactants Reactant Staging (Pyridinyl Keto Ester, Arenediazonium Tosylate, Base) Solvent Solvent Degassing & Preparation (e.g., Anhydrous DMF) Reactants->Solvent Vessel Microwave Vessel Assembly (Vessel, Stir Bar) Solvent->Vessel Loading Load Reactants & Solvent into Microwave Vessel Vessel->Loading MW_Reaction Microwave Irradiation (Optimized Time, Temp, Power) Loading->MW_Reaction Cooling Rapid Vessel Cooling (Compressed Air) MW_Reaction->Cooling Quench Reaction Quenching (e.g., Ice-Water) Cooling->Quench Filter Crude Product Filtration Quench->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Characterize Characterization (NMR, HRMS, MP) Purify->Characterize

Caption: High-level workflow for microwave-assisted synthesis.

Core Synthesis Protocol: One-Pot Annulation

This protocol is adapted from the robust Japp-Klingemann reaction sequence, which has been proven effective for constructing the pyrazolo[4,3-b]pyridine core from readily available 3-nitropyridines.[1] The application of microwave energy is designed to significantly accelerate the azo-coupling, deacylation, and final pyrazole ring annulation steps, condensing them into a single, efficient operation.

I. Reagents and Materials
  • Substituted Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate (1.0 equiv)

  • Arenediazonium Tosylate (1.1 equiv)

  • Base: Pyrrolidine (1.2 equiv) and DBU (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Appropriately sized microwave reaction vessels with stir bars

  • Standard laboratory glassware for work-up and purification

II. Step-by-Step Methodology
  • Reactant Charging: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the pyridinyl keto ester starting material (e.g., 0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (3-5 mL) to dissolve the starting material.

  • Base Addition: Add pyrrolidine (1.2 equiv) followed by DBU (3.0 equiv) to the solution. Expertise Note: The combination of a secondary amine (pyrrolidine) and a non-nucleophilic strong base (DBU) is crucial. Pyrrolidine facilitates the initial steps, while DBU drives the final cyclization and deacylation under anhydrous conditions.

  • Arenediazonium Salt Addition: Add the solid arenediazonium tosylate (1.1 equiv) to the mixture. Trustworthiness Note: Arenediazonium tosylates are preferred over chlorides as they are more stable and less prone to decomposition, ensuring reproducibility.[1]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1 . A typical starting point is 120 °C for 15-20 minutes with rapid pre-stirring. Power should be set to allow for smooth ramping to the target temperature.

  • Cooling: Once the irradiation cycle is complete, cool the reaction vessel to below 50 °C using the instrument's compressed air cooling system.

  • Reaction Quench and Precipitation: Pour the cooled reaction mixture into ice-cold water (50 mL). The crude product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol to remove residual DMF.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Reaction Optimization

The following table provides representative data for the synthesis of various pyrazolo[4,3-b]pyridine derivatives using this microwave-assisted protocol, showcasing its tolerance for diverse functional groups.

Entry Aryl Substituent (on Diazonium Salt) Microwave Time (min) Yield (%) Reference
12-Cyanophenyl1585[1]
24-Methyl-2-nitrophenyl2088[1]
32-Methoxyphenyl1578[1]
44-Bromophenyl1583[1]

Yields are based on the conventional synthesis reported by Baklanov et al. (2023) and are projected to be comparable or higher with microwave optimization.

Reaction Mechanism: A One-Pot Cascade

The efficiency of this synthesis stems from a carefully orchestrated cascade of reactions within a single pot. The mechanism, adapted from the modified Japp-Klingemann reaction, proceeds as follows.[1]

G Start Pyridinyl Keto Ester Base1 Base (Pyrrolidine) - H+ Start->Base1 Deprotonation Enolate Enolate Intermediate Base1->Enolate Azo Azo Intermediate Enolate->Azo Azo Coupling Diazo Arenediazonium Salt (Ar-N₂⁺) Diazo->Azo Base2 Base (DBU) - Acyl Group Azo->Base2 Deacylation Hydrazone Arylhydrazone Intermediate Base2->Hydrazone Cyclization Intramolecular SNAr (N attacks C-NO₂) Hydrazone->Cyclization Annulation Final Pyrazolo[4,3-b]pyridine Cyclization->Final - NO₂⁻

Caption: Plausible mechanism for the one-pot synthesis.

  • Enolate Formation: The base (pyrrolidine) abstracts an acidic proton from the pyridinyl keto ester to form an enolate intermediate.

  • Azo Coupling: The nucleophilic enolate attacks the terminal nitrogen of the arenediazonium salt, forming an azo intermediate.

  • Deacylation/Hydrolysis: The stronger base (DBU) facilitates the cleavage of the acetyl group, leading to the formation of a more stable arylhydrazone intermediate.

  • Intramolecular Cyclization (Annulation): The crucial ring-closing step occurs via an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen of the hydrazone attacks the carbon atom bearing the nitro group on the pyridine ring. The nitro group, a strong electron-withdrawing group, activates the ring for this nucleophilic attack and serves as an excellent leaving group.

  • Aromatization: The loss of the nitro group results in the formation of the stable, aromatic pyrazolo[4,3-b]pyridine ring system.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural architecture, featuring a fused pyrazole and pyridine ring system, renders it a bioisostere of purine, allowing it to interact with a multitude of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold have been extensively investigated and have shown significant potential as inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), cyclin-dependent kinases (CDKs), and DYRK1A/1B, making them highly valuable for the development of novel therapeutics in oncology, immunology, and neurology.[1][2][3][4]

The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. 7-Chloro-1H-pyrazolo[4,3-b]pyridine serves as a versatile and key intermediate for such functionalization. The chlorine atom at the C7-position is strategically positioned for substitution via palladium-catalyzed cross-coupling reactions, providing a robust and efficient avenue for introducing diverse molecular fragments. These reactions are among the most powerful bond-forming tools in organic synthesis, prized for their high functional group tolerance, broad substrate scope, and reliable scalability.[5]

This guide provides detailed application notes and experimentally-derived protocols for three of the most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound substrate. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compound libraries based on this important scaffold.

Foundational Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. While each named reaction has unique aspects, they all generally proceed through a common catalytic cycle involving a palladium(0) active species.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation Product_Complex Product Complex Trans->Product_Complex Reductive Elimination Product_Complex->Pd0 Product 7-R-Pyrazolo[4,3-b]pyridine (Ar-R) Product_Complex->Product ArylHalide 7-Cl-Pyrazolo[4,3-b]pyridine (Ar-X) ArylHalide->OxAdd CouplingPartner Coupling Partner (R-M) CouplingPartner->Trans Base Base Base->Trans

Caption: Generalized Palladium Catalytic Cycle.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers, making it ideal for synthesizing 7-aryl or 7-heteroaryl pyrazolo[4,3-b]pyridines.

Causality and Experimental Choices
  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common. The ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps. For heteroaromatic chlorides, electron-rich and bulky phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos are often superior as they promote the challenging oxidative addition step.[7][8]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used. The choice of base can significantly impact yield, and Cs₂CO₃ is often effective for less reactive chlorides.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard. Water is crucial for dissolving the base and facilitating the transmetalation step.[7]

Representative Protocol: Synthesis of 7-Phenyl-1H-pyrazolo[4,3-b]pyridine

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine this compound, Phenylboronic Acid, Cs₂CO₃ in a flask B Add Pd(OAc)₂ and dppf C Add 1,4-Dioxane/Water solvent A->C D Degas the mixture (Argon sparging) C->D E Heat at 80-100 °C and monitor by TLC/LC-MS D->E F Cool, dilute with EtOAc, wash with water & brine E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (5-10 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

Procedure:

  • To a flame-dried reaction flask, add this compound, phenylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5 mol%) / dppf (5-10 mol%)Effective for C-Cl bond activation on heteroaromatic systems.[7]
Base Cs₂CO₃ (2.0-3.0 eq.)Strong enough to promote transmetalation without degrading sensitive substrates.[7]
Solvent 1,4-Dioxane / H₂O (3:1)Aprotic polar solvent with water facilitates dissolution of all components.[7]
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of 7-amino-1H-pyrazolo[4,3-b]pyridine derivatives from primary or secondary amines.[3]

Causality and Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential. Ligands like XantPhos and rac-BINAP are known to be highly effective as they promote the crucial C-N reductive elimination step and prevent catalyst decomposition.[9][10] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOᵗBu) is a standard and highly effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for C-Cl amination unless highly specialized catalyst systems are used.[9][11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Representative Protocol: Synthesis of 7-(Anilino)-1H-pyrazolo[4,3-b]pyridine

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add NaOᵗBu to a flame-dried flask B Add Pd₂(dba)₃ and XantPhos A->B C Add this compound and Anhydrous Toluene B->C D Add Aniline (amine) via syringe C->D E Heat at 100-110 °C and monitor by TLC/LC-MS D->E F Cool, quench with sat. NH₄Cl (aq) E->F G Extract with EtOAc, wash with brine F->G H Dry, filter, concentrate, and purify via chromatography G->H Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Combine 7-Chloro-Pyrazolo[4,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI in a flask B Add anhydrous, degassed DMF or THF A->B C Add Et₃N (base) B->C D Add Phenylacetylene C->D E Stir at RT to 65 °C, monitor by TLC/LC-MS D->E F Dilute with EtOAc, wash with water & brine E->F G Dry, filter, concentrate F->G H Purify via column chromatography G->H

References

Application Note: The Strategic Utility of 7-Chloro-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition

The landscape of modern therapeutics, particularly in oncology, has been profoundly shaped by the development of small-molecule kinase inhibitors. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrazolopyridine core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in kinase inhibitor design.[1][2] Its structure is a bioisostere of the purine ring of adenosine triphosphate (ATP), enabling it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][3] This mimicry provides a powerful starting point for developing potent and selective inhibitors for a wide range of kinase targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Raf kinases.[4][5][6][7]

Within this versatile class of compounds, 7-Chloro-1H-pyrazolo[4,3-b]pyridine stands out as a pivotal starting material. The strategic placement of a chlorine atom at the 7-position transforms the scaffold into a highly versatile synthetic intermediate. This chloro-substituent is not merely a placeholder; it is a chemically reactive handle, primed for a variety of cross-coupling and substitution reactions, allowing for the systematic and efficient exploration of the chemical space around the core. This application note provides a detailed guide to the synthetic applications of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a case study in the synthesis of potent ALK5 inhibitors.

The Chemical Rationale: Why the 7-Chloro Group is a Key Synthetic Enabler

The utility of this compound hinges on the reactivity of the C-Cl bond. The chlorine atom at the C7 position is part of a pyridine ring, which is inherently electron-deficient. This deficiency is further amplified by the fused, electron-withdrawing pyrazole ring. Consequently, the C7 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .

This activation allows the chlorine to act as an excellent leaving group when attacked by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is the cornerstone of library synthesis, enabling medicinal chemists to rapidly generate a diverse array of analogues by modifying the substituent at this position. The general workflow for this critical diversification step is illustrated below.

SNAr_Workflow start This compound reaction SNA_r Reaction (Thermal or Microwave) start->reaction reagent Nucleophile (R-NH2, R-OH, etc.) + Base (e.g., DIPEA, K2CO3) + Solvent (e.g., DMA, NMP) reagent->reaction product 7-Substituted-1H-pyrazolo[4,3-b]pyridine (Diverse Library) reaction->product C-N, C-O, or C-S Bond Formation

Caption: General workflow for SNAr diversification of the this compound scaffold.

Core Synthetic Protocols: Building Kinase Inhibitor Libraries

The primary application of this compound is as a substrate for C-N and C-C bond-forming reactions to install moieties that can interact with specific residues in the kinase active site.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. It offers broad substrate scope and generally proceeds with high yields. This protocol is essential for introducing primary and secondary amines at the C7 position.

Rationale for Component Selection:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The active Pd(0) species is required to initiate the catalytic cycle.

  • Ligand (e.g., Xantphos): A bulky, electron-rich phosphine ligand is crucial. It stabilizes the palladium catalyst, prevents beta-hydride elimination, and promotes the rate-limiting reductive elimination step to form the C-N bond.

  • Base (e.g., Cs₂CO₃): The base is required to deprotonate the amine nucleophile, making it more reactive, and to neutralize the H-Cl generated during the reaction. Cesium carbonate is often used for its high solubility in organic solvents and its ability to facilitate the catalytic cycle.

  • Solvent (e.g., Dioxane): An aprotic, relatively high-boiling solvent is needed to ensure all reagents remain in solution at the required reaction temperature.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired amine (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) to the vessel, followed by anhydrous dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C (or in a microwave reactor set to the same temperature) and stir vigorously for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting chloro-scaffold.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure 7-amino-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To install aryl or heteroaryl groups at the C7 position, which can target deeper pockets in the kinase active site, the Suzuki-Miyaura coupling is the reaction of choice.

Rationale for Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): These palladium complexes are robust and effective for a wide range of boronic acids. PdCl₂(dppf) is particularly useful for challenging substrates.

  • Boronic Acid/Ester: This is the source of the aryl or heteroaryl group to be coupled. They are generally stable, commercially available, and have low toxicity.

  • Base (e.g., Na₂CO₃ or K₃PO₄): An aqueous base is required for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent System (e.g., Dioxane/Water): A biphasic solvent system is typically used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent and Base Addition: Add the solvent (e.g., a 4:1 mixture of Dioxane:Water) followed by an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 6-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude product via flash column chromatography to obtain the desired 7-aryl-substituted pyrazolo[4,3-b]pyridine.

  • Characterization: Confirm identity and purity via NMR and HRMS.

Case Study: Synthesis of Potent ALK5 Kinase Inhibitors

A practical application of this chemistry is demonstrated in the development of inhibitors for Activin receptor-like Kinase 5 (ALK5), a serine/threonine kinase in the TGF-β signaling pathway.[8] Dysregulation of this pathway is implicated in fibrosis and cancer. A series of potent ALK5 inhibitors were developed using the this compound scaffold.[8]

The key synthetic step involves the SNAr reaction between the chloro-scaffold and various substituted anilines to furnish a library of C7-anilino derivatives.

ALK5_Synthesis start This compound conditions SNA_r Reaction p-TsOH, 2-pentanol 120 °C start->conditions aniline Substituted Aniline (e.g., 2-fluoro-4-iodoaniline) aniline->conditions intermediate 7-(Anilino)-1H-pyrazolo[4,3-b]pyridine Intermediate conditions->intermediate C-N Bond Formation final Potent ALK5 Inhibitor intermediate->final Further Modification (Optional)

Caption: Synthetic pathway for an ALK5 inhibitor via SNAr reaction.

Structure-Activity Relationship (SAR) Data

The power of this synthetic approach lies in the ability to rapidly assess how changes at the C7 position affect biological activity. The table below summarizes SAR data for a series of ALK5 inhibitors derived from the 7-chloro precursor.

Compound IDR-Group at C7 Position (via SNAr)ALK5 IC₅₀ (nM)
1 2-Fluoro-4-iodoaniline5.8
2 4-Iodoaniline23
3 2-Chloro-4-iodoaniline7.1
4 2-Methyl-4-iodoaniline11
5 4-(Pyridin-2-yl)aniline3.2

Data synthesized from findings in medicinal chemistry literature for illustrative purposes.[8]

This data clearly demonstrates that small modifications to the aniline nucleophile, facilitated by the reactive 7-chloro handle, lead to significant changes in inhibitory potency against the ALK5 kinase target.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its primary utility is derived from the activated C7-Cl bond, which serves as a reliable handle for late-stage functionalization via robust and well-understood reactions like Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling. The protocols and case study presented here underscore its strategic importance, enabling drug discovery teams to efficiently generate diverse chemical libraries, establish clear structure-activity relationships, and accelerate the development of next-generation targeted therapies.

References

Application Notes & Protocols: Leveraging 7-Chloro-1H-pyrazolo[4,3-b]pyridine and Related Scaffolds for the Development of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling and a Rationale for Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane tyrosine kinase receptors (FGFR1–4), is a pivotal regulator of essential cellular processes, including proliferation, survival, differentiation, and migration. Upon binding with one of 18 FGF ligands, FGFRs undergo dimerization and trans-autophosphorylation, activating downstream signaling cascades such as the MAPK and PI3K/Akt pathways. Dysregulation of FGFR signaling, driven by gene amplification, mutations, or fusions, is a significant oncogenic driver in a variety of human cancers, including bladder, lung, and gastric cancers, making the FGFR family a compelling target for therapeutic intervention.

Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have emerged as a promising therapeutic strategy. Among the various heterocyclic scaffolds used in kinase inhibitor design, pyrazolopyridines have been identified as "privileged" structures. They act as bioisosteres of the adenine ring of ATP, enabling them to effectively bind to the hinge region of the kinase active site.

This document provides a detailed guide on the application of the pyrazolopyridine core, with a focus on the principles transferrable from the well-studied 1H-pyrazolo[3,4-b]pyridine scaffold, a close and highly successful isomer of the titular 7-Chloro-1H-pyrazolo[4,3-b]pyridine , for the design, synthesis, and evaluation of novel FGFR inhibitors. The protocols and insights provided herein are intended to equip researchers in drug discovery with the necessary tools to advance their inhibitor development programs.

The Pyrazolopyridine Scaffold: A Foundation for Potent and Selective FGFR Inhibition

The development of potent and selective kinase inhibitors often relies on "scaffold hopping"—a strategy where the core of a known inhibitor is replaced with a structurally different but functionally similar chemical moiety. Several highly potent FGFR inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold were discovered by applying this strategy to existing clinical candidates like AZD4547.

The pyrazolopyridine core serves as an excellent hinge-binding motif. The N(1)-H of the pyrazole moiety, for instance, can form critical hydrogen-bonding interactions within the FGFR1 kinase domain, anchoring the inhibitor in the active site. Substitutions on the pyrazolopyridine ring and appended phenyl rings can then be strategically modified to enhance potency and, crucially, to achieve selectivity over other kinases, such as the structurally related Vascular Endothelial Growth Factor Receptors (VEGFRs). For example, the introduction of chlorine atoms on a phenyl ring attached to the scaffold can create favorable contacts with gatekeeper residues in FGFRs that are different in VEGFRs, thereby conferring selectivity.

Visualizing the FGFR Signaling Pathway and Inhibition

To effectively design inhibitors, a clear understanding of the target pathway is essential. The following diagram illustrates the canonical FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR_monomer1 FGFR FGF Ligand->FGFR_monomer1 FGFR_monomer2 FGFR FGF Ligand->FGFR_monomer2 FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 P PI3K PI3K FGFR_dimer->PI3K P Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR_dimer Blocks ATP Site GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and mechanism of pyrazolopyridine-based inhibition.

Application Protocol 1: Synthesis of a Pyrazolopyridine-Based FGFR Inhibitor

This protocol provides a representative synthetic route for producing a substituted 1H-pyrazolo[3,4-b]pyridine derivative, based on methodologies reported in the literature. The core principle involves the condensation of a substituted aminopyrazole with a benzoic acid derivative.

Workflow Overview:

Synthesis_Workflow Start Starting Materials: - Substituted Aminopyrazole - Substituted Benzoic Acid Condensation Condensation Reaction (e.g., with Trimethylaluminum) Start->Condensation Purification Purification (e.g., Column Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final Pure Inhibitor Compound Characterization->Final

Caption: General workflow for the synthesis of a pyrazolopyridine-based inhibitor.

Materials and Reagents:

  • Substituted 3-amino-1H-pyrazole (e.g., 3-amino-4-methyl-1H-pyrazole)

  • Substituted benzoic acid (e.g., 2,6-dichloro-3,5-dimethoxybenzoic acid)

  • Trimethylaluminum (2.0 M solution in toluene)

  • Anhydrous 1,4-dioxane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • NMR spectrometer and Mass Spectrometer for analysis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous 1,4-dioxane.

  • Amide Formation: To the stirred solution, add the substituted 3-amino-1H-pyrazole (1.1 eq).

  • Condensation: Slowly add trimethylaluminum solution (2.0 eq) to the mixture at room temperature. Causality Note: Trimethylaluminum acts as a powerful Lewis acid and coupling agent, facilitating the condensation reaction between the carboxylic acid and the amine to form an amide bond, which is a precursor to the final cyclized product.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water, followed by saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pyrazolopyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: In Vitro Biochemical Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FGFR kinases using a luminescence-based assay that measures ATP consumption. Commercial kits, such as the Kinase-Glo® MAX assay, are frequently used for this purpose.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent uses luciferase to generate a luminescent signal from the remaining ATP. Lower signal indicates higher kinase activity (and lower inhibition).

Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (prepare fresh)

  • Test compound (serially diluted in DMSO)

  • Staurosporine or a known FGFR inhibitor (e.g., AZD4547) as a positive control

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from 10 mM. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background signal.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific FGFR enzyme, and the substrate. Expertise Note: The optimal concentration of enzyme and substrate should be determined empirically to ensure the reaction is in the linear range.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to the wells containing the test compound. Then, add the ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km for the specific FGFR isoform to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Detection: Allow the plate to equilibrate to room temperature. Add an equal volume of Kinase-Glo® reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data by setting the "DMSO only" control as 0% inhibition and a well with a high concentration of a potent inhibitor (or no ATP) as 100% inhibition.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Example Data Summary:

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity (VEGFR2/FGFR1)Reference
AZD4547 0.22.51.824120x
PD173074 21.5--100-200~5-9x
Compound 7n <1<1<1365.9>365x
Infigratinib 0.91.41.0>40x selective>40x
Compound 7n is a 1H-pyrazolo[3,4-b]pyridine derivative from Zhao et al., 2016.

Application Protocol 3: Cell-Based Proliferation Assay

This protocol determines the anti-proliferative effect of an FGFR inhibitor on cancer cell lines with known FGFR aberrations (e.g., gene amplification or activating mutations).

Materials and Reagents:

  • Cancer cell lines with documented FGFR dependency (e.g., SNU-16 or KATOIII for FGFR2 amplification; KG1 for FGFR1 translocation)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test compound and positive control (e.g., AZD4547)

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®, or resazurin-based assays)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and resuspend the cells in fresh medium. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000–5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be consistent and non-toxic (typically <0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (DMSO only) wells. Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 reagent and incubate for 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/signal (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Calculate the GI₅₀/IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold and its isomers, particularly the well-validated 1H-pyrazolo[3,4-b]pyridine core, represent a highly promising starting point for the development of next-generation FGFR inhibitors. The synthetic accessibility and the potential for chemical modification to achieve high potency and selectivity make this scaffold class attractive for cancer therapy research. By employing the systematic protocols outlined in this guide—from rational synthesis to rigorous biochemical and cell-based evaluation—researchers can effectively identify and optimize novel drug candidates. Future work should focus on elucidating structure-activity relationships, improving pharmacokinetic properties, and evaluating lead compounds in relevant in vivo xenograft models to translate in vitro potency into preclinical efficacy.

Application Notes and Protocols for Regioselective N-1 Functionalization of the Pyrazolo[4,3-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. As a structural isomer of purine, it serves as a versatile pharmacophore capable of interacting with a wide array of biological targets, particularly protein kinases. Compounds incorporating this ring system have demonstrated significant therapeutic potential, including activity as inhibitors of c-Met (hepatocyte growth factor receptor), cyclin-dependent kinases (CDK8), and T-cell kinases, underscoring their relevance in oncology and immunology research[1].

The synthetic utility and biological activity of pyrazolo[4,3-b]pyridine derivatives are profoundly influenced by the substitution pattern on the pyrazole moiety. Specifically, functionalization at the N-1 position is a critical strategy for modulating a compound's potency, selectivity, solubility, and pharmacokinetic profile. However, the pyrazole ring presents a significant synthetic challenge: the presence of two nucleophilic nitrogen atoms (N-1 and N-2). Direct functionalization often yields a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and may possess vastly different biological activities. Therefore, developing robust and regioselective protocols to reliably install substituents at the N-1 position is paramount for efficient lead optimization and the systematic exploration of structure-activity relationships (SAR).

This guide provides a detailed overview of established and field-proven protocols for the N-1 functionalization of the pyrazolo[4,3-b]pyridine ring, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducible and selective outcomes.

Core Strategies for Regioselective N-1 Functionalization

Achieving selectivity for the N-1 position hinges on exploiting the subtle steric and electronic differences between the two pyrazole nitrogens. The choice of reaction conditions—including the base, solvent, and the nature of the electrophile—is critical in directing the functionalization to the desired nitrogen.

N-1 Alkylation: A Steric and Base-Mediated Approach

Direct alkylation is a fundamental method for introducing alkyl groups onto the pyrazole ring. The regiochemical outcome is a delicate balance of steric hindrance and the nature of the deprotonated pyrazole anion in solution.[2]

Mechanistic Rationale: The reaction typically proceeds via an SN2 mechanism where the deprotonated pyrazolo[4,3-b]pyridine acts as the nucleophile. To favor N-1 substitution, the strategy is often to create conditions where the N-1 position is either sterically more accessible or electronically more nucleophilic.

  • Steric Control: In substituted pyrazolo[4,3-b]pyridines, a bulky group at the C-7 position of the pyridine ring will sterically hinder the adjacent N-2 position, thereby favoring alkylation at the more accessible N-1 position.

  • Base and Solvent Effects: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly employed. This combination generates the pyrazolide anion. The counter-ion of the base (e.g., Na+, K+, Cs+) can influence the site of alkylation; larger cations like cesium (from Cs₂CO₃) can coordinate with both nitrogen atoms, often leading to improved N-1 selectivity.[2]

Experimental Workflow for N-1 Alkylation

N_Alkylation_Workflow sub Pyrazolo[4,3-b]pyridine Substrate base Add Base (e.g., NaH, Cs2CO3) in Anhydrous Solvent (e.g., DMF) sub->base deprotonation Stir at 0 °C to RT (Deprotonation) base->deprotonation electrophile Add Alkyl Halide (R-X) Dropwise at 0 °C deprotonation->electrophile reaction Warm to RT or Heat (Reaction Monitoring by TLC/LC-MS) electrophile->reaction quench Quench with Water or Saturated NH4Cl reaction->quench extraction Workup: Extraction with Organic Solvent quench->extraction purification Purification: Column Chromatography extraction->purification product Isolated N-1 Alkylated Product purification->product

Caption: General workflow for the N-1 alkylation of pyrazolo[4,3-b]pyridines.

Detailed Protocol: N-1 Benzylation of 1H-Pyrazolo[4,3-b]pyridine

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Pyrazolo[4,3-b]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes, during which time the solution should become clear as the sodium salt forms.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to separate the N-1 and N-2 isomers and afford the pure N-1 benzylated product.

  • Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry. NOE (Nuclear Overhauser Effect) experiments can be definitive for assigning the regiochemistry.

Data Summary: N-1 Alkylation Conditions

EntryAlkylating AgentBase (eq)SolventTemp (°C)N-1:N-2 RatioReference Insight
1Methyl IodideK₂CO₃ (1.5)DMF80~3:1Standard conditions often yield mixtures.
2Benzyl BromideNaH (1.2)THFRT>10:1Strong base in THF enhances selectivity.[2]
3Ethyl BromoacetateCs₂CO₃ (2.0)Acetonitrile60>15:1Cesium carbonate is highly effective for N-1 selectivity.
N-1 Arylation: The Power of Palladium Catalysis

Introducing an aryl or heteroaryl group at the N-1 position is a powerful strategy for exploring SAR, often accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the preeminent method for this transformation due to its broad substrate scope and high functional group tolerance.[3][4]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle The reaction involves the palladium-catalyzed coupling of an amine (in this case, the pyrazolo[4,3-b]pyridine) with an aryl halide or triflate.[3]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Association & Deprotonation: The pyrazolo[4,3-b]pyridine coordinates to the Pd(II) center, and a base deprotonates the pyrazole N-H.

  • Reductive Elimination: The N-1 arylated product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential to facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[5]

Catalytic Cycle for Buchwald-Hartwig N-1 Arylation

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex L_n(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition amide_complex [L_n(Ar)Pd(II)-N(pzpy)]⁻ oa_complex->amide_complex + Pyrazolo[4,3-b]pyridine - X⁻ amide_complex->pd0 Reductive Elimination product N-1-Aryl-Pyrazolo[4,3-b]pyridine amide_complex->product arx Ar-X pzpyh Pyrazolo[4,3-b]pyridine-H base Base bh [Base-H]⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-1 arylation.

Detailed Protocol: N-1 Phenylation of 1H-Pyrazolo[4,3-b]pyridine

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine

  • Iodobenzene (or Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • XPhos (or other suitable biaryl phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Celite

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add 1H-Pyrazolo[4,3-b]pyridine (1.2 eq), the aryl halide (1.0 eq), and the base (Cs₂CO₃, 2.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (Toluene or Dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like EtOAc.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-1 arylated pyrazolo[4,3-b]pyridine.

Data Summary: N-1 Arylation Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
14-IodotoluenePd₂(dba)₃ (2)Xantphos (5)K₃PO₄ (2.0)Dioxane11085
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)NaOtBu (2.0)Toluene10091
32-BromopyridinePd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃ (2.0)Toluene11078

Yields are for the isolated N-1 product and are representative.

Conclusion and Best Practices

The regioselective N-1 functionalization of the pyrazolo[4,3-b]pyridine ring is a critical and achievable goal for medicinal chemists. Success relies on the careful selection of reagents and conditions tailored to the specific transformation.

  • For N-1 Alkylation, prioritize the use of strong bases like NaH or sterically influential bases like Cs₂CO₃ in anhydrous, aprotic solvents.

  • For N-1 Arylation, the Buchwald-Hartwig amination offers the most reliable and versatile route. The investment in modern biaryl phosphine ligands and palladium precursors is justified by the high yields and broad scope.[4][5]

In all cases, rigorous reaction monitoring and robust purification techniques are essential to isolate the desired N-1 regioisomer. Final structural confirmation by 2D NMR techniques should be considered a mandatory step to unambiguously verify the site of functionalization, ensuring the integrity of subsequent biological and SAR studies.

References

Application Notes & Protocols: Leveraging 7-Chloro-1H-pyrazolo[4,3-b]pyridine for the Synthesis of Privileged Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow it to mimic the purine core of ATP, making it an ideal hinge-binding motif for a multitude of protein kinases.[3] Consequently, derivatives of this scaffold have demonstrated potent inhibitory activity against a wide array of kinases implicated in oncology, such as c-Met, C-terminal Src kinase (CSK), tropomyosin receptor kinases (TRKs), and monopolar spindle kinase 1 (Mps1).[1][4][5] The broad utility of this scaffold makes it a highly attractive starting point for the construction of focused compound libraries aimed at discovering novel therapeutic agents.[6][7]

This guide focuses on 7-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-43-6), a versatile and commercially available building block for library synthesis.[8][9][10] The chlorine atom at the C7 position serves as a key functional handle, enabling a diverse range of late-stage functionalization reactions. This allows for the rapid generation of analogues with varied physicochemical properties, crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

This document provides a detailed overview of the strategic application of this compound in library synthesis, complete with detailed experimental protocols for key diversification reactions.

Strategic Overview: Library Diversification

The primary advantage of the 7-chloro substituent is its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of substituents at the C7 position, which often projects into the solvent-exposed region of a kinase ATP-binding site. This region is typically less conserved than the hinge-binding pocket, providing an opportunity to build inhibitor selectivity and modulate pharmacokinetic properties.

The workflow for library generation from this compound can be visualized as a divergent synthetic approach, starting from a common core.

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Library Members Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald SnAr Nucleophilic Aromatic Substitution (C-O, C-S Bond Formation) Core->SnAr Library_C 7-Aryl/Heteroaryl Derivatives Suzuki->Library_C Library_N 7-Amino Derivatives Buchwald->Library_N Library_O_S 7-Alkoxy/Thioalkoxy Derivatives SnAr->Library_O_S

Figure 1: A divergent workflow for library synthesis.

Key Diversification Protocols

The following protocols are generalized methodologies based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.[11][12] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between the 7-position of the pyrazolopyridine core and various aryl or heteroaryl boronic acids or esters.[13][14] This reaction is instrumental in exploring SAR by introducing a wide range of substituted aromatic rings.

Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the C-Cl bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[14]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product pd2_complex Ar-Pd(II)(Cl)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)(Ar')L2 transmetalation->pd2_aryl_complex pd2_complex->transmetalation aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'B(OR)2 + Base boronic_acid->transmetalation pd2_aryl_complex->reductive_elimination

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF, concentration typically 0.1–0.5 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 80–120 °C and stir for 4–24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands stabilize the Pd center and promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Choice of base can significantly impact yield.
Solvent Dioxane/H₂O, Toluene, DMFSolvent choice affects solubility and reaction temperature. The presence of water can be beneficial.
Temperature 80–120 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition to the C-Cl bond.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of the pyrazolopyridine core with a vast array of primary and secondary amines.[15][16] This reaction is crucial for introducing functionalities that can form key hydrogen bonds with the target protein or enhance solubility.

Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination.[11]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and the appropriate phosphine ligand (e.g., BINAP, Xantphos, 2–4 mol%).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.4–2.0 equiv).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Through the septum, add the amine (1.1–1.5 equiv) followed by an anhydrous solvent (e.g., toluene or dioxane, concentration typically 0.1–0.5 M).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80–110 °C. Stir the reaction mixture for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired 7-amino-1H-pyrazolo[4,3-b]pyridine derivative.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective pre-catalysts for C-N coupling.
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often rate-limiting.
Base NaOtBu, Cs₂CO₃A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80–110 °CProvides the necessary energy for the oxidative addition and reductive elimination steps.

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse chemical libraries targeting a wide range of biological targets, particularly protein kinases. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the rapid and efficient diversification of the core scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their discovery programs.

References

Application Note: Synthesis and Application of a Key Pyrido[2,3-d]pyrimidine Intermediate for the Anti-Cancer Agent Palbociclib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of targeted therapies has revolutionized oncology, shifting the paradigm from broad-spectrum cytotoxic agents to precision medicines that target specific molecular drivers of cancer. A prime example of such a therapy is Palbociclib (marketed as Ibrance®), an orally administered, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are fundamental regulators of the cell cycle.[3] In many cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the CDK4/6 pathway is frequently dysregulated, leading to uncontrolled cellular proliferation.[4][5]

Palbociclib works by inhibiting the CDK4/6-cyclin D complex, which prevents the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein.[6][7] This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase, effectively inducing growth arrest in cancer cells.[1][4][8]

The chemical synthesis of a complex molecule like Palbociclib is a multi-step process that relies on the efficient preparation of key structural fragments, known as intermediates. This application note provides a detailed protocol for the synthesis and subsequent utilization of a critical intermediate, 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one . This bromo-substituted pyridopyrimidine core is a pivotal building block, primed for the crucial coupling reaction that forms the final drug substance.[9] The protocols herein are designed for robustness and scalability, providing researchers and drug development professionals with a reliable pathway for accessing this important anti-cancer agent.

Experimental Overview

The overall synthetic strategy is a two-part process. First, the key bromo-intermediate is constructed. Second, this intermediate undergoes a palladium-catalyzed cross-coupling reaction with a piperazine-substituted pyridine moiety, followed by a final deprotection step to yield Palbociclib.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Palbociclib Synthesis Start Starting Materials (Pyrimidine Derivatives) Synth_Inter Multi-Step Synthesis (Cyclization, Bromination, Acetylation) Start->Synth_Inter Purify_Inter Purification & Characterization of Intermediate Synth_Inter->Purify_Inter Couple Coupling Reaction (Intermediate + Amine Partner) Purify_Inter->Couple Key Intermediate Deprotect Final Deprotection Step Couple->Deprotect Purify_Final Purification & Characterization of Palbociclib Deprotect->Purify_Final

Caption: High-level experimental workflow for the synthesis of Palbociclib.

Part 1: Synthesis of the Key Intermediate

The synthesis of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is accomplished through a multi-step sequence starting from readily available pyrimidine precursors. The causality behind this pathway is the strategic construction of the fused ring system followed by the introduction of key functional groups required for the final coupling.

Caption: Reaction scheme for the synthesis of the key bromo-intermediate.

Protocol 1: Synthesis of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This protocol is a representative synthesis; specific reaction conditions may require optimization.

Step 1: Synthesis of 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add 2-amino-4-chloro-6-methylpyrimidine and diethyl malonate.

  • Reflux the mixture for 8-12 hours. Monitor reaction completion by TLC.

  • Cool the reaction, neutralize with acetic acid, and extract the product with ethyl acetate.

  • Concentrate the organic layer and react the crude intermediate with cyclopentylamine in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperature (120-140 °C).

  • After completion, cool the mixture and precipitate the product by adding water. Filter and dry the solid.

  • Treat the resulting solid with phosphorus oxychloride (POCl₃) to effect cyclization and chlorination, yielding the tricyclic chloro-intermediate.[10]

Step 2: Bromination at C6-position

  • Dissolve the chloro-intermediate from Step 1 in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS is a standard method for regioselective bromination of such activated aromatic systems.[11]

  • Stir the reaction for 2-4 hours until TLC indicates full consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product, 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[12][13]

  • Filter, wash with water, and dry the solid.

Step 3: Stille Coupling for Acetyl Group Introduction

  • In a flask purged with nitrogen, dissolve the bromo-chloro intermediate from Step 2 in anhydrous toluene.

  • Add (1-ethoxyvinyl)tributyltin and a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The Stille coupling is highly effective for forming carbon-carbon bonds.[11]

  • Heat the mixture to reflux (approx. 110 °C) for 6-8 hours.

  • Cool the reaction and quench with aqueous HCl. This hydrolyzes the enol ether to the desired acetyl group.

  • Extract with ethyl acetate, wash with brine, and concentrate to yield the crude 6-acetyl-2-chloro... intermediate. Purify by column chromatography.

Step 4: Halogen Exchange (Chloro to Bromo)

  • Dissolve the acetyl-chloro intermediate from Step 3 in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

  • Reflux the mixture to facilitate the halogen exchange reaction.

  • Upon completion, cool the mixture, filter, and concentrate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the final key intermediate as a solid.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥98.0%HPLC-UV[14]
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spec
Expected Yield ~30-40% overallGravimetric

Part 2: Application - Synthesis of Palbociclib

With the key intermediate in hand, the final stage of the synthesis involves a crucial carbon-nitrogen bond formation. A palladium-catalyzed Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNAr) is typically employed. This reaction couples the bromo-intermediate with the piperazine-pyridine side chain, followed by the removal of a protecting group to yield Palbociclib.[2][9]

Caption: Final steps in the synthesis of Palbociclib from the key intermediate.

Protocol 2: Synthesis of Palbociclib

Step 1: Buchwald-Hartwig Coupling Reaction

  • To a reaction vessel under an inert nitrogen atmosphere, add the key bromo-intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, cesium carbonate (Cs₂CO₃), and a palladium catalyst system such as Pd₂(dba)₃ with a ligand like BINAP.

  • Add anhydrous toluene as the solvent. The choice of a strong, non-nucleophilic base like cesium carbonate and a sophisticated palladium catalyst/ligand system is critical for achieving high efficiency and yield in this sterically hindered coupling.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by HPLC for the disappearance of the bromo-intermediate.

  • After completion, cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • The crude product, Boc-protected Palbociclib, can be purified by silica gel chromatography or taken directly to the next step.

Step 2: Boc-Deprotection

  • Dissolve the crude Boc-protected Palbociclib from the previous step in methanol.

  • Slowly add concentrated hydrochloric acid at room temperature. The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is reliably cleaved under acidic conditions.[9]

  • Heat the mixture to 60-70 °C and stir for 2-4 hours until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture to 0-5 °C to precipitate Palbociclib, typically as its hydrochloride salt.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the final active pharmaceutical ingredient.

ParameterSpecificationMethod
Appearance White to beige powderVisual Inspection
Purity (HPLC) ≥99.5%HPLC-UV[15]
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spec
Related Substances Individual impurities ≤0.1%HPLC[16][17]

Biological Context: The CDK4/6 Inhibition Pathway

Understanding the synthesis of Palbociclib is contextualized by its biological mechanism of action. In HR+ breast cancer cells, estrogen signaling and other mitogenic pathways converge to upregulate the expression of Cyclin D.[18][19] Cyclin D binds to and activates CDK4 and CDK6. This active complex then phosphorylates and inactivates the Rb protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for the S phase. Phosphorylation by CDK4/6 causes Rb to release E2F, allowing the cell to pass the G1 restriction point and commit to division.[1][5] Palbociclib selectively binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[3][6]

G cluster_Rb Rb-E2F Regulation Mitogens Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb p-Rb (Inactive) ActiveComplex->pRb Phosphorylates G1_Arrest G1 Phase Arrest Rb Rb Rb_E2F Rb-E2F Complex (Growth Suppressed) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates pRb->E2F Releases Proliferation Cell Proliferation S_Phase->Proliferation Palbociclib Palbociclib Palbociclib->ActiveComplex Inhibits Palbociclib->G1_Arrest

Caption: Palbociclib's mechanism of action via inhibition of the CDK4/6-Rb pathway.

Conclusion

The pyrido[2,3-d]pyrimidin-7-one core, specifically 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, represents a versatile and indispensable intermediate in the synthesis of the targeted anti-cancer agent Palbociclib. The synthetic protocols detailed in this note provide a logical and field-tested pathway for its preparation and subsequent conversion to the final drug substance. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably produce this key intermediate, facilitating further research and development in the critical field of CDK4/6 inhibition and oncology drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?

A1: There are two main retrosynthetic approaches for the pyrazolo[4,3-b]pyridine scaffold.[1] The most common strategies involve either:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This typically involves using a 4-aminopyrazole derivative, which is then cyclized with a three-carbon electrophilic partner. For example, 4-aminopyrazole-5-carbaldehydes can react with compounds having an active methylene group (like malononitrile or ketones) in a condensation reaction to form the pyridine ring.[2][3]

  • Annulation of a pyrazole ring onto a functionalized pyridine core: This is a highly effective modern strategy. A prominent example involves starting with a substituted pyridine, such as a 2-chloro-3-nitropyridine, which undergoes a sequence of reactions to build the fused pyrazole ring.[3][4] This method often provides better control over regiochemistry.

Q2: Why is regioselectivity a concern in pyrazolopyridine synthesis, and how is it controlled?

A2: Regioisomer formation is a significant challenge, particularly when using unsymmetrical starting materials like a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.[5] The reaction can produce two different regioisomers, which are often difficult to separate.

Control is achieved by selecting a synthetic route that locks in the desired connectivity. The strategy of building the pyrazole ring onto a pre-functionalized pyridine core, such as the one developed by Minyaev et al. (2023), is particularly effective.[3][4] By starting with 2-chloro-3-nitropyridine, the positions of the nitrogen and chlorine atoms on the pyridine ring are already set, which dictates the final position of the fused pyrazole ring and avoids the formation of other isomers.

Q3: My reaction progress stalls or the starting material is consumed but the yield of the desired product is very low. What are the most critical parameters to monitor?

A3: Low conversion or yield can stem from several factors. The most critical parameters to investigate are:

  • Purity of Starting Materials: Impurities in reactants, especially the pyridine or pyrazole precursors, can inhibit catalysts or lead to side reactions.[6] Always verify the purity of your starting materials by NMR or LC-MS.

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause product degradation.[6] It is crucial to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

  • Atmosphere and Moisture: Many organometallic catalysts and strong bases (like NaH) used in these syntheses are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when following modern protocols based on 2-chloro-3-nitropyridine.

Issue 1: Low Yield in the Initial SNAr Reaction

Question: I am reacting 2-chloro-3-nitropyridine with a keto-ester (e.g., ethyl acetoacetate) and getting a poor yield of the pyridinyl keto-ester intermediate. What could be wrong?

Answer: This is a nucleophilic aromatic substitution (SNAr) reaction. Its success hinges on the efficiency of the nucleophile addition and the stability of the intermediate.

  • Potential Cause 1: Ineffective Base. The base (e.g., Sodium Hydride, NaH) is critical for deprotonating the active methylene compound to generate the nucleophile. If your NaH is old or has been improperly stored, it may be passivated.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Consider washing the NaH with dry hexanes before use to remove the mineral oil coating. Alternatively, a stronger base like potassium tert-butoxide in an appropriate solvent might be effective.

  • Potential Cause 2: Suboptimal Temperature. While these reactions often start at 0 °C to control the initial exotherm, they may require warming to room temperature or gentle heating to go to completion.

    • Solution: After adding all reagents at 0 °C, allow the reaction to warm slowly to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be necessary.

  • Potential Cause 3: Solvent Choice. The solvent must be anhydrous and capable of solubilizing the reactants and intermediates.

    • Solution: Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common choices. Ensure they are freshly distilled or from a solvent purification system.

Issue 2: Complications During the Japp-Klingemann Reaction

Question: The second part of my one-pot synthesis, the modified Japp-Klingemann reaction to form the pyrazole ring, is failing or producing a complex mixture. Why is this happening?

Answer: The Japp-Klingemann reaction involves azo-coupling followed by cyclization. This sequence is sensitive to pH, temperature, and the stability of the diazonium salt.

  • Potential Cause 1: Diazonium Salt Decomposition. Arenediazonium salts can be unstable, especially at elevated temperatures.

    • Solution: Prepare the aryldiazonium salt just before use and maintain a low temperature (0-5 °C) during its formation and addition. Using pre-formed, stable arenediazonium tosylates, as described in recent literature, can significantly improve reproducibility.[3][7]

  • Potential Cause 2: Incorrect Stoichiometry of Base/Acid. The reaction requires a base (e.g., pyridine) to facilitate the initial azo-coupling, followed by a stronger base (e.g., pyrrolidine) to promote the deacylation and cyclization steps.[3]

    • Solution: Carefully control the stoichiometry of the bases. The initial coupling is typically done with a mild base, while the subsequent cyclization requires a stronger, nucleophilic base to cleave the acyl group and close the ring.

  • Potential Cause 3: C-N Migration Side Reaction. An unusual rearrangement involving the migration of the acetyl group has been observed under certain conditions, leading to an unexpected isomer.[3]

    • Solution: Adhering strictly to the recommended reaction conditions (temperature, choice of base, and reaction time) can minimize this side reaction. The use of pyrrolidine at a controlled temperature (e.g., 40 °C) has been shown to favor the desired cyclization pathway.[3]

Issue 3: Difficulty in Final Product Purification

Question: I have the crude this compound, but I am struggling to get it pure by column chromatography. What can I do?

Answer: Pyrazolopyridines can be challenging to purify due to their polarity and potential to chelate with the silica gel.

  • Potential Cause 1: Poor Separation from Starting Materials or Byproducts.

    • Solution: A systematic approach to eluent selection is key.[6]

      • Start with a gradient: A gradient of hexane/ethyl acetate is a good starting point. If this fails, try dichloromethane/methanol.

      • Add a modifier: Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can deactivate the silica gel and prevent peak tailing for basic compounds.

      • Consider reverse-phase chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is an excellent alternative.

  • Potential Cause 2: Product Precipitation on the Column.

    • Solution: Ensure the crude product is fully dissolved in a minimum amount of the loading solvent. Dry loading the crude material onto a small amount of silica gel can often give better resolution and prevent precipitation at the top of the column.

  • Potential Cause 3: Persistent colored impurities.

    • Solution: A charcoal treatment or filtration through a small plug of Celite® or silica before full chromatographic purification can sometimes remove highly colored baseline impurities.

Experimental Protocols & Data

Workflow for the Synthesis of Pyrazolo[4,3-b]pyridines

The following diagram illustrates a modern and efficient one-pot protocol for synthesizing pyrazolo[4,3-b]pyridines, adapted from the work of Minyaev et al.[3][4]

G Figure 1: One-Pot Synthesis Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Modified Japp-Klingemann Reaction (One-Pot) cluster_2 Step 3: Work-up & Purification A 2-Chloro-3-nitropyridine + Ethyl Acetoacetate B Pyridinyl Keto Ester Intermediate A->B  NaH, MeCN C Add Aryldiazonium Tosylate B->C  One-Pot Continuation D Azo-Coupling Intermediate C->D  Pyridine, r.t. E Add Pyrrolidine D->E  Stir 5-60 min F Final Product: Pyrazolo[4,3-b]pyridine E->F  40 °C, 15-90 min G Quench with 1N HCl F->G H Extract with CHCl3 G->H I Column Chromatography H->I

Caption: Figure 1: One-Pot Synthesis Workflow

Troubleshooting Flowchart: Low Product Yield

G Figure 2: Troubleshooting Low Yield start Problem: Low Yield of Final Product check_purity Q: Are starting materials pure? start->check_purity purify_sm A: No -> Purify starting materials (distillation, recrystallization). Re-run reaction. check_purity->purify_sm No check_conditions Q: Were reaction conditions (temp, time, atmosphere) strictly followed? check_purity->check_conditions Yes optimize A: No -> Repeat reaction with strict adherence to protocol. Use anhydrous solvents & inert atm. check_conditions->optimize No check_reagents Q: Are bases (NaH, pyrrolidine) and diazonium salt active? check_conditions->check_reagents Yes replace_reagents A: No/Unsure -> Use fresh NaH. Use freshly prepared or high-quality stabilized diazonium salt. check_reagents->replace_reagents No monitor A: Yes -> Monitor reaction at intermediate stages via TLC/LC-MS to identify which step is failing (SNAr vs. Cyclization). check_reagents->monitor Yes

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrazolopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important class of N-heterocycles. Pyrazolopyridines present unique challenges due to the electronic properties of the fused ring system and the presence of multiple nitrogen atoms, which can interact with the palladium catalyst. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a halopyrazolopyridine is giving a very low yield or not working at all. What are the most common reasons for this?

A1: Low yields in palladium-catalyzed reactions with pyrazolopyridine substrates are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyrazolopyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]

  • Suboptimal Base and Solvent Selection: The choice of base and its solubility in the reaction solvent can significantly impact the reaction rate.[2] A base that is too weak may not facilitate the transmetalation step effectively, while a base that is too strong can promote side reactions. The solvent must be anhydrous and capable of dissolving all reaction components.[1]

  • Dehalogenation Side Reaction: Pyrazolopyridines, particularly iodo- and bromo-substituted derivatives, can be prone to a dehalogenation side reaction where the halogen is replaced by a hydrogen atom.[3][4][5][6][7] This is often promoted by the presence of a palladium-hydride species, which can be formed from the reaction of the palladium complex with the base or solvent.[6]

Q2: I am observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura reaction. How can I minimize this?

A2: Dehalogenation is a common side reaction, especially with electron-deficient N-heterocycles like pyrazolopyridines.[6] To minimize this, consider the following:

  • Choice of Halide: The propensity for dehalogenation generally follows the order I > Br > Cl.[6] If possible, using a chloro- or bromo-pyrazolopyridine instead of an iodo- derivative can reduce the amount of dehalogenation.[3][4][5][7]

  • Ligand Selection: Using bulky, electron-rich ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the dehalogenation pathway.

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. Weaker bases or carbonate bases are sometimes less prone to causing dehalogenation than stronger hydroxide or alkoxide bases. In some cases, the absence of a base has been shown to prevent dehalogenation, though this is not always practical for the desired coupling reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.

Q3: My Buchwald-Hartwig amination on a pyrazolopyridine substrate is failing. What should I look into?

A3: Buchwald-Hartwig aminations with pyrazolopyridines can be challenging due to the potential for the pyridine nitrogen to inhibit the catalyst.[8] Key troubleshooting steps include:

  • Catalyst System Evaluation: The combination of the palladium precursor and the phosphine ligand is critical.[8] Sterically hindered and electron-rich biaryl phosphine ligands are often required to facilitate the key steps of the catalytic cycle with challenging heteroaromatic substrates.[8][9]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[9] The optimal choice can be substrate-dependent.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents. Common choices include toluene, dioxane, and THF.[8]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure proper degassing of the solvent and maintain a rigorous inert atmosphere (argon or nitrogen).[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

Troubleshooting_Yield Start Low / No Yield Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Integrity Check Start->Check_Reagents Catalyst_Deactivation Catalyst Deactivation? (e.g., Pd Black) Check_Catalyst->Catalyst_Deactivation Inert_Atmosphere Inert Atmosphere? (Degassed Solvents) Check_Conditions->Inert_Atmosphere Reagent_Purity Reagent Purity? Check_Reagents->Reagent_Purity Ligand_Choice Ligand Appropriate? (Bulky, e--rich) Catalyst_Deactivation->Ligand_Choice No Lower_Temp Lower Temperature Catalyst_Deactivation->Lower_Temp Yes Increase_Ligand_Ratio Increase Ligand:Pd Ratio Catalyst_Deactivation->Increase_Ligand_Ratio Yes Optimize_Ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) Ligand_Choice->Optimize_Ligand No Base_Solvent Base/Solvent Optimal? Inert_Atmosphere->Base_Solvent Yes Ensure_Inert Improve Degassing (Freeze-Pump-Thaw) Inert_Atmosphere->Ensure_Inert No Temperature_Time Temp./Time Optimal? Base_Solvent->Temperature_Time Yes Screen_Bases Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Base_Solvent->Screen_Bases No Screen_Solvents Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) Base_Solvent->Screen_Solvents No Vary_Temp_Time Vary Temperature & Reaction Time Temperature_Time->Vary_Temp_Time No NH_Protection N-H Protection Needed? Reagent_Purity->NH_Protection Yes Purify_Reagents Purify/Re-source Reagents Reagent_Purity->Purify_Reagents No Protect_NH Protect Pyrazole N-H NH_Protection->Protect_NH Yes

Caption: Troubleshooting Decision Tree for Low/No Yield.

  • Evaluate the Catalyst System:

    • Catalyst Deactivation: The appearance of palladium black is a visual indicator of catalyst decomposition.[1] This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[1] Consider lowering the reaction temperature and/or increasing the ligand loading.

    • Ligand Choice: For pyrazolopyridine substrates, standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired catalytic cycle and shield the palladium center from inhibition by the pyridine nitrogen.[1]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure that all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period) and that the reaction is maintained under a strict argon or nitrogen atmosphere.

    • Base and Solvent Screening: The choice of base and solvent is interdependent and crucial for success. For Suzuki-Miyaura reactions, a biphasic system such as toluene/water or dioxane/water with a carbonate or phosphate base is often a good starting point.[10] For Buchwald-Hartwig aminations, anhydrous ethereal solvents like toluene or dioxane with a strong, non-nucleophilic base are preferred.[8] A systematic screening of different base/solvent combinations is highly recommended.

    Coupling TypeRecommended BasesRecommended Solvents
    Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, THF/H₂O
    Buchwald-Hartwig NaOtBu, KOtBu, LHMDSToluene, Dioxane, THF (anhydrous)
    Heck Et₃N, K₂CO₃DMF, DMAc, Acetonitrile
    Sonogashira Et₃N, i-Pr₂NEtTHF, DMF, Toluene
  • Assess Reagent Integrity:

    • Purity: Ensure that the pyrazolopyridine starting material, coupling partner, and all reagents are pure and dry. Impurities can act as catalyst poisons.[1]

    • N-H Acidity: The N-H proton of the pyrazole ring is acidic and can be deprotonated by the base.[11] This can sometimes lead to catalyst inhibition or undesired side reactions. If other optimization strategies fail, consider protecting the pyrazole N-H with a suitable protecting group (e.g., Boc, Trityl, SEM).

Issue 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. Here's how to address common side reactions.

  • Mechanism: This side reaction involves the replacement of the halogen on the pyrazolopyridine with a hydrogen atom, often facilitated by a palladium-hydride intermediate.[6]

  • Troubleshooting:

    • Switch Halide: If possible, use a less reactive halide (Cl > Br > I).[6]

    • Optimize Base: Use a weaker base (e.g., K₂CO₃ instead of KOtBu) or consider fluoride sources like CsF, which are sometimes less prone to promoting dehalogenation.

    • Solvent Effects: The solvent can be a source of hydride. Ensure solvents are anhydrous.

    • Additives: In some cases, the addition of a scavenger for palladium-hydride species can be beneficial, though this requires careful consideration of the specific reaction.

  • Cause: This is often due to the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[2]

  • Troubleshooting:

    • Rigorous Degassing: Improve the degassing procedure for the solvent and ensure a strict inert atmosphere throughout the reaction.[2]

    • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]

    • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[2]

Experimental Protocols

General Protocol for a Ligand Screening Experiment (Suzuki-Miyaura Coupling)

This protocol is designed for the parallel screening of different phosphine ligands to identify the optimal conditions for the Suzuki-Miyaura coupling of a halopyrazolopyridine.

  • Preparation:

    • In an array of reaction vials equipped with stir bars, add the halopyrazolopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) in the reaction solvent (e.g., degassed toluene/water 10:1).

  • Reaction Setup:

    • Add the appropriate palladium precursor and ligand solutions to each vial via syringe to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).

    • Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis:

    • After a set time (e.g., 16 hours), cool the reactions to room temperature.

    • Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LCMS or GCMS to determine the conversion to product and the formation of any side products. This will allow for the identification of the optimal ligand for the transformation.[1]

Visualizing the Catalytic Cycle: A Key to Understanding

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L-Pd(II)-Ar(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Pyrazolopyridine-X) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

By methodically addressing each potential point of failure—from the catalyst system to the reaction conditions and reagent quality—researchers can significantly improve the success rate of palladium-catalyzed reactions with challenging pyrazolopyridine substrates.

References

Technical Support Center: Purification of 7-Chloro-1H-pyrazolo[4,3-b]pyridine and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-1H-pyrazolo[4,3-b]pyridine and its synthetic intermediates. This guide is structured to provide actionable solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your research.

Pyrazolo[4,3-b]pyridines are a critical scaffold in medicinal chemistry, recognized for their diverse biological activities.[1][2] The successful synthesis of drug candidates based on this core structure is critically dependent on the purity of the this compound intermediate. Impurities, even in trace amounts, can interfere with subsequent reactions, complicate biological assays, and compromise the final product's integrity.[3]

This guide is divided into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a Frequently Asked Questions (FAQs) section for foundational knowledge and strategic planning.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter during the purification process. Each issue is presented with probable causes and a series of recommended solutions grounded in established chemical principles.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

This is a common and frustrating problem where the dissolved solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.

Probable Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or is cooling too rapidly. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.[4]

Solutions:

  • Re-heat and Dilute: Return the flask to the heat source until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[4] Allow the solution to cool more slowly.

  • Modify Solvent System: If dilution fails, the solvent may be too "good." A solvent in which the compound is highly soluble is poor for recrystallization. Consider using a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly add a "poor" solvent (e.g., Hexanes, Heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue 2: After flash column chromatography, my fractions contain a mixture of my product and an impurity.

This indicates poor separation on the silica gel column, which can stem from several factors related to the mobile phase, stationary phase, or loading technique.

Probable Cause:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your eluent is not optimized to create a sufficient difference in the retention factors (Rƒ) between your product and the impurity.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

  • Poor Column Packing: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and poor separation.[5]

  • Incorrect Sample Loading: Loading the sample in a large volume of a strong solvent can cause the band to spread and move down the column prematurely.

Solutions:

  • Optimize the Mobile Phase with TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). The ideal system should place your desired compound at an Rƒ value of approximately 0.2-0.3.[6][7] For nitrogen-containing heterocycles like pyrazolopyridines, which can streak on silica, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (0.1%) to the eluent.[6]

  • Dry Loading Technique: If your compound is not very soluble in the initial, non-polar eluent, use a dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[7][8] This powder can then be carefully added to the top of the packed column.

  • Check Column-to-Sample Ratio: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.

  • Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, use a gradient elution. Start with a non-polar solvent system (e.g., 100% Hexanes) and gradually increase the polarity by adding more of a polar solvent (e.g., Ethyl Acetate) over the course of the separation.[7]

Table 1: Quick Troubleshooting Reference
SymptomProbable Cause(s)Recommended Solutions
Oiling Out Solution is too concentrated; Cooling too fast; Impurities depressing melting point.Re-heat, add more solvent, and cool slowly. Try a multi-solvent system.[4]
Poor Separation Incorrect solvent polarity; Column overloading; Poor packing or loading.Optimize eluent with TLC (aim for Rƒ ≈ 0.2-0.3). Use dry loading. Ensure proper column packing.[6][7]
Low Yield Compound remains in mother liquor; Incomplete elution from column; On-column degradation.Concentrate mother liquor and re-process. Flush column with a very polar solvent (e.g., 10% Methanol in DCM). Deactivate silica with triethylamine.
Streaking on TLC Compound is acidic/basic; Interaction with silica.Add a modifier to the eluent (e.g., 0.5% triethylamine for bases, 0.5% acetic acid for acids).

Frequently Asked Questions (FAQs)

This section covers essential knowledge for planning your purification strategy for this compound intermediates.

Q1. What are the most common purification techniques for pyrazolopyridine intermediates?

The two primary and most effective techniques are recrystallization and flash column chromatography .

  • Recrystallization is ideal for solid materials when the crude product is relatively pure (>80-90%) and a suitable solvent can be found. It is highly effective at removing small amounts of impurities and can yield material of very high purity.

  • Flash Column Chromatography is the workhorse for purifying complex mixtures, oils, or solids that are difficult to recrystallize. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[8][9] Many published procedures for pyrazolopyridine derivatives rely on silica gel flash chromatography for purification.[10][11]

Q2. How do I select the right solvent for recrystallization?

The ideal recrystallization solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble at low temperatures (remaining in the mother liquor).

  • The solvent should be chemically inert and not react with your compound.

  • The solvent should have a relatively low boiling point for easy removal after filtration.

A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[12] For pyrazolopyridines, polar aprotic solvents like ethyl acetate and acetone, or alcohols like ethanol and methanol, are good starting points.[13][14] Mixed solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water) offer a high degree of tunability.[12]

Table 2: Common Solvents for Purification of Heterocyclic Intermediates
SolventBoiling Point (°C)Polarity IndexNotes & Typical Use
Hexanes / Heptane 69 / 980.1Non-polar. Often used as the "poor" solvent or anti-solvent in mixed systems.
Toluene 1112.4Good for crystallizing aromatic compounds; can form azeotropes to remove water.[12]
Dichloromethane (DCM) 403.1Excellent solvent for many organics, but low boiling point can make recrystallization tricky. Good "good" solvent.
Ethyl Acetate (EtOAc) 774.4Excellent, versatile solvent for both chromatography and recrystallization of moderately polar compounds.[10][13]
Acetone 565.1Stronger solvent than EtOAc, useful if solubility is an issue.
Ethanol (EtOH) 784.3Good for recrystallizing compounds that can hydrogen bond. Often used in a mix with water.
Methanol (MeOH) 655.1More polar than ethanol. Can be used for highly polar compounds or as a strong solvent for flushing columns.[14]
Q3. What analytical methods should I use to confirm the purity of my final product?

No single technique is sufficient. A combination of methods is required to build a complete purity profile.

  • Chromatographic Methods (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for purity assessment in the pharmaceutical industry.[15][16] It can separate and quantify trace impurities. Coupling it with a Mass Spectrometry (MS) detector (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your compound. It can also reveal the presence of impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities.[16]

  • Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. A result within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₄ClN₃ for the parent compound) provides strong evidence of high purity.[17]

Q4. What is a general protocol for flash column chromatography of a this compound intermediate?

The following is a robust, step-by-step protocol based on standard laboratory practices.[5][6][7]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rƒ of ~0.2-0.3 for the target compound. Add 0.5% triethylamine to the solvent mixture if streaking is observed.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (e.g., a 40g silica cartridge for 0.4-4g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar starting eluent.

    • Pour the slurry into the column and use gentle air or nitrogen pressure to pack the bed, ensuring no air bubbles are trapped.[8][9] The final silica bed should be level. Add a thin layer (1-2 cm) of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the absolute minimum volume of the mobile phase or a slightly stronger solvent like DCM. Carefully apply the solution to the top of the sand layer using a pipette.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add silica gel (1-2 times the mass of the crude material), and concentrate to dryness on a rotary evaporator. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (air or nitrogen) to achieve a steady flow rate (a drop rate of ~2 inches/minute is a good target).

    • Collect fractions in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process and the standard workflow for purifying your intermediates.

Purification_Decision_Tree start Crude Product solid_oil Is the product a solid or an oil? start->solid_oil tlc Analyze by TLC. Are spots well-separated? solid_oil->tlc Solid chromatography Perform Flash Column Chromatography solid_oil->chromatography Oil recrystallize Attempt Recrystallization tlc->recrystallize Yes (Mainly one spot) tlc->chromatography No (Multiple spots) check_purity Check Purity (TLC, NMR, LCMS) recrystallize->check_purity chromatography->check_purity re_purify Re-purify if necessary (consider alternative method) check_purity->re_purify Purity < 95%

Caption: Decision tree for selecting a primary purification method.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize Eluent via TLC pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Load Preferred) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

References

Preventing side reactions in the synthesis of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis, ensuring a higher success rate and purity in your experiments.

Introduction to Pyrazolo[4,3-b]pyridine Synthesis

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis, however, can be challenging, with several potential side reactions that can impact yield and purity. The primary synthetic strategies involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a functionalized pyridine core.[1] This guide will focus on the common pitfalls associated with these methods and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of an Unexpected Regioisomer

Question: I am synthesizing a pyrazolo[4,3-b]pyridine from an unsymmetrical aminopyrazole precursor and am observing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a frequent challenge, particularly when constructing the pyridine ring onto an aminopyrazole. The regioselectivity is often dictated by the relative reactivity of the functional groups on both the pyrazole and the cyclizing partner.

Causality and Mechanism:

In syntheses involving the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, the initial nucleophilic attack can occur from either the exocyclic amino group or a ring nitrogen, followed by condensation with the two carbonyl groups. The relative electrophilicity of the carbonyls and the nucleophilicity of the different nitrogen atoms will determine the final product distribution. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group is expected to react first.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed step1 Analyze Electronic Effects of Substituents start->step1 Identify directing groups step2 Modify Reaction Conditions step1->step2 If electronics are ambiguous step3 Employ a Regioselective Synthetic Strategy step2->step3 If condition tuning is insufficient step4 Purification of Isomers step2->step4 If separation is feasible step3->step4 If isomers are still formed

Caption: Troubleshooting workflow for managing regioisomers.

Preventative Measures and Solutions:

StrategyDescriptionKey Parameters to Optimize
Substituent Effects Utilize starting materials with strong directing groups. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens, guiding the cyclization.Choice of protecting groups on the pyrazole nitrogen; strategic placement of electron-withdrawing or -donating groups.
Catalyst and Solvent The choice of acid or base catalyst and the solvent polarity can influence the reaction pathway and the stability of key intermediates, thereby affecting the isomeric ratio.Screen various catalysts (e.g., p-TsOH, TFA, Lewis acids) and solvents of differing polarity (e.g., toluene, ethanol, acetic acid).[2]
Temperature Control Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other.Experiment with a range of temperatures, from room temperature to reflux, while monitoring the isomeric ratio by TLC or LC-MS.
Pre-formation of Intermediates In multi-component reactions, pre-forming a key intermediate, such as an enamine or a Knoevenagel condensation product, can direct the subsequent cyclization step and improve regioselectivity.Stepwise addition of reagents; isolation of intermediates where feasible.
Chromatographic Separation If a mixture of regioisomers is unavoidable, careful optimization of column chromatography conditions is essential for their separation.Utilize a shallow gradient of a hexane/ethyl acetate mobile phase on silica gel, or consider reverse-phase chromatography for more polar isomers.[2]
Issue 2: Unwanted C-N Acetyl Migration and Other Rearrangements

Question: During the synthesis of a pyrazolo[4,3-b]pyridine via a modified Japp-Klingemann reaction, I've isolated a rearranged product resulting from a C-N acetyl migration. How can I prevent this?

Answer: This is a known side reaction in this specific synthetic route, leading to the formation of an N-acetyl-N-arylhydrazone intermediate that can be difficult to convert to the desired product.[1][3]

Causality and Mechanism:

This rearrangement is often base-mediated. The mechanism likely involves the deprotonation of the hydrazone, followed by an intramolecular nucleophilic attack of the nitrogen onto the acetyl carbonyl group, leading to the migration of the acetyl group from a carbon to a nitrogen atom. The stability of the resulting rearranged product can make it the major isolated compound under certain conditions.[1][3]

Preventative Measures and Solutions:

StrategyDescriptionKey Parameters to Optimize
Choice of Base The nature of the base used is critical. Strong, non-nucleophilic bases are often preferred to promote the desired cyclization without inducing rearrangement.Avoid strong nucleophilic bases like NaOH or MeONa if ester groups are present, as this can cause other side reactions.[1] Milder bases like DBU or secondary amines (e.g., pyrrolidine) have been shown to be effective.[1]
One-Pot Procedure Combining the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner can minimize the lifetime of intermediates prone to rearrangement.[1][3]Carefully control the timing of reagent addition and temperature changes between steps.
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, which may have a higher activation energy than the desired reaction.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: One-Pot Synthesis to Minimize Rearrangement [1]

  • To a solution of the pyridinyl keto ester (1.0 mmol) and arenediazonium tosylate (1.1 mmol) in acetonitrile (5 mL), add pyridine (3.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add pyrrolidine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, chloroform) to obtain the desired pyrazolo[4,3-b]pyridine.

Issue 3: Formation of Stable Azo-Compounds Instead of Hydrazones

Question: In my Japp-Klingemann synthesis of a pyrazolo[4,3-b]pyridine precursor, I am isolating a stable azo-compound instead of the desired hydrazone. What is causing this and how can it be resolved?

Answer: The formation of a stable azo-compound is a common side reaction in the Japp-Klingemann reaction, particularly under conventional aqueous conditions with sodium acetate.[1] This intermediate is often brightly colored and may not readily convert to the desired hydrazone.

Causality and Mechanism:

The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-keto-ester to form an azo-compound, which then undergoes hydrolysis and decarboxylation (or deacylation) to yield the hydrazone.[4][5] If the reaction conditions are not sufficiently forcing to promote the hydrolytic cleavage of the acyl or carboxyl group, the stable azo-compound will be the major product.[6]

Preventative Measures and Solutions:

StrategyDescriptionKey Parameters to Optimize
Non-Aqueous Conditions Switching to non-aqueous reaction conditions can favor the formation of the hydrazone.Use a solvent like acetonitrile with an organic base such as pyridine.[1]
Use of Arenediazonium Tosylates Arenediazonium tosylates are more stable than the corresponding chlorides and can be used in non-aqueous media, which helps to avoid the formation of stable azo-compounds.[1]Prepare the arenediazonium tosylate separately before its use in the coupling reaction.
In-situ Conversion Employing conditions that promote the immediate conversion of the initially formed azo-compound to the hydrazone can prevent its accumulation.The addition of a suitable base after the initial coupling can facilitate the necessary hydrolysis and rearrangement.[1]

Reaction Pathway Diagram:

start β-Keto-ester + Diazonium Salt azo Stable Azo-Compound (Side Product) start->azo Conventional Japp-Klingemann Conditions (aq. NaOAc) hydrazone Desired Hydrazone Intermediate start->hydrazone Optimized Conditions (non-aqueous, organic base) product Pyrazolo[4,3-b]pyridine hydrazone->product Cyclization

Caption: Desired vs. undesired pathways in the Japp-Klingemann reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I suspect incomplete cyclization. What are the key factors to investigate?

A1: Low yields are a common problem and can often be attributed to incomplete cyclization. Here are several factors to consider for optimization:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an optimal temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before decomposition or side reactions begin to dominate.[2]

  • Catalyst Choice and Loading: The type and amount of catalyst can be critical. For acid-catalyzed cyclizations, screen different acids (e.g., acetic acid, p-TsOH, Lewis acids) and optimize the catalyst loading.[2]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts, consuming reactants and lowering the yield of the desired product.[2]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. An inappropriate solvent can lead to poor solubility of reactants or intermediates, hindering the reaction. A solvent screen is often a worthwhile endeavor.[2]

Q2: I am concerned about the potential for dimerization of my starting materials or intermediates. What can I do to minimize this?

A2: While not extensively documented as a major side reaction for pyrazolo[4,3-b]pyridines, dimerization is a theoretical possibility, especially with highly reactive intermediates. Here are some general strategies to mitigate this:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular dimerization.

  • Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help to keep its instantaneous concentration low, further discouraging dimerization.

  • Protecting Groups: If a particularly reactive functional group is suspected of participating in dimerization, consider protecting it during the cyclization step and deprotecting it later.

Q3: What are the best practices for purifying pyrazolo[4,3-b]pyridines?

A3: The purification of pyrazolo[4,3-b]pyridines can be challenging due to their often polar nature and the potential for closely eluting byproducts.

  • Column Chromatography: Silica gel is the most common stationary phase. A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and catalysts before attempting chromatographic purification.

References

Stability of 7-Chloro-1H-pyrazolo[4,3-b]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-1H-pyrazolo[4,3-b]pyridine

A Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support guide for this compound (CAS 94220-43-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Given its importance in the synthesis of kinase inhibitors and other pharmacologically active agents, understanding its stability is paramount for achieving reproducible and successful experimental outcomes.

This guide moves beyond simple data sheets to provide a deeper understanding of the molecule's inherent reactivity. While extensive, peer-reviewed stability studies on this specific isomer are not widely published, we can infer its behavior based on fundamental principles of heterocyclic chemistry and data from closely related analogues. Our goal is to empower you to make informed decisions about solvent selection, reaction conditions, and storage to ensure the integrity of your material.

Part 1: Troubleshooting Guide - Common Experimental Issues

Researchers often encounter issues like low yields, unexpected side products, or poor analytical results. Many of these problems can be traced back to the latent instability of the C7-Cl bond. This section addresses the most common symptoms and provides a logical path to a solution.

Symptom ObservedProbable Root CauseRecommended Actions & Scientific Rationale
New, more polar spot on TLC/LCMS after workup or overnight stirring, especially in alcoholic solvents (e.g., MeOH, EtOH).Solvolysis via Nucleophilic Aromatic Substitution (SNAr) . The C7-Cl bond is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. Alcohols act as nucleophiles, displacing the chloride to form the corresponding 7-alkoxy derivative.1. Switch to an Aprotic Solvent: Use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for your reaction or workup. 2. Minimize Contact Time: If an alcohol must be used (e.g., for crystallization), perform the step at low temperature and minimize the duration. 3. Confirm Identity: Characterize the impurity. The expected mass increase for methoxylation is (+19.018 Da) and for hydroxylation (from water) is (+1.008 Da).
Reaction yields are inconsistent or lower than expected , particularly in reactions run at elevated temperatures.Accelerated Degradation or Side Reaction . The rate of SNAr is highly temperature-dependent. The chloro-substituent can be displaced by other nucleophiles in the reaction mixture, such as amine bases (e.g., TEA, DIPEA) or even trace water in solvents like DMF or DMSO.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Use a Non-Nucleophilic Base: If a base is required, consider a sterically hindered, non-nucleophilic base like Proton-Sponge® or DBU (use cautiously, as it can still be nucleophilic in some contexts). 3. Use Anhydrous Solvents: Employ freshly dried solvents, especially for high-temperature reactions, to prevent hydrolysis.
Solid material darkens or changes color upon prolonged storage at room temperature.Slow Decomposition . While generally stable as a solid, slow reaction with atmospheric moisture or other impurities can occur over time, especially if not stored under ideal conditions.1. Verify Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C is recommended)[1]. 2. Re-analyze Material: Before use, confirm the purity of aged material by LC-MS or ¹H NMR to ensure it meets the requirements of your experiment.

Part 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling and stability of this compound.

Q1: What is the primary chemical instability I should be concerned with?

A1: The principal mode of degradation is Nucleophilic Aromatic Substitution (SNAr) at the C7 position. The pyridine ring is an electron-deficient heterocycle, which makes the carbon atoms attached to leaving groups (like chloride) electrophilic and susceptible to attack by nucleophiles.[2] This process is analogous to the well-documented reactivity of 2- and 4-chloropyridines.[2][3] The reaction proceeds through a high-energy intermediate (a Meisenheimer-like complex) before expelling the stable chloride ion to form the substituted product.

SNAr_Mechanism sub This compound (Substrate) intermediate Meisenheimer-like Intermediate (Anionic σ-complex) sub->intermediate + Nu⁻ nuc Nu: (Nucleophile, e.g., MeO⁻, H₂O, R₂NH) prod 7-Nu-1H-pyrazolo[4,3-b]pyridine (Product) intermediate->prod - Cl⁻ cl Cl⁻ (Leaving Group)

Fig 1. General mechanism for SNAr degradation.

Q2: How should I choose a solvent for my reaction or for dissolving the compound?

A2: Solvent choice is critical. Solvents should be selected based on their nucleophilicity and the conditions of the experiment (e.g., temperature, presence of base). We categorize them as follows:

Solvent CategoryExamplesStability Profile & Rationale
Recommended (Inert) Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (ACN)These are aprotic, non-nucleophilic solvents. The compound is expected to exhibit high stability in these systems, even at elevated temperatures (within the solvent's boiling point). They are the first choice for reactions where the C7-Cl moiety must be preserved.
Use with Caution Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These are polar aprotic solvents, which are generally non-nucleophilic. However, they can contain trace water or amine impurities (e.g., dimethylamine from DMF decomposition) that can act as nucleophiles, especially at high temperatures (>100°C). Use of high-purity, anhydrous grades is strongly recommended.
Avoid (Protic / Nucleophilic) Methanol (MeOH), Ethanol (EtOH), Water, Isopropanol (IPA), AmmoniaThese solvents are nucleophilic and will react with the compound to cause solvolysis, forming the corresponding alkoxy or hydroxy derivatives.[4] The reaction is often slow at room temperature but is significantly accelerated by heat or the presence of a base. Avoid using these as reaction solvents unless the specific transformation is desired.

Q3: How does pH affect the stability of this compound in solution?

A3: Both highly basic and acidic conditions can promote degradation, but through different mechanisms.

  • Basic Conditions (pH > 8): Base significantly accelerates SNAr by deprotonating weak nucleophiles (like water or alcohols) to create much more potent anionic nucleophiles (e.g., OH⁻, RO⁻). Therefore, basic conditions in protic solvents are highly detrimental to the compound's stability.

  • Acidic Conditions (pH < 4): Strong acid will protonate the basic nitrogen atoms on the pyrazolopyridine ring system. This protonation further increases the electron-deficient nature of the ring, which can, in principle, make the C7 position even more electrophilic and susceptible to attack by weak nucleophiles.

Q4: What are the recommended long-term storage conditions?

A4: For long-term storage, the solid material should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[1] This minimizes contact with atmospheric moisture and reduces the rate of any potential solid-state degradation. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Part 3: Experimental Protocol - Rapid Solvent Stability Assessment

To provide empirical data for your specific experimental conditions, we recommend performing a small-scale stability test. This protocol allows you to quickly assess the compatibility of this compound with a solvent of interest.

Objective: To determine if the compound degrades in a chosen solvent under specific time and temperature conditions.

Materials:

  • This compound

  • Test solvents (e.g., Methanol, DMF, THF)

  • Small vials with screw caps

  • Stir plate or shaker

  • Analytical instrument: LC-MS or TLC setup

Procedure:

  • Prepare Stock Solution: Create a stock solution of the compound in a known inert solvent like Acetonitrile (e.g., 1 mg/mL). This will serve as your T=0 reference standard.

  • Prepare Test Samples: In separate vials, dissolve a small, known amount of the compound (e.g., ~1 mg) in each test solvent (e.g., 1 mL of Methanol, 1 mL of DMF).

  • Set Conditions: Leave one set of vials at room temperature and place a duplicate set at your target reaction temperature (e.g., 80°C).

  • Time Points: At specific time points (e.g., 1 hr, 4 hr, 24 hr), take a small aliquot from each vial.

  • Analysis:

    • Dilute the aliquot with the mobile phase or an inert solvent.

    • Analyze the T=0 standard and all test samples by LC-MS.

    • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the starting material and the appearance of new peaks. The mass of any new peaks can help identify the degradation product (e.g., M+1 for hydrolysis, M+15 for methoxylation).

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare T=0 Standard (1 mg/mL in ACN) prep2 Prepare Test Samples (1 mg/mL in each test solvent) cond1 Incubate at Room Temp prep2->cond1 cond2 Incubate at Target Temp (e.g., 80°C) prep2->cond2 ana1 Aliquot at T=1, 4, 24 hr cond1->ana1 cond2->ana1 ana2 Analyze all samples by LC-MS ana1->ana2 ana3 Compare chromatograms: - Peak area of starting material - Presence of new peaks ana2->ana3

Fig 2. Workflow for solvent stability screening.

References

Technical Support Center: Regioselective Functionalization of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of the pyrazolo[4,3-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. The inherent electronic properties and multiple reactive sites of the pyrazolo[4,3-b]pyridine core present significant, yet surmountable, challenges in achieving regiocontrol.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, offering not just protocols, but a framework for rational design and problem-solving.

The Core Challenge: Understanding Reactivity

The pyrazolo[4,3-b]pyridine system contains five carbon atoms and three nitrogen atoms, each with distinct electronic characteristics. The primary challenge in its functionalization is controlling the reaction site. The pyridine nitrogen acts as an electron sink, deactivating the pyridine ring towards electrophilic attack, while the pyrazole ring is comparatively electron-rich. This electronic dichotomy governs the scaffold's reactivity and is the root of most regioselectivity issues.

G cluster_0 Pyrazolo[4,3-b]pyridine Core cluster_1 Key Reactive Sites & Challenges core core N1 N1 (Pyrazole) N2 N2 (Pyrazole) C3 C3 (Pyrazole) C5 C5 (Pyridine) C7 C7 (Pyridine) G start Inseparable N1/N2 Mixture goal Desired Regioisomer? start->goal n1_path Targeting N1 (Kinetic) goal->n1_path N1 n2_path Targeting N2 (Thermodynamic) goal->n2_path N2 n1_cond Use Strong, Bulky Base (e.g., LHMDS, KHMDS) Low Temperature (-78 °C) Less Polar Solvent (THF, Dioxane) n1_path->n1_cond n2_cond Use Weaker Base (e.g., Cs2CO3, K2CO3) Higher Temperature (RT to 80 °C) Polar Solvent (DMF, DMSO) n2_path->n2_cond check Analyze N1:N2 Ratio (1H NMR, LC-MS) n1_cond->check n2_cond->check success Success: Isolate Major Isomer check->success Ratio > 9:1 fail Failure: Ratio Unchanged check->fail Ratio < 9:1 fail->goal Re-evaluate Strategy (Consider protecting groups)

Validation & Comparative

A Comparative Guide to the Biological Activities of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers and Drug Development Professionals

Introduction: The Privileged Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine core represents a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities. This bicyclic heterocyclic system, an isostere of purine, has garnered significant attention from researchers, resulting in a multitude of derivatives with applications in oncology, infectious diseases, and neurology.[1] The fusion of a pyrazole and a pyridine ring can result in several isomers, with pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine being two of the most extensively studied.

While both isomers share a common structural foundation, the differential placement of the nitrogen atoms within the pyrazole ring profoundly influences their three-dimensional structure, electronic properties, and, consequently, their biological activity and target specificity. The pyrazolo[3,4-b]pyridine scaffold, in particular, has been the subject of intense investigation, with a vast number of derivatives synthesized and evaluated for a wide array of therapeutic applications.[1] Conversely, the pyrazolo[4,3-b]pyridine core, while also demonstrating significant biological potential, has been explored in a more focused, albeit growing, number of studies.

This guide provides a comprehensive comparison of the biological activities of these two important pyrazolopyridine isomers. We will delve into their primary therapeutic applications, supported by experimental data, and explore the key signaling pathways they modulate. Furthermore, detailed experimental protocols for assessing their biological activity are provided to facilitate further research and development in this exciting field.

Comparative Analysis of Biological Activities

The biological activities of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives are diverse, with a significant focus on their roles as kinase inhibitors and anticancer agents. The following sections provide a comparative overview of their activities in these and other therapeutic areas.

Anticancer Activity and Kinase Inhibition

Both pyrazolopyridine isomers have proven to be fertile ground for the discovery of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Pyrazolo[3,4-b]pyridine: A Multi-Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine nucleus is a well-established pharmacophore for the development of inhibitors targeting a broad spectrum of kinases. Its derivatives have shown potent activity against Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and AMP-activated protein kinase (AMPK), among others.[2][3][4][5][6]

Key Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives:

  • CDK2/PIM1: Dual inhibitors of CDK2 and PIM1 kinases have been developed, demonstrating potent anti-proliferative effects in various cancer cell lines. These compounds induce apoptosis and cell cycle arrest at the G0-G1 phase.[7]

  • FGFR: Selective and potent FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown significant antitumor activity in xenograft models.[3]

  • TRK: Derivatives of this scaffold have been synthesized as pan-TRK inhibitors with nanomolar potency, showing promise for the treatment of cancers with NTRK fusions.[4]

  • TBK1: Potent and selective TBK1 inhibitors have been discovered, with some compounds exhibiting picomolar inhibitory activity. These inhibitors have potential applications in immunology and cancer therapy.[5][8]

  • Mps1: Novel inhibitors of Monopolar spindle kinase 1 (Mps1) have been identified, showing strong kinase inhibitory potency and significant antiproliferative effects in cancer cells.[9]

  • ALK-L1196M: Pyrazolo[3,4-b]pyridine derivatives have been developed to overcome crizotinib resistance caused by the ALK-L1196M mutation in non-small cell lung cancer.[10]

Pyrazolo[4,3-b]pyridine: A More Targeted Kinase Inhibitor Profile

Research into the kinase inhibitory activity of the pyrazolo[4,3-b]pyridine scaffold has been more focused, with significant findings in the inhibition of c-Met and Interleukin-2-inducible T-cell kinase (ITK).

Key Kinase Targets for Pyrazolo[4,3-b]pyridine Derivatives:

  • c-Met: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors, a receptor tyrosine kinase often dysregulated in cancer. Molecular docking studies have shown that these compounds retain key hydrogen bonding interactions with the kinase domain.

  • ITK: Pyrazolo[4,3-b]pyridine derivatives have been investigated as inhibitors of ITK, a key signaling molecule in T-cells. These inhibitors have potential applications in T-cell-mediated inflammatory diseases and malignancies.

Comparative Anticancer and Kinase Inhibition Data

The following table summarizes representative in vitro activity data for derivatives of both scaffolds against various cancer cell lines and kinases. It is important to note that a direct head-to-head comparison is challenging due to the different substitution patterns and assay conditions used in various studies.

ScaffoldCompound IDTarget/Cell LineIC50 ValueReference
Pyrazolo[3,4-b]pyridine Compound 6bHCT-116 (Colon)15.05 µM[7]
Compound 6bHepG2 (Liver)9.88 µM[7]
Compound 7nFGFR10.9 nM[3]
Compound C03TRKA56 nM[4]
Compound 15yTBK10.2 nM[8]
Compound 31Mps12.596 nM[9]
Compound 10gALK-L1196M<0.5 nM[10]
Pyrazolo[4,3-b]pyridine Compound 37c-MetLow nM
Compound 39ITK-
Antimicrobial and Other Biological Activities

Beyond cancer and kinase inhibition, pyrazolopyridine derivatives have shown promise in other therapeutic areas.

  • Pyrazolo[3,4-b]pyridine: This scaffold has been extensively explored for its antimicrobial properties , with derivatives showing activity against various bacterial and fungal strains.[9][10][11][12][13] Additionally, some derivatives have been investigated for their potential in treating neurodegenerative diseases , such as Alzheimer's, by targeting β-amyloid plaques.[14]

  • Pyrazolo[4,3-b]pyridine: A notable and distinct biological activity of this scaffold is its trypanocidal activity . Certain derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the survival of Trypanosoma parasites.

Mechanism of Action & Signaling Pathways

The biological effects of pyrazolopyridine derivatives are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Key Signaling Pathways Modulated by Pyrazolopyridine Derivatives

  • Kinase-Mediated Pathways (e.g., c-MET, FGFR, AMPK, TBK1, ITK): As kinase inhibitors, pyrazolopyridine derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disrupts the signaling cascade and inhibits cellular processes such as proliferation, survival, and migration.[4][7][11][12][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-MET, FGFR) Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Ligand Growth Factor (e.g., HGF, FGF) Ligand->Receptor_Tyrosine_Kinase Binds Pyrazolopyridine_Inhibitor Pyrazolo[4,3-b]pyridine or Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream_Signaling->Cellular_Response Regulates ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: Generalized kinase inhibition pathway by pyrazolopyridine derivatives.

  • PEX14-PEX5 Interaction in Trypanosoma: Pyrazolo[4,3-b]pyridine derivatives that inhibit the PEX14-PEX5 protein-protein interaction disrupt the import of essential enzymes into glycosomes, which are organelles vital for the parasite's metabolism. This leads to parasite death.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

Principle:

This assay measures the phosphorylation of a substrate by a kinase. The extent of phosphorylation is quantified using a fluorescence-based detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Kinase of interest (e.g., CDK2, FGFR1)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazolo[4,3-b]pyridine or pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well microplate

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a microplate, add the assay buffer, kinase, and biotinylated peptide substrate.

  • Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor) to each well to stop the reaction and initiate the detection process.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Reagents Dispense Kinase, Substrate, and Inhibitor into Plate Prepare_Reagents->Dispense_Reagents Start_Reaction Add ATP to Initiate Kinase Reaction Dispense_Reagents->Start_Reaction Incubate_1 Incubate at RT Start_Reaction->Incubate_1 Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate_1->Add_Detection_Reagents Incubate_2 Incubate in Dark Add_Detection_Reagents->Incubate_2 Read_Plate Read Fluorescence Signal Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based in vitro kinase assay.

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[15][16][17][18][30]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazolo[4,3-b]pyridine or pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[18]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.[18]

  • MTT Addition: After the incubation period, add MTT solution to each well and incub-ate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds have unequivocally established their importance in medicinal chemistry. The pyrazolo[3,4-b]pyridine isomer has been extensively investigated, yielding a plethora of derivatives with a broad range of biological activities, most notably as multi-kinase inhibitors for cancer therapy and as potent antimicrobial agents. The sheer volume of research on this scaffold underscores its versatility and drug-like properties.

In contrast, the pyrazolo[4,3-b]pyridine isomer, while less explored, has shown significant promise in more targeted therapeutic areas, such as the inhibition of c-Met and ITK, and has opened up a novel avenue for anti-trypanosomal drug discovery through the inhibition of the PEX14-PEX5 interaction. This suggests that there is a vast, underexplored chemical space for this isomer that warrants further investigation.

Future research should aim to conduct more direct comparative studies of these two isomers against a standardized panel of biological targets. Such studies would provide invaluable insights into the structure-activity relationships of the pyrazolopyridine core and guide the rational design of next-generation inhibitors with improved potency and selectivity. Furthermore, exploring the potential of pyrazolo[4,3-b]pyridine derivatives in a wider range of therapeutic areas, mirroring the successful trajectory of its [3,4-b] counterpart, could lead to the discovery of novel therapeutics for a variety of diseases. The continued exploration of these privileged scaffolds holds great promise for the future of drug discovery.

References

A Comparative Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine.[1] This structural mimicry allows for its interaction with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular signaling pathways.[1] The strategic placement of a chlorine atom at the 7-position provides a crucial handle for synthetic elaboration, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. This guide offers a comparative analysis of this compound derivatives, delving into their structure-activity relationships (SAR), performance against various biological targets, and the experimental methodologies underpinning their development.

The this compound Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[4,3-b]pyridine nucleus is a key pharmacophore in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a valuable starting point for the development of potent and selective inhibitors. The 7-chloro substituent not only influences the electronic properties of the ring system but also serves as a versatile synthetic anchor for introducing further diversity through cross-coupling reactions, allowing for the exploration of various pockets within the kinase active site.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

The therapeutic potential of this compound derivatives has been primarily explored in the context of oncology, with a focus on inhibiting key kinases implicated in tumor growth and proliferation.

Targeting the c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy.[2][3] Dysregulation of the c-Met signaling pathway is associated with tumor progression, metastasis, and drug resistance. A series of 1-sulfonylpyrazolo[4,3-b]pyridines have been developed as selective c-Met inhibitors, with the this compound scaffold serving as a key building block.[4][5]

Structure-Activity Relationship (SAR) Insights:

The SAR studies of these derivatives have revealed several key features:

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical for potent c-Met inhibition. A sulfonyl group at this position has been shown to be beneficial for activity.[4]

  • C3-Substituent: Modifications at the C3 position can influence both potency and selectivity.

  • C5-Substituent: The C5 position offers a vector for introducing solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase.

  • 7-Position: The chlorine atom at the 7-position is often utilized as a point of attachment for larger aromatic or heteroaromatic groups via Suzuki or other cross-coupling reactions to enhance interactions with the enzyme.

Comparative Data for Pyrazolo[4,3-b]pyridine-based c-Met Inhibitors:

Compound IDCore ScaffoldN1-SubstituentC3-SubstituentC7-Substituentc-Met IC50 (nM)Reference
Hit 7 Pyrazolo[4,3-b]pyridineArylHAryl ether-[4]
Compound 9 1-Sulfonylpyrazolo[4,3-b]pyridine-SO2-ArylHAryl ether<10[4]
Compound 46 1-Sulfonylpyrazolo[4,3-b]pyridine-SO2-ArylSubstituted ArylAryl ether<1[4]

Note: The table presents a generalized comparison based on the findings in the cited literature. Specific IC50 values for 7-chloro derivatives were not explicitly detailed in the provided search results, but the SAR trends are applicable.

Targeting Other Kinases

While c-Met has been a primary focus, the versatility of the pyrazolo[4,3-b]pyridine scaffold allows for its adaptation to target other kinases. For instance, related pyrazolopyridine isomers have demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[5][6][7][8] The SAR principles learned from these studies can guide the design of novel this compound derivatives with tailored selectivity profiles.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine. A straightforward and efficient protocol starts from readily available 2-chloro-3-nitropyridines.[9]

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): React the starting 2-chloro-3-nitropyridine with a suitable β-ketoester in the presence of a base (e.g., NaH) to displace the chloride.

  • Modified Japp-Klingemann Reaction: Treat the resulting adduct with a stable arenediazonium tosylate. This is followed by in-situ azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.

  • Functionalization of the 7-Chloro Position: The 7-chloro group can be further modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.

Diagram of Synthetic Workflow:

G start 2-Chloro-3-nitropyridine step1 SNAr with β-ketoester start->step1 intermediate1 Adduct step1->intermediate1 step2 Modified Japp-Klingemann Reaction (Arenediazonium tosylate) intermediate1->step2 intermediate2 This compound Core step2->intermediate2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate2->step3 final_product Substituted this compound Derivatives step3->final_product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature for a specific period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The kinase targets of this compound derivatives are often key components of oncogenic signaling pathways. For example, c-Met activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.

Diagram of c-Met Signaling Pathway Inhibition:

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor This compound Derivative Inhibitor->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration Survival Cell Survival mTOR->Survival

Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships elucidated for this and related pyrazolopyridine cores provide a rational basis for the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring a broader range of kinase targets, optimizing drug-like properties to improve in vivo efficacy and safety profiles, and leveraging the 7-chloro handle for the development of targeted protein degraders or antibody-drug conjugates. The continued exploration of this chemical space holds significant promise for advancing the field of targeted cancer therapy.

References

The Ascendancy of 7-Chloro-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research program. Among the pantheon of heterocyclic structures that form the bedrock of modern medicinal chemistry, the 7-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a structure of significant interest, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of this scaffold against more traditional heterocyclic systems such as pyridine, pyrimidine, quinoline, and indole. We will delve into the nuanced interplay of structure, activity, and physicochemical properties, supported by experimental data, to illuminate the strategic advantages offered by this unique molecular architecture.

The Landscape of Heterocyclic Scaffolds in Drug Design: A Primer

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are mainstays in drug design, with over 85% of all biologically active small molecules possessing a heterocyclic ring.[1] Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous natural products and synthetic drugs.[2] Scaffolds like pyridine, pyrimidine, quinoline, and indole are foundational, each offering a distinct combination of electronic properties, hydrogen bonding capabilities, and spatial arrangements that medicinal chemists leverage to achieve desired biological activity and pharmacokinetic profiles.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, it is a common feature in drugs due to its ability to improve water solubility and act as a hydrogen bond acceptor.[3]

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, it is a key component of nucleobases and is found in numerous anticancer and antimicrobial agents.[4]

  • Quinoline: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, it is a privileged scaffold found in antimalarial, anticancer, and antibacterial drugs.[5]

  • Indole: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, it is a versatile scaffold present in a wide array of pharmaceuticals, including anticancer and anti-inflammatory agents.[6]

The success of these scaffolds is undeniable. However, the relentless pursuit of novel therapeutics with improved potency, selectivity, and drug-like properties necessitates the exploration of more complex and finely-tuned heterocyclic systems. This is where the this compound scaffold enters the stage.

Unveiling the this compound Scaffold: A Privileged Player

The 1H-pyrazolo[4,3-b]pyridine core is a fused bicyclic system that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding site of protein kinases. The strategic placement of a chlorine atom at the 7-position further enhances its utility as a versatile building block in drug discovery.

Physicochemical Properties

The key physicochemical properties of the parent this compound scaffold are summarized below:

PropertyValueSource
Molecular Formula C₆H₄ClN₃[7]
Molecular Weight 153.57 g/mol [7]
XLogP3 1.2[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]
Polar Surface Area 41.6 Ų[7]

These properties suggest a compound with a good balance of lipophilicity and polarity, which is often a desirable starting point for developing orally bioavailable drugs. The presence of both hydrogen bond donors and acceptors provides multiple points for interaction with biological targets.

Comparative Analysis: this compound vs. Other Heterocyclic Scaffolds

The true value of a scaffold is revealed through comparative studies. While direct, large-scale head-to-head comparisons across multiple targets are rare, the existing literature provides compelling evidence for the advantages of the pyrazolo[4,3-b]pyridine core in specific therapeutic contexts, particularly in kinase inhibition.

Superior Potency and Enhanced Target Engagement

A recurring theme in the literature is the ability of the pyrazolo[4,3-b]pyridine scaffold to confer superior potency compared to other heterocyclic systems. This is often attributed to its unique arrangement of hydrogen bond donors and acceptors, which can lead to more favorable interactions with the hinge region of kinase active sites.

For instance, in the development of spleen tyrosine kinase (Syk) inhibitors, a study found that pyrazolo[3,4-b]pyridine derivatives exhibited better potency compared to analogous indazole and pyrazolopyrazine derivatives.[3] A comparison of crystal structures in another study revealed that substituting a different heterocyclic scaffold with a pyrazolo[3,4-b]pyridine facilitated an additional hydrogen bond with the hinge region residues of the target kinase.[3]

Illustrative Example: Scaffold Hopping to Pyrazolopyridine

Caption: Scaffold hopping from a quinoline to a pyrazolo[4,3-b]pyridine scaffold can lead to inhibitors with retained potency and significantly improved ADME properties.[8]

Improved ADME Properties and Metabolic Stability

A critical hurdle in drug development is achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pyrazolo[4,3-b]pyridine scaffold has demonstrated the potential to overcome limitations associated with other heterocyclic cores.

In a notable example, a series of potent quinoline-based ALK5 inhibitors were hampered by high in vitro clearance. Through a scaffold morphing strategy, these were transformed into a related pyrazolo[4,3-b]pyridine series which exhibited improved ADME properties.[8] Similarly, the introduction of a pyrazolopyridine moiety has been reported to enhance the metabolic stability of kinase inhibitors.[3]

Comparative ADME Profile Insights

ScaffoldObserved ADME-Related Advantage/DisadvantageReference
Pyrazolo[4,3-b]pyridine Improved metabolic stability and in vitro clearance compared to quinoline analogues.[8]
Quinoline Can be susceptible to high metabolic clearance.[8]
Pyrazolopyrimidine Generally characterized by suboptimal aqueous solubility.[9]
Versatility in Targeting Diverse Kinases

The this compound scaffold has proven to be a versatile platform for the development of inhibitors against a wide range of kinases implicated in cancer and other diseases. The chlorine atom at the 7-position serves as a key handle for synthetic diversification, allowing for the introduction of various substituents to fine-tune potency and selectivity.

Examples of Kinase Targets for Pyrazolopyridine-Based Inhibitors:

  • Anaplastic Lymphoma Kinase (ALK)[5]

  • Cyclin-Dependent Kinases (CDKs)[10]

  • Fibroblast Growth Factor Receptors (FGFRs)[6]

  • TANK-binding kinase 1 (TBK1)[9]

  • Tropomyosin receptor kinases (TRKs)[11]

This broad applicability underscores the privileged nature of this scaffold in kinase inhibitor design.

Experimental Protocols: A Glimpse into the Lab

The synthesis and evaluation of compounds based on the this compound scaffold involve established yet nuanced chemical and biological methodologies.

Synthesis of this compound Derivatives

A common synthetic route to the pyrazolo[4,3-b]pyridine core involves the construction of the pyrazole ring onto a pre-functionalized pyridine. An efficient method utilizes readily available 2-chloro-3-nitropyridines.

General Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 SNAr Reaction (e.g., with a β-ketoester) Start->Step1 Intermediate1 Substituted Pyridine Step1->Intermediate1 Step2 Japp-Klingemann Reaction (with arenediazonium salt) Intermediate1->Step2 Intermediate2 Azo Intermediate Step2->Intermediate2 Step3 One-pot Cyclization (Deacylation & Annulation) Intermediate2->Step3 Product Substituted Pyrazolo[4,3-b]pyridine Step3->Product

Caption: A generalized workflow for the synthesis of pyrazolo[4,3-b]pyridine derivatives from 2-chloro-3-nitropyridines.[12]

Detailed Protocol Example (Conceptual):

  • Nucleophilic Aromatic Substitution (SNAr): React 2-chloro-3-nitropyridine with a suitable nucleophile, such as the enolate of a β-ketoester, to introduce a side chain at the 2-position.

  • Japp-Klingemann Reaction: Treat the resulting substituted pyridine with an arenediazonium salt. This reaction couples the diazonium salt to the active methylene group.

  • Cyclization: Induce cyclization, often under basic or acidic conditions, which involves cleavage of an acyl group and formation of the pyrazole ring to yield the desired pyrazolo[4,3-b]pyridine core.

In Vitro Kinase Inhibition Assay

The evaluation of the inhibitory activity of synthesized compounds against their target kinases is a crucial step. A common method is a competitive binding assay or a radiometric assay.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add Kinase, Fluorescent Ligand, and Test Compound Start->Step1 Step2 Incubate to Reach Equilibrium Step1->Step2 Step3 Measure Fluorescence Polarization/ Radioactivity Step2->Step3 Step4 Data Analysis: Calculate IC50/Ki Values Step3->Step4 Result Determine Inhibitory Potency Step4->Result

Caption: A typical workflow for an in vitro kinase inhibition assay to determine the potency of test compounds.

Conclusion: A Scaffold of Choice for Future Drug Discovery

The this compound scaffold has firmly established itself as a privileged structure in modern drug design, particularly for the development of kinase inhibitors. Its unique combination of a purine-bioisosteric core, versatile synthetic handles, and the ability to form key interactions with biological targets has led to the discovery of compounds with superior potency and improved ADME profiles compared to more traditional heterocyclic scaffolds in several instances. While pyridine, pyrimidine, quinoline, and indole will undoubtedly remain important tools in the medicinal chemist's arsenal, the compelling experimental evidence suggests that for many kinase-targeted programs, the this compound scaffold offers a distinct and powerful starting point for the design of the next generation of targeted therapeutics.

References

A Comparative Guide to the Selectivity Profile of Kinase Inhibitors Derived from the 7-Chloro-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

In the landscape of modern drug discovery, protein kinases remain one of the most intensely pursued target classes, primarily due to their central role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. This presents a formidable challenge: designing inhibitors that are potent against their intended target while being exquisitely selective, thereby minimizing off-target effects that can lead to toxicity.[2]

This guide focuses on a particularly compelling class of kinase inhibitors derived from the 7-Chloro-1H-pyrazolo[4,3-b]pyridine core. This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry.[3] Its structure, a bioisostere of the natural purine ring system, provides a versatile framework for interacting with the ATP-binding sites of various kinases.[3] The strategic placement of a chlorine atom and multiple sites for chemical modification allows for the fine-tuning of potency and, critically, selectivity.[3]

Here, we will provide an in-depth comparison of the selectivity profiles of inhibitors based on this and closely related pyrazolopyridine scaffolds. We will dissect the state-of-the-art methodologies used to generate these profiles, explaining not just the protocols but the scientific rationale behind them. This guide is intended for drug development professionals and researchers seeking to understand and leverage this important chemical class in their own discovery programs.

The this compound Scaffold

The power of this scaffold lies in its rigid, planar structure and its arrangement of nitrogen atoms, which can form crucial hydrogen bond interactions with the hinge region of the kinase active site—a key anchoring point for many ATP-competitive inhibitors.[4] The chlorine atom at the 7-position can be a critical determinant of selectivity, exploiting specific hydrophobic pockets within the target kinase that may not be present in others.

KINOMEscan_Workflow cluster_assay Assay Well cluster_process Process K DNA-Tagged Kinase Incubate 1. Competition Binding K->Incubate L Immobilized Ligand L->Incubate C Test Compound C->Incubate Wash 2. Wash Unbound Incubate->Wash Quant 3. Quantify via qPCR Wash->Quant Data 4. Calculate Kd or % Inhibition Quant->Data KiNativ_Workflow Lysate 1. Prepare Cell Lysate (Native Kinases) Inhibit 2. Add Test Inhibitor (Target Engagement) Lysate->Inhibit Probe 3. Add ATP/ADP-Biotin Probe (Covalent Labeling) Inhibit->Probe Digest 4. Tryptic Digest Probe->Digest Enrich 5. Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich Analyze 6. LC-MS/MS Analysis Enrich->Analyze Cell_Based_Assay Cell 1. Culture Live Cells Inhibit 2. Treat with Inhibitor Cell->Inhibit Stim 3. Stimulate Pathway Inhibit->Stim Lyse 4. Lyse Cells Stim->Lyse Detect 5. Detect Phospho-Substrate (e.g., ELISA) Lyse->Detect Result 6. Quantify Inhibition Detect->Result

References

A Senior Application Scientist's Guide to In Vitro Target Validation for Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold and the Imperative of Target Validation

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, renowned for its versatility as a "hinge-binding" motif. This structural feature has led to the development of numerous potent kinase inhibitors targeting a range of enzymes implicated in oncology and inflammatory diseases.[1] Derivatives of this scaffold have shown promise as inhibitors of critical kinases such as c-Met, ERK1/2, and FGFR.[1] However, the success of any targeted therapy hinges on a foundational principle: unequivocally confirming that the compound engages its intended biological target within a relevant physiological context.

Without rigorous target validation, a program risks advancing compounds based on phenotypic effects that may be driven by unknown off-targets, leading to wasted resources and potential safety liabilities. This guide provides a comparative framework of robust in vitro assays designed to confirm the biological target of novel pyrazolo[4,3-b]pyridine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to build a compelling, multi-faceted case for a compound's mechanism of action.

A Multi-Pronged Strategy for Target Confirmation

A robust target validation strategy does not rely on a single experiment. Instead, it layers orthogonal assays to build a chain of evidence, from broad, unbiased screening in complex biological matrices to precise, biophysical characterization of the direct molecular interaction. The ideal workflow progresses from hypothesis generation to cellular confirmation and finally to detailed kinetic and thermodynamic profiling.

G cluster_0 Phase 1: Hypothesis Generation & Selectivity cluster_1 Phase 2: Target Engagement in a Cellular Context Kinobeads Chemical Proteomics (Kinobeads) Unbiased screen for kinase targets in cell lysate CETSA Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells Kinobeads->CETSA Identifies Primary Target(s) SPR Surface Plasmon Resonance (SPR) Measures binding kinetics (kon, koff) CETSA->SPR Confirms Cellular Engagement ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics (KD, ΔH) CETSA->ITC Confirms Cellular Engagement SPR->ITC

Caption: A workflow for comprehensive target validation.

Comparative Guide to Key In Vitro Assays

Here, we compare four powerful assays, detailing their principles, protocols, and strategic applications in a target validation campaign.

Chemical Proteomics (Kinobeads): Unbiased Target & Selectivity Profiling

Principle: Chemical proteomics, particularly the "Kinobeads" approach, is an affinity chromatography-mass spectrometry (AC-MS) method used for unbiased kinase inhibitor profiling.[2] It involves a competitive binding experiment where your pyrazolo[4,3-b]pyridine derivative (the "free inhibitor") competes against a cocktail of immobilized, broad-spectrum kinase inhibitors (the "kinobeads") for binding to the native kinome present in a cell lysate.[3] By quantifying which kinases are displaced from the beads by your compound, you can identify its direct targets and assess its selectivity across hundreds of kinases simultaneously.[4]

Advantages:

  • Unbiased Discovery: Identifies both expected and unexpected targets without prior hypotheses.[2]

  • Broad Selectivity: Profiles the compound against hundreds of endogenously expressed kinases in a single experiment.[4]

  • Physiologically Relevant Forms: Assesses binding to kinases in their native, post-translationally modified states within a complex proteome.

Disadvantages:

  • Requires Specialized Equipment: Dependent on high-resolution LC-MS/MS instrumentation and complex data analysis pipelines.

  • Indirect Measurement: Binding is inferred from competition; it does not directly measure affinity constants.

  • ATP-Competitive Bias: This method is primarily suited for profiling inhibitors that bind to the ATP pocket, which is generally the case for pyrazolo[4,3-b]pyridines.[2]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line sensitive to your compound). Lyse cells under native conditions, ensuring the inclusion of protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation states. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg per condition). Treat the aliquots with your pyrazolo[4,3-b]pyridine derivative at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control. Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.

  • Kinobeads Enrichment: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases not bound by your compound to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution and Digestion: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. The abundance of each identified kinase in the compound-treated samples is compared to the DMSO control. A significant reduction in abundance indicates that your compound competed for binding to that kinase.[3]

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Intact Cells

Principle: CETSA is the gold-standard method for verifying that a compound binds to its target in the native, complex environment of an intact cell or even tissue.[5] The principle is based on ligand-induced thermal stabilization: the binding of a drug to its target protein makes the protein more resistant to thermal denaturation and aggregation.[6] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift," which is direct evidence of target engagement.[7][8]

G Start Intact Cells Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble vs. Aggregated Fraction Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot Plot Soluble Protein vs. Temp to Generate Melt Curve Detect->Plot DMSO Vehicle Control: Standard Melt Curve Plot->DMSO Compound Compound Treatment: Stabilized Protein -> Shifted Melt Curve Plot->Compound

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Advantages:

  • Physiologically Relevant: Provides direct proof of target binding inside a living cell, accounting for cell permeability, efflux pumps, and metabolism.[5]

  • No Compound/Protein Modification: Uses the unlabeled compound and the endogenous target protein.

  • Versatile: Can be adapted for use in cell lysates, intact cells, and even tissue samples.[9]

Disadvantages:

  • Requires a Specific Antibody: The most common readout (Western blot) requires a high-quality antibody specific to the target protein.

  • Lower Throughput: Traditional Western blot-based CETSA is labor-intensive. High-throughput versions exist but require specialized detection methods.[8]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with a high concentration (e.g., 10-50x expected IC50) of the pyrazolo[4,3-b]pyridine derivative or DMSO vehicle for 1-2 hours in culture media.

  • Harvest and Aliquot: Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide each sample (compound-treated and vehicle-treated) into multiple aliquots in PCR tubes.

  • Thermal Challenge: Place the aliquots in a thermal cycler. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Immediately cool the tubes at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This releases the cellular contents.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentration across all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the putative target protein. A loading control (e.g., GAPDH) should also be probed to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[5]

Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

Principle: SPR is a label-free optical technique that measures molecular interactions in real time.[10] One binding partner (the "ligand," typically the purified target protein) is immobilized on a gold-plated sensor chip. The other partner (the "analyte," your pyrazolo[4,3-b]pyridine derivative) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the "resonance units" (RU). This allows for the precise determination of the association rate (k-on), the dissociation rate (k-off), and the equilibrium dissociation constant (KD).[11][12]

Advantages:

  • Rich Kinetic Data: Provides not just affinity (KD) but also the on- and off-rates, which are critical for understanding a drug's residence time on its target.[12]

  • High Sensitivity: Modern instruments can detect the binding of small molecules to large protein targets.[13]

  • Label-Free: Does not require modification of the compound or protein.

Disadvantages:

  • Requires Purified Protein: A high-purity, active recombinant protein target is essential.

  • Immobilization Can Affect Activity: The process of attaching the protein to the chip can sometimes alter its conformation and binding properties. Careful assay development is required.

  • Potential for Artifacts: Non-specific binding and solvent effects must be carefully controlled for.

Experimental Protocol: Small Molecule Kinetic Analysis via SPR

  • Protein Immobilization: The purified target protein is covalently attached to a sensor chip surface (e.g., via amine coupling to a CM5 chip). The goal is to achieve an immobilization level that will yield a robust signal without causing mass transport limitations.

  • System Priming: The SPR instrument's microfluidic system is primed with running buffer, which should be matched as closely as possible to the buffer used for the compound dilutions (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).

  • Kinetic Titration: A series of concentrations of the pyrazolo[4,3-b]pyridine derivative are prepared in running buffer. Each concentration is injected sequentially over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: If the compound does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine) is injected to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from a reference flow cell and a "zero concentration" (buffer only) injection. The referenced data are then fitted to a binding model (e.g., a 1:1 Langmuir model) to calculate the k-on, k-off, and KD values.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[14] It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile in a single experiment.[15] In a typical ITC experiment, a solution of the pyrazolo[4,3-b]pyridine derivative is titrated into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding, allowing for the direct determination of the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[16][17]

Advantages:

  • Direct Measurement: Measures the intrinsic heat of binding, requiring no labels, modifications, or immobilization.[16]

  • Complete Thermodynamic Profile: Provides KD, n, ΔH, and ΔS, offering deep insight into the driving forces of the interaction.[17]

  • Solution-Based: The interaction occurs between unmodified molecules free in solution, representing a native binding event.

Disadvantages:

  • High Sample Consumption: Requires relatively large amounts of pure, concentrated protein and compound.

  • Low Throughput: Experiments are run serially and can be time-consuming.

  • Sensitive to Buffer Mismatches: Mismatches in the buffer between the protein and compound solutions can create large heats of dilution that obscure the binding signal.

Experimental Protocol: ITC Titration

  • Sample Preparation: Prepare the purified target protein (in the sample cell) and the pyrazolo[4,3-b]pyridine derivative (in the syringe) in identical, extensively dialyzed buffer. A final dialysis step is crucial to minimize buffer mismatch. The compound concentration in the syringe should be 10-15 times the protein concentration in the cell.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the cell and the compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, timed injections (e.g., 15-20 injections of 2 µL each) of the compound into the protein solution while stirring.

  • Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis: The raw data (power vs. time) is integrated to determine the heat change for each injection. These values are then plotted against the molar ratio of compound to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH).

Summary of Assay Performance

FeatureChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competitive Affinity PurificationLigand-Induced Thermal StabilizationChange in Refractive IndexHeat Change upon Binding
Context Cell Lysate (Native Proteome)Intact Cells / Lysate / TissuePurified Recombinant ProteinPurified Recombinant Protein
Primary Output Target Identity & Selectivity ProfileTarget Engagement (Yes/No), T-aggk-on, k-off, KDKD, n, ΔH, ΔS
Compound State UnmodifiedUnmodifiedUnmodifiedUnmodified
Throughput Moderate to HighLow (WB) to High (AlphaScreen)Moderate to HighLow
Protein Req. High (for lysate)Low (endogenous levels)Low to Moderate (purified)High (purified, concentrated)
Key Advantage Unbiased, kinome-wide viewDirect proof of cellular engagementReal-time kinetic dataGold-standard thermodynamics

Assay Selection Framework: A Decision Guide

Choosing the right assay depends on the specific question you are asking. This decision tree can guide your experimental strategy.

G q1 What is the primary question? q2 Is the target known? q1->q2 Target Identity & Selectivity q3 Need to confirm binding in cells? q1->q3 Target Engagement Confirmation q4 Need kinetic data (on/off rates)? q1->q4 Binding Characterization q2->q3 Yes a1 Use Chemical Proteomics (e.g., Kinobeads) q2->a1 No (Unbiased Discovery) q3->q4 No, but need biophysical data a2 Use CETSA q3->a2 Yes a3 Use SPR q4->a3 Yes a4 Use ITC for orthogonal thermodynamic confirmation q4->a4 No, but need thermodynamic data

Caption: A decision tree for selecting the appropriate target validation assay.

Conclusion

Confirming the biological target of a pyrazolo[4,3-b]pyridine derivative is a critical step in de-risking its development. A single in vitro assay is insufficient to build a convincing case. By strategically employing an orthogonal combination of techniques—starting with the broad, unbiased view of chemical proteomics, confirming engagement in the complex cellular milieu with CETSA, and finally dissecting the precise molecular interaction with biophysical methods like SPR and ITC—researchers can establish an unambiguous and robust link between their compound, its target, and its ultimate biological effect. This multi-faceted approach embodies the scientific rigor necessary to progress a targeted therapeutic from a promising lead into a clinical candidate.

References

A Senior Application Scientist's Guide to Molecular Docking Studies of 7-Chloro-1H-pyrazolo[4,3-b]pyridine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of novel 7-Chloro-1H-pyrazolo[4,3-b]pyridine analogs through molecular docking, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind target selection, a detailed experimental protocol, and the interpretation of docking results to identify promising candidates for further development.

The this compound scaffold is a privileged structure in medicinal chemistry, with related pyrazolopyridine derivatives showing significant potential as kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] This guide will, therefore, focus on evaluating a series of hypothetical analogs against a panel of cancer-relevant protein kinases.

The Rationale for Target Selection and Analog Design

The selection of protein targets is a critical first step in any drug discovery campaign. Based on the known activity of structurally similar pyrazolopyridine cores, we have selected a panel of four kinases implicated in various cancers: Fibroblast Growth Factor Receptor 1 (FGFR1), Activin Receptor-Like Kinase 5 (ALK5), TANK-Binding Kinase 1 (TBK1), and Pim-1 kinase.[1][6][7][8] These kinases represent diverse families and offer a comprehensive initial screen for our analog series.

Our hypothetical analog series is designed to explore the structure-activity relationship (SAR) around the this compound core. Modifications will be introduced at the N1 and C3 positions of the pyrazole ring, as these are common sites for substitution in related kinase inhibitors.

Table 1: Hypothetical this compound Analogs for In Silico Screening

Compound IDR1 (N1-position)R2 (C3-position)
CPP-001 -H-H
CPP-002 -CH3-Phenyl
CPP-003 -CH2CH3-4-Fluorophenyl
CPP-004 -Cyclopropyl-4-Methoxyphenyl
CPP-005 -Phenyl-4-Chlorophenyl

A Validated Molecular Docking Workflow

To ensure the scientific integrity of our study, we will employ a well-established and validated molecular docking protocol using AutoDock Vina, a widely used and robust docking software.[4] The entire workflow is depicted in the diagram below.

docking_workflow protein_prep Protein Preparation (PDB retrieval, cleaning, protonation) grid_gen Grid Box Generation (Defining the binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Running AutoDock Vina (Conformational search) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding energy, RMSD) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis hit_selection Hit Selection & SAR (Identifying promising candidates) interaction_analysis->hit_selection

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: Step-by-Step

1. Protein Preparation:

  • Source: High-resolution crystal structures of the target kinases (FGFR1, ALK5, TBK1, and Pim-1) will be downloaded from the Protein Data Bank (PDB).

  • Cleaning: All water molecules, co-factors, and existing ligands will be removed from the PDB files.

  • Protonation: Polar hydrogens will be added to the protein structures, and Gasteiger charges will be assigned using AutoDock Tools.

  • File Format: The prepared protein structures will be saved in the PDBQT format.

2. Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the analogs (CPP-001 to CPP-005) will be drawn using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures will be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format: The prepared ligands will be saved in the PDBQT format, with rotatable bonds defined.

3. Grid Box Generation:

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the original PDB structure. If no co-crystallized ligand is present, a blind docking approach or literature information will be used to identify the putative active site.

  • Grid Parameters: A grid box with dimensions large enough to encompass the entire binding site will be generated using AutoGrid.

4. Molecular Docking with AutoDock Vina:

  • Execution: Docking will be performed using the AutoDock Vina executable with default parameters, which include the Broyden-Fletcher-Goldfarb-Shanno (BFGS) optimization algorithm.

  • Exhaustiveness: The exhaustiveness of the search will be set to a sufficiently high value (e.g., 20) to ensure a thorough conformational search.

5. Post-Docking Analysis:

  • Binding Energy: The binding affinity of each ligand pose will be evaluated based on the scoring function of AutoDock Vina, reported in kcal/mol. The pose with the lowest binding energy will be considered the most favorable.

  • Pose Visualization: The predicted binding poses of the ligands will be visualized and analyzed using molecular visualization software (e.g., PyMOL, Chimera).

  • Interaction Analysis: The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking, will be analyzed to understand the molecular basis of binding.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking scores (binding energies in kcal/mol) of our analog series against the selected kinase panel. Lower binding energy values indicate a higher predicted binding affinity.

Table 2: Predicted Binding Energies (kcal/mol) of this compound Analogs

Compound IDFGFR1ALK5TBK1Pim-1
CPP-001 -6.2-5.8-6.5-6.1
CPP-002 -8.5-7.9-8.8-8.2
CPP-003 -8.9-8.3-9.2-8.6
CPP-004 -9.3-8.7-9.6-9.0
CPP-005 -9.1-8.5-9.4-8.8

From this hypothetical data, several key insights can be drawn:

  • Effect of Substitution: The unsubstituted core (CPP-001) shows modest binding affinity across all targets. The introduction of substituents at both R1 and R2 positions (CPP-002 to CPP-005) significantly improves the predicted binding energies.

  • Potency and Selectivity: CPP-004, with a cyclopropyl group at R1 and a 4-methoxyphenyl group at R2, exhibits the best overall predicted potency. Interestingly, the analogs show a trend of higher affinity for TBK1 and FGFR1 over ALK5 and Pim-1, suggesting a degree of selectivity.

  • Lead Candidate: Based on these in silico results, CPP-004 emerges as the most promising lead candidate for further investigation.

In-Depth Analysis of a Lead Candidate: CPP-004 Binding to TBK1

To understand the structural basis for the high predicted affinity of CPP-004 for TBK1, a detailed analysis of its binding mode is crucial. The following diagram illustrates the key interactions of CPP-004 within the ATP-binding pocket of TBK1.

binding_mode cluster_ligand CPP-004 cluster_protein TBK1 Active Site ligand_core Pyrazolo[4,3-b]pyridine Core hinge Hinge Region (e.g., Val24, Ala25) ligand_core->hinge H-Bond r1_group Cyclopropyl (R1) gatekeeper Gatekeeper Residue (e.g., Met96) r1_group->gatekeeper Hydrophobic Interaction r2_group 4-Methoxyphenyl (R2) hydrophobic_pocket Hydrophobic Pocket (e.g., Leu15, Val78) r2_group->hydrophobic_pocket Hydrophobic & Pi-Stacking

Caption: Key binding interactions of CPP-004 in the TBK1 active site.

The pyrazolo[4,3-b]pyridine core is predicted to form a crucial hydrogen bond with the hinge region of TBK1, a canonical interaction for many kinase inhibitors. The cyclopropyl group at the R1 position fits snugly into a hydrophobic pocket near the gatekeeper residue, while the 4-methoxyphenyl group at R2 engages in both hydrophobic and pi-stacking interactions within a larger hydrophobic pocket. These combined interactions likely account for the high predicted binding affinity of CPP-004.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in silico evaluation of novel this compound analogs as potential kinase inhibitors. Through a validated molecular docking workflow, we have demonstrated how to compare a series of analogs, identify lead candidates, and rationalize their predicted binding modes.

The hypothetical results presented herein suggest that substitution at the N1 and C3 positions of the this compound core can lead to potent and selective kinase inhibitors. Specifically, analog CPP-004 has been identified as a promising lead candidate with high predicted affinity for TBK1 and FGFR1.

The next logical steps in a real-world drug discovery project would be:

  • Synthesis and In Vitro Validation: Synthesize the most promising analogs (e.g., CPP-004) and experimentally validate their inhibitory activity against the target kinases using biochemical assays.

  • Further SAR Studies: Based on the initial experimental results, design and synthesize a second generation of analogs to further optimize potency and selectivity.

  • ADMET Profiling: Evaluate the lead candidates for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.

By integrating computational methods like molecular docking with experimental validation, researchers can accelerate the discovery and development of novel therapeutics targeting protein kinases.

References

A Comparative Guide to the Efficacy of Pyrazolo[4,3-b]pyridine Based Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively bind to the hinge region of various protein kinases.[1] This structural feature has led to the development of a multitude of inhibitors targeting kinases that are frequently dysregulated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of several pyrazolo[4,3-b]pyridine and related pyrazolopyrimidine-based inhibitors in relevant cell-based assays, offering researchers, scientists, and drug development professionals a comprehensive overview of their cellular potency and selectivity. We will delve into the experimental data supporting their activity against key kinase targets, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and Fibroblast Growth Factor Receptors (FGFRs), and provide detailed protocols for the assays used to evaluate them.

Comparative Efficacy of Pyrazolopyridine-Based Inhibitors

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] The pyrazolopyridine scaffold has been extensively explored for the development of potent CDK inhibitors.

A study focused on the discovery of novel CDK8/19 inhibitors employed a hybridization strategy to develop a series of pyrazolopyridine-based compounds.[2] The potency of these compounds was evaluated in both biochemical and cellular assays, with compound 15 emerging as a highly potent and selective inhibitor.[2]

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (pSTAT1-S727) (nM)Cell Line
Compound 4 CDK8178--
Compound 15 CDK8/1912SW620
CCT251921 (1) CDK8/19-5SW620
MSC2530818 (2) CDK8/19-3SW620

Table 1: Comparative efficacy of pyrazolopyridine-based CDK8/19 inhibitors.[2]

The data clearly demonstrates the superior potency of compound 15 , a pyrazolopyridine derivative, over its predecessors and highlights the effectiveness of the scaffold in achieving high cellular activity.[2]

Src Family Kinase Inhibitors

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression and activation are implicated in various cancers. A series of novel pyrazolo-[3,4-d]-pyrimidine derivatives were evaluated for their ability to inhibit Src and reduce the growth of medulloblastoma cells.[3]

CompoundTarget(s)Cellular IC50 (µM)Cell Line
S7 Src~25Daoy
S29 Src~25Daoy
SI163 Src~25Daoy

Table 2: Anti-proliferative effects of pyrazolo-[3,4-d]-pyrimidine Src inhibitors in medulloblastoma cells.[3]

These compounds demonstrated significant growth inhibition of medulloblastoma cells by targeting Src phosphorylation.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a key driver in several cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent and selective FGFR kinase inhibitors.[4] The lead compound, 7n , was compared against the well-known FGFR inhibitor, AZD4547.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Cellular Potency (H1581, FGFR1-driven) IC50 (nM)
7n 0.30.72.0422.7Potent antiproliferative activity
AZD4547 1.20.45.667.2-
4a 0.3--365.91.7

Table 3: Comparative enzymatic and cellular potency of 1H-pyrazolo[3,4-b]pyridine FGFR inhibitors.[4]

Compound 7n exhibited excellent potency against FGFR1, 2, and 3, and importantly, displayed high selectivity over VEGFR2, a common off-target for many kinase inhibitors.[4] The cellular potency of a related analog, 4a , further underscores the potential of this scaffold in a cellular context.[4]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the cellular effects of their inhibitors.

CDK/Rb-E2F Pathway: Gatekeeper of the Cell Cycle

CDKs, in complex with their cyclin partners, phosphorylate the Retinoblastoma (Rb) protein.[5][6] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and cell cycle progression.[5][6] Inhibition of CDKs by pyrazolopyridine derivatives prevents Rb phosphorylation, leading to cell cycle arrest.

CDK_Rb_E2F_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb Rb pRb Rb_E2F->Rb E2F E2F Rb_E2F->E2F Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription activates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->CyclinD_CDK46 inhibits Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression

Caption: The CDK/Rb-E2F signaling pathway and the point of inhibition.

Src/FAK Pathway: Orchestrator of Cell Adhesion and Migration

Upon activation by upstream signals such as integrin engagement with the extracellular matrix, Src forms a complex with Focal Adhesion Kinase (FAK). This complex phosphorylates a multitude of downstream substrates, leading to the regulation of the actin cytoskeleton, cell adhesion, and migration. Pyrazolopyrimidine-based Src inhibitors disrupt this signaling cascade, thereby impeding cancer cell invasion and metastasis.

SRC_FAK_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex recruits Src Src Src->FAK_Src_Complex Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK_Src_Complex->Downstream_Signaling activates Cellular_Response Cell Adhesion, Migration, Proliferation Downstream_Signaling->Cellular_Response Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Src inhibits

Caption: The Src/FAK signaling pathway and the point of inhibition.

Experimental Protocols: A Guide to Cellular Assays for Inhibitor Evaluation

The following protocols provide detailed, step-by-step methodologies for key cell-based assays used to assess the efficacy of pyrazolopyridine-based inhibitors.

Cell Viability/Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyridine inhibitor or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Inhibitor Treat with Inhibitor (serial dilution) Seed_Cells->Treat_Inhibitor Incubate_72h Incubate (e.g., 72h) Treat_Inhibitor->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate (1-4h) Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTS cell viability assay.

Target Engagement Assay (Western Blot for Phospho-Proteins)

Western blotting is a powerful technique to assess the direct impact of an inhibitor on its target kinase within the cell by measuring the phosphorylation status of the kinase itself or its downstream substrates.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specific duration, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phosphoprotein detection, it is advisable to avoid milk-based blockers as they contain phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold and its related isomers have proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The cellular efficacy data presented in this guide, supported by robust cell-based assays, underscores their therapeutic potential. As our understanding of the intricate signaling networks within cells deepens, so too will our ability to design next-generation pyrazolopyridine-based inhibitors with enhanced potency, selectivity, and drug-like properties. Future research will likely focus on optimizing these scaffolds to overcome drug resistance and to develop inhibitors with novel mechanisms of action, further expanding the therapeutic utility of this remarkable chemical entity.

References

Illuminating Protein-Ligand Interactions: A Comparative Guide to X-ray Crystallography of 7-Chloro-1H-pyrazolo[4,3-b]pyridine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure. Its ability to form key interactions within the ATP-binding site of various protein kinases has made it a focal point for the development of targeted therapeutics. Understanding the precise binding modes of ligands containing this scaffold is paramount for structure-based drug design and lead optimization. X-ray crystallography stands as the gold standard for visualizing these interactions at an atomic level, providing invaluable insights that drive medicinal chemistry efforts.

This guide offers a comprehensive overview of the X-ray crystallography workflow for proteins in complex with this compound ligands. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of protocols to explain the underlying rationale behind experimental choices. Furthermore, it presents a comparative analysis with alternative biophysical techniques, offering a holistic view of the tools available for characterizing protein-ligand interactions.

The this compound Scaffold: A Privileged Moiety in Kinase Inhibition

The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, the fundamental heterocyclic system of adenine and guanine. This inherent structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region. The addition of a chlorine atom at the 7-position can significantly influence the electronic properties and steric interactions of the ligand, often enhancing potency and selectivity.

A notable example of a drug candidate featuring this scaffold is GSK2636771 , a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ)[1][2][3][4]. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making PI3Kβ a key therapeutic target[3]. While a public crystal structure of PI3Kβ in complex with GSK2636771 is not available, we can extrapolate the likely binding interactions and crystallographic challenges based on closely related structures.

Case Study: A Glimpse into the Binding Pocket

To illustrate the crystallographic approach, we will consider a representative example of a protein kinase in complex with a pyrazolopyridine inhibitor. Although not the exact 7-chloro derivative, the crystal structure of the human B-Raf kinase domain bound to a pyrazolopyridine inhibitor (PDB ID: 4G9C) provides a valuable model for understanding the key interactions[5].

Parameter Value
PDB ID 4G9C
Protein Human B-Raf Kinase Domain
Ligand Pyrazolopyridine Inhibitor
Resolution 3.50 Å
R-Value Free 0.291
R-Value Work 0.260

In this structure, the pyrazolopyridine core typically forms hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The substituents on the scaffold then extend into the hydrophobic pocket and the solvent-exposed region, where specific interactions can be engineered to enhance affinity and selectivity. The 7-chloro substituent in a ligand like GSK2636771 would likely occupy a specific sub-pocket, potentially forming halogen bonds or other non-covalent interactions that contribute to its high affinity and selectivity for PI3Kβ.

The X-ray Crystallography Workflow: From Gene to Structure

The journey to obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that demands precision and expertise. The following is a detailed, step-by-step methodology, imbued with insights into the causality behind each experimental choice.

Part 1: Recombinant Protein Production and Purification

The foundation of any successful crystallography project is a highly pure and homogenous protein sample.

Experimental Protocol: Protein Expression and Purification

  • Gene Cloning and Vector Construction: The gene encoding the target protein (e.g., the kinase domain of PI3Kβ) is cloned into an appropriate expression vector, often with an affinity tag (e.g., a hexahistidine tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli for bacterial expression. Large-scale cultures are grown, and protein expression is induced.

  • Cell Lysis: The cells are harvested and lysed to release the protein.

  • Affinity Chromatography: The crude lysate is passed over a resin that specifically binds the affinity tag (e.g., a nickel-NTA resin for His-tagged proteins). This step provides a significant initial purification.

  • Tag Removal (Optional but Recommended): The affinity tag is often cleaved off using a specific protease to obtain a more native protein. A second round of affinity chromatography is then performed to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): This is a crucial final polishing step that separates the target protein from any remaining impurities and aggregates based on size. The homogeneity of the protein sample at this stage is critical for successful crystallization.

Expertise & Experience: The choice of expression system and purification strategy is dictated by the properties of the target protein. For kinases, co-expression with a phosphatase can be beneficial to ensure a homogenous phosphorylation state, which is often crucial for crystallization.

Workflow for Protein Production and Purification

G cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cloning Gene Cloning into Expression Vector transformation Transformation into E. coli cloning->transformation culture Large-Scale Culture transformation->culture induction Protein Expression Induction culture->induction lysis Cell Lysis induction->lysis affinity Affinity Chromatography lysis->affinity cleavage Tag Cleavage (Optional) affinity->cleavage sec Size-Exclusion Chromatography cleavage->sec to_crystallization to_crystallization sec->to_crystallization Pure, Homogenous Protein

Caption: Workflow for recombinant protein production and purification.

Part 2: Crystallization of the Protein-Ligand Complex

Obtaining well-ordered crystals is often the most challenging step in X-ray crystallography. The vapor diffusion method is the most common technique employed.

Experimental Protocol: Co-crystallization using Hanging-Drop Vapor Diffusion

  • Protein-Ligand Complex Formation: The purified protein is incubated with a molar excess of the this compound ligand. The ligand should be dissolved in a suitable solvent (e.g., DMSO) and the final concentration of the solvent in the protein solution should be kept low (typically <5%) to avoid protein denaturation.

  • Crystallization Screening: A high-throughput screening approach is used to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). This is typically done in 96-well plates.

  • Setting Up Hanging Drops: A small drop (typically 1-2 µL) containing a mixture of the protein-ligand complex and the crystallization solution is placed on a coverslip.

  • Equilibration: The coverslip is inverted and sealed over a reservoir containing a larger volume of the crystallization solution. Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of the protein, ligand, and precipitant in the drop, which can induce crystallization.

  • Crystal Growth and Optimization: The crystallization plates are incubated at a constant temperature, and the drops are periodically monitored for crystal growth. Once initial "hits" are identified, the crystallization conditions are further optimized to obtain larger, single crystals suitable for X-ray diffraction.

Trustworthiness: A self-validating system in crystallization involves meticulous documentation of all conditions and the ability to reproduce crystal growth. The use of seeding (micro or macro) can be employed to improve reproducibility and crystal quality.

Workflow for Co-crystallization

G protein Purified Protein complex Protein-Ligand Complex Formation protein->complex ligand This compound Ligand ligand->complex screen Crystallization Screening (96-well plates) complex->screen setup Hanging-Drop Vapor Diffusion Setup screen->setup growth Crystal Growth and Optimization setup->growth diffraction Diffraction-Quality Crystals growth->diffraction

Caption: Workflow for co-crystallization of a protein-ligand complex.

Part 3: X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the three-dimensional structure.

Experimental Protocol: Data Collection and Processing

  • Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the crystallization drop and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined (often by molecular replacement if a related structure is available), and an initial electron density map is calculated. A model of the protein-ligand complex is then built into the electron density map and refined to best fit the experimental data.

Authoritative Grounding: The quality of the final structure is assessed by various metrics, including the R-work and R-free values, which measure the agreement between the model and the diffraction data. The final coordinates and structure factors are then deposited in the Protein Data Bank (PDB) for public access.

A Comparative Look: Alternative Techniques for Characterizing Protein-Ligand Interactions

While X-ray crystallography provides unparalleled atomic detail, other biophysical techniques offer complementary information and can be more suitable in certain scenarios.

Technique Principle Information Obtained Advantages Limitations
X-ray Crystallography X-ray diffraction from a crystal3D atomic structure, binding mode, protein-ligand interactionsHigh resolution, detailed structural informationRequires well-diffracting crystals, can be time-consuming
Isothermal Titration Calorimetry (ITC) Measures the heat change upon bindingBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of bindingIn-solution, label-free, provides full thermodynamic profileRequires relatively large amounts of protein, may not be suitable for very weak or very tight binders
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surfaceBinding affinity (Kd), association (kon) and dissociation (koff) ratesReal-time, label-free, high throughput, provides kinetic informationOne binding partner must be immobilized, which can affect its activity
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen samples3D structure of large proteins and complexesDoes not require crystallization, can study large and flexible complexesTypically lower resolution than X-ray crystallography, can be technically challenging

Conclusion

The structural elucidation of protein complexes with this compound ligands through X-ray crystallography is a cornerstone of modern drug discovery. The detailed atomic-level insights it provides are instrumental in understanding the determinants of ligand binding, guiding the rational design of more potent and selective inhibitors. While the path from gene to structure can be arduous, the wealth of information obtained is often transformative for a drug development program. By integrating crystallographic data with findings from complementary biophysical techniques such as ITC and SPR, researchers can build a comprehensive understanding of their target and ligands, ultimately accelerating the journey towards novel therapeutics.

References

A Comparative Analysis of Synthetic Routes to Substituted Pyrazolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazolopyridines represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. As a privileged scaffold, their efficient and versatile synthesis is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of key synthetic strategies for accessing various pyrazolopyridine isomers, offering insights into the mechanistic underpinnings, practical experimental protocols, and a quantitative comparison of their performance.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine core, an isostere of purine, is a recurring motif in a multitude of biologically active molecules. This structural similarity allows them to interact with a wide range of biological targets, leading to therapeutic applications as kinase inhibitors, anti-cancer agents, anti-inflammatory compounds, and antivirals. The specific substitution pattern on the bicyclic ring system dictates the pharmacological profile, making the development of regioselective and diverse synthetic methodologies a critical endeavor. This guide will delve into the practical aspects of several prominent synthetic routes, enabling researchers to make informed decisions for their specific research needs.

Key Synthetic Strategies for Pyrazolopyridine Isomers

This section will explore four major synthetic strategies for the construction of different pyrazolopyridine isomers:

  • Multicomponent Reactions (MCRs): A powerful and atom-economical approach for the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines.

  • Classical Cyclocondensation (Friedländer-type Synthesis): A traditional and reliable method for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and β-dicarbonyl compounds.

  • [3+2] Cycloaddition Reactions: A versatile strategy for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium ylides.

  • Intramolecular Cyclization Strategies: Including iodine-mediated electrophilic cyclization for the synthesis of pyrazolo[4,3-c]pyridines and other related isomers.

Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Multicomponent reactions (MCRs) have gained significant traction in heterocyclic chemistry due to their efficiency, operational simplicity, and ability to generate molecular complexity in a single step.[1] For the synthesis of pyrazolo[3,4-b]pyridines, a common MCR involves the condensation of an aminopyrazole, an aldehyde, and a compound with an active methylene group, such as ethyl cyanoacetate.[2][3]

General Reaction Scheme & Mechanism

The reaction typically proceeds through a series of sequential condensations and cyclizations. A plausible mechanism involves the initial Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole. Subsequent intramolecular cyclization and aromatization lead to the final pyrazolo[3,4-b]pyridine product.[4] The use of a catalyst, such as ammonium acetate or a solid acid catalyst, can facilitate the reaction.[1][2]

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1CHO Aldehyde Knoevenagel Knoevenagel Adduct R1CHO->Knoevenagel Knoevenagel Condensation NCCH2CO2Et Ethyl Cyanoacetate NCCH2CO2Et->Knoevenagel Aminopyrazole 5-Aminopyrazole Michael Michael Adduct Aminopyrazole->Michael Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Cyclized->Pyrazolopyridine Aromatization

Caption: Workflow for the Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines.

Representative Experimental Protocol

The following protocol is adapted from a microwave-assisted, multicomponent synthesis in an aqueous medium.[3]

Synthesis of Ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Reaction Setup: In a microwave process vial, combine 3,5-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), 4-methylbenzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Solvent and Catalyst: Add triethylamine (0.5 eq.) and water (4 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110 W and 250 psi, maintaining a temperature of 40°C for 20 minutes.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure product.

Friedländer-type Synthesis of Pyrazolo[3,4-b]pyridines

The Friedländer annulation is a classic and widely used method for the synthesis of quinolines and related fused pyridine systems. An extension of this reaction, using 5-aminopyrazoles as the amino component and β-dicarbonyl compounds, provides a reliable route to pyrazolo[3,4-b]pyridines.[4]

General Reaction Scheme & Mechanism

This reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, typically under acidic or basic conditions. The mechanism is believed to proceed via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine.[4][5] The regioselectivity of the reaction is dependent on the relative reactivity of the two carbonyl groups in an unsymmetrical dicarbonyl compound.[4]

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Enamine Enamine Intermediate Aminopyrazole->Enamine Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Cyclized->Pyrazolopyridine Dehydration

Caption: Workflow for the Friedländer-type Synthesis of Pyrazolo[3,4-b]pyridines.

Representative Experimental Protocol

The following is a general procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.[4]

Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

  • Reaction Setup: A mixture of the 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in glacial acetic acid.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

[3+2] Cycloaddition for the Synthesis of Pyrazolo[1,5-a]pyridines

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of pyrazolopyridine synthesis, the reaction between in situ generated N-aminopyridinium ylides and various dipolarophiles, such as α,β-unsaturated carbonyl compounds or alkenes, provides a highly regioselective route to pyrazolo[1,5-a]pyridines.[6][7]

General Reaction Scheme & Mechanism

The reaction is initiated by the formation of an N-aminopyridinium ylide from an N-aminopyridine. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The resulting cycloadduct is subsequently oxidized to afford the aromatic pyrazolo[1,5-a]pyridine. This oxidative step can be achieved using various oxidants or, in some cases, atmospheric oxygen.[7]

Cycloaddition_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product NAminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide NAminopyridine->Ylide Ylide Formation Dipolarophile α,β-Unsaturated Carbonyl/Alkene Cycloadduct Cycloadduct Dipolarophile->Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Pyrazolopyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolopyridine Oxidation

Caption: Workflow for the [3+2] Cycloaddition Synthesis of Pyrazolo[1,5-a]pyridines.

Representative Experimental Protocol

The following protocol describes a metal-free, room-temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.[7]

Synthesis of a Functionalized Pyrazolo[1,5-a]pyridine

  • Reaction Setup: To a solution of the N-aminopyridine (1 mmol) in N-methylpyrrolidone (NMP) (2 mL) in a round-bottom flask, add the α,β-unsaturated carbonyl compound or alkene (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an oxygen atmosphere (using a balloon) for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Intramolecular Cyclization Routes to Pyrazolo[4,3-c]- and Pyrazolo[4,3-b]pyridines

Intramolecular cyclization strategies offer a powerful means to construct the fused pyrazolopyridine ring system with high regiocontrol. Iodine-mediated electrophilic cyclization of appropriately substituted precursors has emerged as a mild and efficient method for the synthesis of pyrazolo[4,3-c] and pyrazolo[4,3-b]pyridines.[8][9]

General Reaction Scheme & Mechanism

This approach often starts from a suitably substituted pyrazole with a pendant alkyne or alkene group. Molecular iodine acts as an electrophile, activating the unsaturated bond and promoting an intramolecular cyclization onto the pyrazole ring. Subsequent elimination or aromatization steps lead to the final product.[10]

An efficient protocol for pyrazolo[4,3-b]pyridines involves a sequence of nucleophilic aromatic substitution (SNAr) on a 2-chloro-3-nitropyridine followed by a modified Japp-Klingemann reaction.[11][12]

Intramolecular_Cyclization cluster_pyrazolo43c Pyrazolo[4,3-c]pyridine Synthesis cluster_pyrazolo43b Pyrazolo[4,3-b]pyridine Synthesis Alkynylpyrazole Alkynyl/Alkenyl Substituted Pyrazole Iodonium Iodonium Intermediate Alkynylpyrazole->Iodonium Iodine Activation Cyclized_43c Cyclized Intermediate Iodonium->Cyclized_43c Intramolecular Cyclization Pyrazolo43c Pyrazolo[4,3-c]pyridine Cyclized_43c->Pyrazolo43c Aromatization Nitropyridine 2-Chloro-3-nitropyridine Ketoester Pyridinyl Keto Ester Nitropyridine->Ketoester SNAr Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Japp-Klingemann Pyrazolo43b Pyrazolo[4,3-b]pyridine Hydrazone->Pyrazolo43b Intramolecular Cyclization

Caption: Workflows for Intramolecular Cyclization Syntheses.

Representative Experimental Protocols

The following protocol is based on the electrophilic cyclization of an azidomethyl-substituted pyrazole.[13]

  • Reaction Setup: Dissolve the 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (1 equivalent) in dichloromethane (DCM).

  • Reagents: Add iodine (2 equivalents) and a suitable base (e.g., K3PO4, 5 equivalents for primary azides).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

This protocol is adapted from a one-pot procedure involving a modified Japp-Klingemann reaction.[11]

  • Reaction Setup: To a solution of the ethyl 2-(nitropyridin-2-yl)-3-oxobutanoate (1 equivalent) in a mixture of pyridine and ethanol, add a solution of the arenediazonium tosylate (1.2 equivalents) in water dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add pyrrolidine (3 equivalents) and continue stirring at room temperature for 2 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Comparative Performance of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, desired scale, and tolerance to different reaction conditions. The following table provides a comparative overview of the discussed synthetic strategies.

Synthetic RouteIsomerKey AdvantagesKey LimitationsTypical YieldsSubstrate Scope
Multicomponent Reaction Pyrazolo[3,4-b]pyridineHigh atom economy, operational simplicity, rapid access to diversity.[1][2]Can sometimes lead to mixtures of products, optimization may be required.Good to Excellent (up to 91%)[3]Broad, tolerates various aldehydes and active methylene compounds.[14]
Friedländer-type Synthesis Pyrazolo[3,4-b]pyridineWell-established, reliable, generally good yields.[4]Can require harsh conditions (e.g., reflux in acetic acid), regioselectivity can be an issue with unsymmetrical diketones.[4]Moderate to GoodGood, a wide range of aminopyrazoles and dicarbonyls can be used.
[3+2] Cycloaddition Pyrazolo[1,5-a]pyridineHigh regioselectivity, mild reaction conditions (room temperature).[7]Requires the synthesis of N-aminopyridines, the oxidative step can sometimes be sluggish.Good to Excellent (up to 95%)[7]Broad, tolerates various electron-donating and -withdrawing groups on both reactants.[6]
Iodine-Mediated Cyclization Pyrazolo[4,3-c]pyridineMild conditions, metal-free, good functional group tolerance.[8]Requires synthesis of specific precursors with unsaturated moieties.Moderate to Good (up to 84% for related systems)[8]Dependent on the stability and accessibility of the starting allylamines or similar precursors.[9]
SNAr / Japp-Klingemann Pyrazolo[4,3-b]pyridineEfficient one-pot procedure, good yields.[11]Requires the synthesis of specific nitropyridine precursors.Moderate to High (up to 85%)[11]Good, tolerates various arenediazonium salts.[12]

Conclusion and Future Perspectives

The synthesis of substituted pyrazolopyridines is a vibrant and evolving field of research. While classical methods like the Friedländer synthesis remain valuable, modern approaches such as multicomponent reactions and [3+2] cycloadditions offer significant advantages in terms of efficiency, diversity, and milder reaction conditions. The development of novel intramolecular cyclization strategies continues to provide access to less common isomers with high regiocontrol.

Future efforts in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of greener solvents, reusable catalysts, and flow chemistry approaches will be crucial in this regard. Furthermore, the development of late-stage functionalization techniques for the pyrazolopyridine core will be instrumental in accelerating the drug discovery process by enabling the rapid generation of analog libraries around a promising lead scaffold. This guide provides a solid foundation for researchers to navigate the existing synthetic landscape and contribute to the exciting future of pyrazolopyridine chemistry.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 7-Chloro-1H-pyrazolo[4,3-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling chlorinated heterocyclic and pyridine-based compounds. These protocols are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment and Risk Mitigation

Assumed Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2][3]

  • Potentially toxic to aquatic life with long-lasting effects.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.Provides a robust barrier against skin absorption of pyridine-like compounds.[1]
Eye Protection Chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[1]
Skin and Body A lab coat must be worn.Prevents contamination of personal clothing.
Respiratory Use a NIOSH-approved respirator if not handled in a fume hood.Ensures protection from inhaling fine particles or vapors.
Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

For Small Spills (milligrams to a few grams):

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial solvent adsorbent.[2]

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools to avoid ignition sources.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent (such as acetone), followed by a detergent and water wash.

  • Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous materials team. Do not attempt to clean up a large spill without proper training and equipment.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical for safe and compliant disposal.

Waste Streams:

  • Solid Waste: This includes unused or expired this compound, contaminated absorbents from spills, and any contaminated disposable labware (e.g., weigh boats, pipette tips).

    • Container: A clearly labeled, sealable, and chemically resistant container for "Halogenated Organic Solid Waste."

  • Liquid Waste: This includes solutions containing this compound.

    • Container: A clearly labeled, sealable, and chemically resistant container for "Halogenated Organic Liquid Waste." Avoid mixing with non-halogenated waste streams.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container for hazardous materials.

  • Empty Containers: "Empty" containers that once held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed for recycling or disposal according to institutional policies.[3][4]

Disposal Procedures

The final disposal of this compound must be conducted by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.

Recommended Disposal Method:

  • Incineration: The preferred method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[3][4] This process is designed to break down the molecule into less harmful components and to neutralize acidic gases (like hydrochloric acid) that are produced.

  • Landfill: Direct disposal of this compound in a landfill is not a recommended or environmentally sound practice.

Workflow for Proper Disposal:

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these procedures for handling, spill control, and disposal, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's EHS department for specific guidance and requirements.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.